Product packaging for Benzene-1,3,5-tricarboxylic acid-d3(Cat. No.:)

Benzene-1,3,5-tricarboxylic acid-d3

Cat. No.: B1458972
M. Wt: 213.16 g/mol
InChI Key: QMKYBPDZANOJGF-CBYSEHNBSA-N
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Description

Benzene-1,3,5-tricarboxylic acid-d3 is a useful research compound. Its molecular formula is C9H6O6 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O6 B1458972 Benzene-1,3,5-tricarboxylic acid-d3

Properties

IUPAC Name

2,4,6-trideuteriobenzene-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYBPDZANOJGF-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])C(=O)O)[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, a deuterated isotopologue of trimesic acid. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds.

Introduction

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (Trimesic acid-d3) is a stable, isotopically labeled form of 1,3,5-benzenetricarboxylic acid.[1][2] The replacement of hydrogen with deuterium at the 2, 4, and 6 positions of the benzene ring provides a valuable tool for a variety of research applications, particularly in analytical chemistry where it can be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of drug molecules.[3]

Physical and Chemical Properties

While specific experimental data for all physical properties of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid are not extensively reported, a combination of available data for the deuterated compound and its non-deuterated analogue, 1,3,5-benzenetricarboxylic acid (trimesic acid), provides a strong basis for its characterization. The physical properties of deuterated and non-deuterated isotopologues are generally very similar.

Table 1: Comparison of Physical Properties

Property1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)
Molecular Formula C₉H₃D₃O₆[3]C₉H₆O₆[4][5]
Molecular Weight 213.16 g/mol [3]210.14 g/mol [4][5]
Exact Mass 213.0353 Da[2]210.01643791 Da[4]
Melting Point Not explicitly reported; expected to be very close to the non-deuterated form.380 °C[6]
Boiling Point Not reported.Not applicable (decomposes)
Solubility Not explicitly reported; expected to be soluble in water, ethanol, and methanol.[7]Soluble in water, ethanol, and methanol.[7]
Acidity (pKa) Not explicitly reported; expected to be very similar to the non-deuterated form.pKa1: 3.12, pKa2: 3.89, pKa3: 4.70[5]
Appearance White crystalline solid (inferred).White crystalline solid.

Experimental Protocols for Property Determination

The following are generalized experimental protocols that can be employed to determine the key physical properties of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

3.1. Determination of Melting Point

  • Methodology: A small, dry sample of the crystalline compound is placed in a thin-walled capillary tube. The tube is then heated in a calibrated melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.

3.2. Determination of Solubility

  • Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solute is then determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent from a filtered, saturated solution and weighing the residue. This process is repeated at different temperatures to determine the temperature dependence of solubility.

3.3. Determination of Acidity (pKa)

  • Methodology: Potentiometric titration is a standard method for determining the pKa of an acid. A known concentration of the acid is dissolved in water and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base using a calibrated pH meter. The pKa values can be determined from the titration curve, corresponding to the pH at the half-equivalence points.

Application in Research: A Conceptual Workflow

As a stable isotope-labeled compound, 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is a valuable tool in tracer studies. The following diagram illustrates a general workflow for its use in a pharmacokinetic study.

G cluster_0 Preparation and Dosing cluster_1 Sample Collection and Processing cluster_2 Analysis and Data Interpretation A Formulation of Dosing Solution (Drug + 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid as tracer) B Administration to Animal Model A->B C Collection of Biological Samples (e.g., Blood, Urine, Tissue) B->C Time Course D Sample Extraction and Preparation C->D E LC-MS/MS Analysis D->E Injection F Quantification of Drug and Tracer E->F G Pharmacokinetic Modeling F->G H H G->H Results

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled tracer.

Conclusion

References

A Technical Guide to Deuterated Trimesic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, synthesis, and spectroscopic properties of deuterated trimesic acid (Benzene-1,3,5-tricarboxylic acid-d3). This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development, primarily as a tracer and an internal standard.[1]

Chemical Structure and Properties

Deuterated trimesic acid is the isotopologue of trimesic acid where the three hydrogen atoms on the aromatic ring are replaced with deuterium atoms.

Chemical Name: this compound Synonyms: Trimesic acid-d3 CAS Number: 62790-27-6 Molecular Formula: C₉H₃D₃O₆

The fundamental structure consists of a benzene ring substituted with three carboxylic acid groups at positions 1, 3, and 5.[2] This symmetrical arrangement imparts high thermal stability. The deuteration of the aromatic ring introduces a subtle but significant change in the molecular weight and vibrational properties of the molecule without altering its chemical reactivity in most applications.

A logical diagram illustrating the relationship between trimesic acid and its deuterated form is presented below.

Relationship between Trimesic Acid and its Deuterated Form Trimesic_Acid Trimesic Acid (C9H6O6) Deuterated_Trimesic_Acid Deuterated Trimesic Acid (C9H3D3O6) Trimesic_Acid->Deuterated_Trimesic_Acid Isotopic Substitution (H -> D) Workflow for Use of Deuterated Trimesic Acid as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Biological or Environmental Sample Spike Spike with known amount of Deuterated Trimesic Acid Sample->Spike Extraction Extraction and Purification Spike->Extraction LCMS LC-MS/MS or GC-MS Analysis Extraction->LCMS Detection Separate Detection of Analyte and Internal Standard LCMS->Detection Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

References

Synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway: Acid-Catalyzed Hydrogen-Deuterium Exchange

The most plausible method for the synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is through a direct hydrogen-deuterium (H/D) exchange on the aromatic ring of commercially available 1,3,5-benzenetricarboxylic acid (trimesic acid). The carboxylic acid groups are deactivating for electrophilic aromatic substitution; however, the 2, 4, and 6 positions are the most electron-rich in the ring and are susceptible to substitution under forcing conditions. The use of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), at elevated temperatures is a well-established method for promoting H/D exchange on deactivated aromatic rings.

Alternatively, transition metal catalysis, for instance with a platinum or rhodium catalyst, could facilitate the H/D exchange under potentially milder conditions. Some literature reports the use of rhodium catalysts for the ortho-deuteration of aromatic carboxylic acids, a mechanistically similar transformation.

This guide will focus on the strong acid-catalyzed approach due to its more general applicability and lower cost of reagents.

Experimental Protocols

Below is a proposed, detailed experimental protocol for the synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid via acid-catalyzed H/D exchange.

Materials:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

  • Anhydrous diethyl ether

  • Deionized water

Equipment:

  • Heavy-walled sealed reaction tube or a high-pressure autoclave

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Glass fritted funnel

  • Vacuum oven

  • NMR spectrometer

  • Mass spectrometer

Proposed Protocol:

  • Reaction Setup: In a heavy-walled sealed reaction tube, place 1,3,5-benzenetricarboxylic acid (1.0 g, 4.76 mmol).

  • Addition of Deuterated Reagents: To the reaction tube, add deuterium oxide (10 mL) followed by the slow and careful addition of deuterated sulfuric acid (2 mL).

  • Reaction Conditions: Seal the reaction tube and place it in a heating mantle or oil bath. Heat the reaction mixture to 150-180 °C with continuous stirring for 48-72 hours. Caution: This reaction is performed under pressure and at high temperatures. Appropriate safety precautions must be taken.

  • Workup: After the reaction is complete, cool the reaction tube to room temperature. Carefully open the tube and pour the contents onto crushed ice (prepared from D₂O if recovery of the deuterated solvent is desired, otherwise H₂O is acceptable).

  • Isolation of Product: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a glass fritted funnel.

  • Purification: Wash the collected solid with a small amount of cold deionized water to remove any residual acid. Further purification can be achieved by recrystallization from hot water or by washing with anhydrous diethyl ether to remove any organic impurities.

  • Drying: Dry the purified product in a vacuum oven at 80 °C overnight to yield 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid as a white solid.

  • Characterization: Confirm the identity and isotopic enrichment of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance or significant reduction of the aromatic proton signal in the ¹H NMR spectrum is indicative of successful deuteration.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. The values are estimates based on analogous deuteration reactions of deactivated aromatic compounds.

ParameterExpected ValueNotes
Starting Material 1,3,5-Benzenetricarboxylic acidCommercially available
Deuterating Agent D₂SO₄ in D₂OStrong acid catalyst and deuterium source
Reaction Temperature 150-180 °CElevated temperature is necessary for deactivated rings
Reaction Time 48-72 hoursProlonged reaction time to ensure high isotopic incorporation
Yield 70-85%Based on yields for similar deuteration reactions
Deuterium Incorporation >95%Expected isotopic purity at the 2,4,6-positions
Analytical Methods ¹H NMR, ¹³C NMR, MSFor structural and isotopic purity confirmation

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

Synthesis_Pathway Synthesis Pathway for 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid start 1,3,5-Benzenetricarboxylic acid reagents D₂SO₄ / D₂O 150-180 °C, 48-72h product 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid start->product H/D Exchange

Caption: Proposed synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Trimesic Acid, D₂O, and D₂SO₄ B Heat at 150-180 °C for 48-72h A->B C Cool and Quench on Ice B->C D Filter Precipitate C->D E Wash with H₂O and Ether D->E F Dry under Vacuum E->F G NMR Spectroscopy F->G H Mass Spectrometry F->H

Caption: A generalized workflow for the synthesis and analysis.

An In-depth Technical Guide to the Key Characteristics of Isotopically Labeled Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of isotopically labeled benzenetricarboxylic acid, a critical tool in modern research and pharmaceutical development. By replacing specific atoms with their heavier, non-radioactive isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), these labeled compounds serve as invaluable tracers and internal standards for highly sensitive analytical techniques. Their use enhances the accuracy and precision of quantitative analyses in complex biological matrices, making them essential for pharmacokinetic, metabolic, and drug discovery studies.

Core Physicochemical and Spectroscopic Data

Isotopic labeling alters the mass of the benzenetricarboxylic acid molecule, a change that is fundamental to its application in mass spectrometry-based analysis. The following tables summarize the key physicochemical properties of the unlabeled isomers of benzenetricarboxylic acid and provide data for a commercially available deuterated version. This information serves as a baseline for understanding the characteristics of other isotopically labeled analogues.

Table 1: Physicochemical Properties of Benzenetricarboxylic Acid Isomers

Property1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid)1,2,4-Benzenetricarboxylic Acid (Trimellitic Acid)1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)
Molecular Formula C₉H₆O₆C₉H₆O₆C₉H₆O₆
Molecular Weight 210.14 g/mol [1]210.14 g/mol 210.14 g/mol [2]
CAS Number 569-51-7[1]528-44-9554-95-0[2]

Table 2: Properties of Isotopically Labeled 1,3,5-Benzenetricarboxylic Acid

Property1,3,5-Benzenetricarboxylic Acid-d₃ (Trimesic Acid-d₃)
Molecular Formula C₉H₃D₃O₆
Molecular Weight 213.16 g/mol
CAS Number 62790-27-6
Isotopic Purity 99.21%[3]
Appearance Solid

Applications in Research and Drug Development

The primary application of isotopically labeled benzenetricarboxylic acid is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[3] In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[4] Stable isotope labeling is a powerful technique used in these studies to trace the metabolic fate of compounds.[5][6]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[7][8] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[7]

Experimental Protocols

Synthesis of Deuterated Benzenetricarboxylic Acid (Representative Protocol)

This protocol is adapted from general methods for the deuteration of aromatic carboxylic acids.

Objective: To replace the acidic protons on the aromatic ring of benzenetricarboxylic acid with deuterium.

Materials:

  • 1,3,5-Benzenetricarboxylic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on carbon (Pd/C, 10%) catalyst

  • Anhydrous solvent (e.g., dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 1,3,5-benzenetricarboxylic acid and the Pd/C catalyst.

  • Evacuate the vessel and backfill with an inert gas.

  • Add anhydrous dioxane and deuterium oxide to the vessel.

  • Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours. The progress of the H-D exchange can be monitored by taking small aliquots and analyzing by ¹H NMR or mass spectrometry.

  • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to yield the crude deuterated benzenetricarboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system.

Characterization: The isotopic enrichment and purity of the final product should be determined by mass spectrometry and NMR spectroscopy.

Quantitative Analysis of a Drug Candidate in Plasma using an Isotopically Labeled Benzenetricarboxylic Acid Internal Standard (Representative LC-MS/MS Protocol)

This protocol outlines a general workflow for the use of an isotopically labeled benzenetricarboxylic acid as an internal standard for the quantification of an acidic drug candidate in a biological matrix.

Objective: To accurately quantify the concentration of an acidic drug candidate in human plasma samples.

Materials:

  • Human plasma samples

  • Drug candidate analytical standard

  • Isotopically labeled benzenetricarboxylic acid (as internal standard, IS)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., ACN with 1% FA)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare a stock solution of the drug candidate in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the isotopically labeled benzenetricarboxylic acid IS in the same solvent.

    • Prepare a series of calibration standards by spiking known concentrations of the drug candidate stock solution into blank human plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of each plasma sample (calibration standards, QCs, and unknown samples), add a fixed amount of the IS stock solution.

    • Perform protein precipitation by adding a volume of cold protein precipitation solvent.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • (Optional) Further clean up the sample using solid-phase extraction (SPE) to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

      • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

      • Injection Volume: A small volume (e.g., 5 µL).

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the drug candidate and one for the isotopically labeled IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS in each sample.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the drug candidate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of an isotopically labeled compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants Benzenetricarboxylic Acid + Isotopic Source (e.g., D2O) + Catalyst Start->Reactants Reaction Isotopic Exchange Reaction Reactants->Reaction Workup Catalyst Removal & Solvent Evaporation Reaction->Workup Purification Recrystallization Workup->Purification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Confirmation & Isotopic Enrichment) Purification->NMR Purity Purity Analysis (e.g., HPLC) Purification->Purity Final_Product Pure Labeled Product MS->Final_Product NMR->Final_Product Purity->Final_Product G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample_Collection Collect Plasma Samples (PK Timepoints) Spiking Spike with Labeled Benzenetricarboxylic Acid (IS) Sample_Collection->Spiking Extraction Protein Precipitation & (Optional) SPE Spiking->Extraction Final_Sample Reconstitute in Mobile Phase Extraction->Final_Sample LC_Separation Chromatographic Separation (Analyte & IS) Final_Sample->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Acquire Peak Areas for Analyte and IS MS_Detection->Data_Acquisition Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Data_Acquisition->Ratio_Calculation Calibration_Curve Generate Calibration Curve (Standards) Ratio_Calculation->Calibration_Curve Quantification Determine Analyte Concentration in Unknown Samples Calibration_Curve->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Technical Guide: Safety and Handling of 1,3,5-Benzenetricarboxylic acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

1,3,5-Benzenetricarboxylic acid-d3 is the deuterium-labeled form of 1,3,5-Benzenetricarboxylic acid.[1][2] The non-deuterated form is also known as Trimesic acid.[3][4][5] Below is a summary of its key physical and chemical properties.

PropertyValueSource
Molecular FormulaC9H3D3O6[6]
Molar Mass213.16 g/mol [5][6][7][8][9][10][11]
AppearanceWhite to cream crystalline powder[4][7]
Melting Point380°C[6]
Boiling Point561.4°C at 760 mmHg[6]
Flash Point307.4°C[6]
Water SolubilitySoluble[6]
Vapor Pressure1.93E-13 mmHg at 25°C[6]

Hazard Identification and Classification

Based on the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), 1,3,5-Benzenetricarboxylic acid is considered hazardous.[3]

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3][7][10][11]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3][7][10][11]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[3][7][10][11]

Signal Word: Warning[3][10][11]

Hazard Symbols:

  • Xi - Irritant[6]

Risk Phrases:

  • R36/37/38: Irritating to eyes, respiratory system and skin.[4][6]

Experimental Protocols

While specific experimental safety studies for 1,3,5-Benzenetricarboxylic acid-d3 were not found, the following are general protocols for assessing the types of hazards identified for the non-deuterated analogue.

3.1. Skin Irritation Assessment (In Vitro)

  • Principle: This test evaluates the potential of a substance to cause skin irritation using reconstructed human epidermis (RhE) models.

  • Methodology:

    • Prepare the test substance at appropriate concentrations.

    • Apply the test substance to the surface of the RhE tissue.

    • Incubate for a specified period (e.g., 60 minutes).

    • Rinse the tissue to remove the test substance.

    • Assess cell viability using a quantitative assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • A reduction in cell viability below a certain threshold (e.g., 50%) indicates an irritant potential.

3.2. Eye Irritation Assessment (In Vitro)

  • Principle: This test assesses the potential for a substance to cause serious eye damage using methods like the Bovine Corneal Opacity and Permeability (BCOP) test.

  • Methodology:

    • Obtain fresh bovine corneas from an abattoir.

    • Mount the corneas in a holder.

    • Apply the test substance to the epithelial surface.

    • Incubate for a defined exposure time.

    • Measure corneal opacity with an opacitometer and permeability with fluorescein.

    • The results are used to calculate an in vitro irritancy score to predict the in vivo eye irritation potential.

Handling and Storage

4.1. Safe Handling:

  • Wash hands and any exposed skin thoroughly after handling.[3][10]

  • Wear protective gloves, clothing, eye, and face protection.[3][10][12]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][10]

  • Use only outdoors or in a well-ventilated area.[3][10]

  • Minimize dust generation and accumulation.[4]

  • Do not get in eyes, on skin, or on clothing.[3]

  • Avoid ingestion and inhalation.[3][4]

4.2. Storage:

  • Store in a well-ventilated place.[3][10]

  • Keep the container tightly closed.[3][4][10]

  • Store locked up.[3][10]

  • Keep in a dry, cool place.[3]

  • Incompatible with strong oxidizing agents.[3]

  • For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[1]

Emergency Procedures

5.1. First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][10]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

5.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4]

  • Specific Hazards: May form combustible dust concentrations in air.[3] Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

5.3. Accidental Release Measures:

  • Ensure adequate ventilation.[3]

  • Wear personal protective equipment.[3]

  • Avoid dust formation.[3]

  • Sweep up and shovel into suitable containers for disposal.[3]

  • Do not let the product enter drains.[10][12]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chemical safety assessment and the logical relationship of handling procedures.

chemical_safety_assessment cluster_assessment Chemical Safety Assessment Workflow A Compound Identification (1,3,5-Benzene-2,4,6-D3-tricarboxylic acid) B Hazard Identification (Literature & Database Search) A->B C In Vitro Testing (Skin/Eye Irritation) B->C D Exposure Assessment B->D E Risk Characterization C->E D->E F Safe Handling Protocol Development E->F

Chemical Safety Assessment Workflow

handling_procedures cluster_handling Safe Handling and Emergency Logic A Receive Compound B Store in Cool, Dry, Well-Ventilated Area (Tightly Closed Container) A->B C Handling (Use in Ventilated Area with PPE) B->C D Accidental Release? C->D F Personal Exposure? C->F I Dispose of Waste Properly C->I D->C No E Follow Spill Cleanup Protocol D->E Yes E->I F->C No G Administer First Aid F->G Yes H Seek Medical Attention if Necessary G->H

Safe Handling and Emergency Logic

References

Technical Guide: 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, focusing on its chemical properties and its critical role as an internal standard in quantitative bioanalytical methods.

Core Compound Data

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is the deuterated form of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of trimesic acid. Trimesic acid itself is not a naturally occurring metabolite in humans but is considered part of the human exposome.[1] It serves as a versatile building block in the synthesis of various materials and compounds, including metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates.

Quantitative data for both the deuterated and non-deuterated forms are summarized below for easy comparison.

Property1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)
Chemical Formula C₉H₃D₃O₆C₉H₆O₆
Molecular Weight 213.16 g/mol 210.14 g/mol [2]
CAS Number 62790-27-6554-95-0
Appearance White to off-white solidWhite crystalline powder
Primary Application Internal standard for quantitative analysisLigand in MOFs, polymer synthesis, pharmaceutical intermediate

Experimental Protocol: Quantification of Trimesic Acid in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of trimesic acid in human plasma using 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid as an internal standard (IS). The methodology is adapted from established procedures for the analysis of small polar molecules in biological matrices.[3]

1. Preparation of Stock Solutions and Standards

  • Trimesic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trimesic acid in 10 mL of a suitable solvent (e.g., methanol or DMSO).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in 10 mL of the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the trimesic acid stock solution with the solvent to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, aliquot 100 µL of plasma (sample, calibration standard, or quality control).

  • Add 10 µL of the 100 ng/mL working internal standard solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Ionization Mode: ESI Negative.

    • MRM Transitions:

      • Trimesic Acid: Q1: 209.0 m/z -> Q3: 165.0 m/z (quantifier), 121.0 m/z (qualifier).

      • 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid (IS): Q1: 212.0 m/z -> Q3: 167.0 m/z.

    • Optimize other source parameters (e.g., spray voltage, source temperature, gas flows) for maximum signal intensity.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.

  • Quantify the concentration of trimesic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure and the relationship between the analyte and its deuterated internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with Deuterated Internal Standard plasma->is_spike standards Calibration Standards standards->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Calibration Curve Plotting ratio->calibration quant Quantification of Trimesic Acid calibration->quant

Caption: Experimental workflow for trimesic acid quantification.

logical_relationship cluster_compounds Compounds in Sample cluster_process Analytical Process cluster_output Quantitative Output Analyte Trimesic Acid (C9H6O6) MW: 210.14 Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (C9H3D3O6) MW: 213.16 IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Corrects for variability Result Accurate Concentration of Trimesic Acid Ratio->Result

Caption: Role of the deuterated internal standard in quantification.

References

An In-Depth Technical Guide to Deuterated Linkers for Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium-labeled organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) represents a significant advancement in the field of materials science, with profound implications for drug development and delivery. This guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated linkers in MOFs, offering detailed experimental protocols and a comparative analysis of their properties.

Introduction: The Significance of Deuteration in MOFs

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (²H or D), offers a powerful tool for elucidating reaction mechanisms, characterizing materials, and enhancing their properties. In the context of MOFs, deuteration of the organic linkers provides several key advantages:

  • Neutron Scattering Studies: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes deuterated MOFs ideal for neutron diffraction and scattering techniques.[1] These methods allow for the precise localization of guest molecules, such as drugs, within the MOF pores and provide detailed insights into host-guest interactions, which are crucial for understanding drug loading and release mechanisms.[2]

  • Enhanced Material Properties: Isotopic substitution can influence the physicochemical properties of MOFs. For instance, the kinetic isotope effect can lead to slower reaction rates, which may result in the formation of larger, more crystalline MOF structures.

  • Probing Reaction Mechanisms: Deuterium labeling serves as a valuable tool for tracking the fate of linkers during MOF synthesis and postsynthetic modifications, aiding in the elucidation of formation and functionalization pathways.

  • In Vivo Tracking and Imaging: While not yet widely reported for deuterated MOFs themselves, the principle of using deuterium as a tracer is well-established in metabolic studies.[3] This suggests the potential for developing deuterated MOF-based drug carriers that can be tracked in vivo using techniques like mass spectrometry.

Synthesis of Deuterated Organic Linkers

The synthesis of deuterated linkers is a critical first step. The most common methods involve hydrogen-deuterium (H-D) exchange reactions on the corresponding non-deuterated precursors.

General Principle: Hydrogen-Deuterium Exchange

H-D exchange reactions typically involve treating the protonated organic linker with a deuterium source, often in the presence of a catalyst. Deuterated water (D₂O) is a common and cost-effective deuterium source. The exchange can be promoted under acidic, basic, or metal-catalyzed conditions. For aromatic carboxylic acids, which are common MOF linkers, the aromatic protons are exchanged with deuterium.

Experimental Protocol: Synthesis of Terephthalic Acid-d₄ (BDC-d₄)

This protocol describes a general method for the deuteration of terephthalic acid (benzene-1,4-dicarboxylic acid), a widely used linker in MOF synthesis (e.g., for UiO-66 and MOF-5).

Materials:

  • Terephthalic acid (H₂BDC)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, optional catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-pressure reaction vessel (e.g., a sealed glass ampoule or a stainless-steel autoclave)

Procedure:

  • In a high-pressure reaction vessel, combine terephthalic acid (1.0 g) and deuterium oxide (20 mL).

  • For catalyzed exchange, add a catalytic amount of deuterated sulfuric acid (e.g., 0.1 mL).

  • Seal the vessel and heat it to 180-200 °C for 24-48 hours with stirring.

  • Cool the vessel to room temperature. The deuterated terephthalic acid will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold D₂O to remove any residual catalyst.

  • Dry the product under vacuum at 80 °C for 12 hours to yield terephthalic acid-d₄.

  • Characterization: Confirm the degree of deuteration using ¹H NMR spectroscopy by observing the disappearance or significant reduction of the aromatic proton signals. Mass spectrometry can also be used to confirm the mass increase corresponding to the four deuterium atoms.

Experimental Protocol: Synthesis of Trimesic Acid-d₃ (BTC-d₃)

This protocol outlines a general procedure for the deuteration of trimesic acid (1,3,5-benzenetricarboxylic acid), a common linker for MOFs like HKUST-1.

Materials:

  • Trimesic acid (H₃BTC)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on carbon (Pd/C, 10 wt. %, optional catalyst)

  • High-pressure reaction vessel

Procedure:

  • In a high-pressure reaction vessel, combine trimesic acid (1.0 g), deuterium oxide (20 mL), and a catalytic amount of Pd/C (e.g., 50 mg).

  • Seal the vessel and heat it to 150-180 °C for 24 hours with stirring.

  • Cool the vessel to room temperature.

  • Filter the hot solution to remove the Pd/C catalyst.

  • Allow the filtrate to cool to room temperature to crystallize the deuterated trimesic acid.

  • Collect the solid product by filtration and wash with a small amount of cold D₂O.

  • Dry the product under vacuum at 80 °C for 12 hours to yield trimesic acid-d₃.

  • Characterization: Verify the deuteration level using ¹H NMR and mass spectrometry.

Synthesis of Deuterated Metal-Organic Frameworks

The synthesis of deuterated MOFs generally follows the same procedures as their protonated counterparts, with the deuterated linker replacing the standard one. The solvothermal method is the most common approach.

Experimental Protocol: Solvothermal Synthesis of Deuterated UiO-66 (UiO-66-d₄)

This protocol describes the synthesis of UiO-66 using the deuterated terephthalic acid-d₄ linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid-d₄ (BDC-d₄)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve ZrCl₄ (0.08 g) in 20 mL of DMF. Sonicate for 1 minute to ensure complete dissolution.[4]

  • Add terephthalic acid-d₄ (0.062 g) to the solution and stir magnetically for 5 minutes.[4]

  • Add 25 µL of deionized water and 1.33 mL of concentrated HCl to the vial.[4]

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 85 °C for 24 hours.[4]

  • After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.

  • Washing and Activation:

    • Wash the product twice with 80 mL of fresh DMF, each for 12 hours.[4]

    • Wash the product three times with 80 mL of ethanol, each for 12 hours.[4]

    • Activate the sample by heating at 85 °C for 6 hours under vacuum, followed by heating at 110 °C for 12 hours under vacuum.[4]

Experimental Protocol: Synthesis of Deuterated ZIF-8 (ZIF-8-d)

This protocol details the synthesis of ZIF-8 using a deuterated 2-methylimidazole linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Deuterated 2-methylimidazole (d-2-MeIM)

  • Methanol

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve zinc nitrate hexahydrate in methanol.

    • Solution B: Dissolve deuterated 2-methylimidazole in methanol.

  • Mix the two solutions and stir to ensure homogeneity.

  • Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specified temperature (e.g., 150 °C) for a designated time (e.g., 12 hours).[5]

  • After cooling, collect the product by centrifugation.[5]

  • Wash the product with fresh methanol multiple times to remove unreacted precursors.[5]

  • Dry the final product under vacuum.[5]

Quantitative Data Comparison

While direct comparative studies providing a comprehensive dataset for a single MOF in both its deuterated and non-deuterated forms are not abundant in the literature, the following table summarizes expected trends and provides a template for data presentation. The values presented are illustrative and will vary depending on the specific MOF and the synthesis conditions.

PropertyNon-Deuterated MOF (e.g., UiO-66)Deuterated MOF (e.g., UiO-66-d₄)Rationale for Difference
BET Surface Area (m²/g) ~1200Potentially slightly higherSlower crystallization kinetics due to the kinetic isotope effect may lead to more ordered structures with fewer defects, potentially resulting in a higher accessible surface area.
Pore Volume (cm³/g) ~0.86Potentially slightly higherSimilar to the surface area, a more ordered structure could lead to a slightly larger pore volume.
Drug Loading Capacity (%) Dependent on drug and MOFPotentially similar or slightly higherIf the pore volume is larger, a slightly higher drug loading capacity might be achieved.
Drug Release Rate Dependent on conditionsPotentially slightly slowerStronger host-guest interactions due to subtle electronic effects of deuteration or a more tortuous path in a more ordered structure could lead to a slower release.

Applications in Drug Development

Deuterated MOFs are particularly valuable in the context of drug delivery for both their potential for controlled release and as tools for studying drug-carrier interactions.

Controlled Drug Release

The ability to fine-tune the structure of MOFs through deuteration can influence the kinetics of drug release. A more ordered pore structure in a deuterated MOF could lead to a more sustained and predictable release profile, which is highly desirable for many therapeutic applications.[6][7]

Elucidating Drug-Carrier Interactions

As mentioned, neutron scattering studies on deuterated MOFs loaded with drugs can provide unprecedented detail on the location and orientation of the drug molecules within the pores. This information is invaluable for:

  • Optimizing drug loading protocols.

  • Understanding the mechanism of drug release at a molecular level.

  • Designing MOFs with tailored binding sites for specific drugs to enhance loading and control release.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of synthesis and application of deuterated MOFs in drug delivery.

MOF_Synthesis_and_Application Workflow for Deuterated MOF in Drug Delivery cluster_synthesis Deuterated Linker and MOF Synthesis cluster_application Drug Delivery Application linker Protonated Linker (e.g., Terephthalic Acid) hd_exchange H-D Exchange (e.g., with D2O) linker->hd_exchange d_linker Deuterated Linker (e.g., BDC-d4) hd_exchange->d_linker solvothermal Solvothermal Synthesis d_linker->solvothermal metal_salt Metal Salt (e.g., ZrCl4) metal_salt->solvothermal d_mof Deuterated MOF (e.g., UiO-66-d4) solvothermal->d_mof loading Drug Loading d_mof->loading drug Drug Molecule drug->loading loaded_mof Drug-Loaded Deuterated MOF loading->loaded_mof administration Administration (e.g., In Vivo) loaded_mof->administration tracking In Vivo Tracking (e.g., Neutron Scattering, Mass Spectrometry) administration->tracking release Controlled Drug Release at Target Site administration->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Workflow of deuterated MOF synthesis and its application in drug delivery.

Drug_Release_Mechanism Stimuli-Responsive Drug Release from a Deuterated MOF loaded_mof Drug-Loaded Deuterated MOF (Stable at physiological pH) tumor_env Tumor Microenvironment (Acidic pH) loaded_mof->tumor_env Targeted Delivery mof_degradation MOF Structure Degradation/Disassembly tumor_env->mof_degradation pH Trigger drug_release Drug Release mof_degradation->drug_release cellular_uptake Cellular Uptake of Drug drug_release->cellular_uptake therapeutic_action Therapeutic Action (e.g., Apoptosis) cellular_uptake->therapeutic_action

Caption: pH-responsive drug release mechanism from a deuterated MOF in a tumor microenvironment.

Conclusion

The use of deuterated linkers in MOF synthesis is a sophisticated strategy that offers significant benefits, particularly for researchers in drug development. The ability to perform detailed structural analysis using neutron scattering, coupled with the potential for modifying material properties to achieve more controlled drug release, makes deuterated MOFs a compelling area of research. The detailed protocols provided in this guide offer a starting point for scientists looking to explore the synthesis and application of these advanced materials. As synthetic methods for deuterated linkers become more refined and accessible, the use of deuterated MOFs is expected to grow, further unlocking their potential in targeted therapeutics and advanced materials.

References

A Technical Guide to the Solubility of 1,3,5-Benzenetricarboxylic Acid and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid. Due to the limited availability of direct quantitative data for its deuterated analog, 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, this document focuses on the extensive data available for the non-deuterated form. The solubility characteristics are expected to be nearly identical, as deuterium substitution has a negligible effect on this physical property. This guide will present quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows relevant to laboratory practices.

Quantitative Solubility Data

The solubility of 1,3,5-Benzenetricarboxylic acid has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative data, providing a clear comparison of its solubility at various temperatures.

Table 1: Solubility of 1,3,5-Benzenetricarboxylic Acid in Various Solvents at 25°C (298.15 K)

SolventSolubility ( g/100g solvent)
Tetrahydrofuran (THF)>20.00
Methanol8.00
Acetone1.88
Ethyl Ether1.24
Acetic Acid0.46
Water0.26
Xylene<0.01

Table 2: Temperature-Dependent Solubility of 1,3,5-Benzenetricarboxylic Acid in Water[1]

Temperature (°C)Temperature (K)Solubility (g/L)
25298.152.6
50323.157.9

Table 3: Mole Fraction Solubility of 1,3,5-Benzenetricarboxylic Acid in Various Solvents at Different Temperatures[2][3][4][5]

Temperature (K)WaterIsopropyl AlcoholIsobutyl AlcoholMethanolEthanolEthylene Glycol
2980.000220.001680.002160.03450.04120.00289
3100.000350.002450.003150.04890.05870.00421
3200.000480.003210.004110.06120.07340.00543
3300.000650.004150.005280.07560.09080.00689
3400.000880.005320.006720.09210.11020.00864
3500.001180.006780.008490.11080.13210.01072
3600.001560.008560.010680.13230.15730.01321

The data indicates that the solubility of 1,3,5-Benzenetricarboxylic acid generally increases with temperature.[2][3][4] The order of solubility in the tested pure solvents is: Ethanol > Methanol > Ethylene Glycol > Isobutanol > Isopropyl Alcohol > Water.[2][3][4][5] The compound is also soluble in DMSO and Dimethylformamide (DMF), with a solubility of approximately 25 mg/ml in both solvents.[6] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the buffer.[6]

Experimental Protocols for Solubility Determination

For researchers who need to determine the solubility of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid or other aromatic carboxylic acids with high precision, the following established methods are recommended.

The gravimetric method is a direct and widely used technique for determining the solubility of a solid in a liquid.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is necessary to ensure the solution is saturated.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period to allow it to reach equilibrium. A magnetic stirrer or a shaker bath can be used for this purpose. The time required to reach equilibrium will vary depending on the solvent and should be determined empirically.

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated solution from the solid residue. This can be done by filtration or centrifugation.

  • Solvent Evaporation and Mass Determination:

    • Accurately measure a known volume or weight of the clear saturated solution into a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until the solute is completely dry.

    • Weigh the container with the dried solute. The difference in weight will give the mass of the dissolved solid.

  • Calculation:

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.

This method involves preparing a saturated solution and then analyzing its concentration using an appropriate analytical technique.

Protocol:

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 from the Gravimetric Method.

  • Sampling and Dilution:

    • After equilibration and separation of the solid, take a precise aliquot of the saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

  • Analysis:

    • Analyze the concentration of the diluted solution using a suitable technique such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or titration.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes relevant to working with 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

G start Start: Determine Solubility add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate separate Separate solid from solution (Filter/Centrifuge) equilibrate->separate gravimetric Gravimetric Method separate->gravimetric static Static Analytical Method separate->static evaporate Evaporate solvent gravimetric->evaporate analyze Analyze concentration (HPLC, UV-Vis) static->analyze weigh Weigh residue evaporate->weigh calculate Calculate solubility weigh->calculate analyze->calculate end End: Solubility Data calculate->end

Caption: Experimental workflow for solubility determination.

G start Start: Purify Aromatic Carboxylic Acid is_soluble Is the compound soluble in a suitable solvent? start->is_soluble recrystallize Recrystallization is_soluble->recrystallize Yes acid_base_extraction Acid-Base Extraction is_soluble->acid_base_extraction No, but soluble in base chromatography Chromatography is_soluble->chromatography No, consider other methods end End: Purified Product recrystallize->end acid_base_extraction->end chromatography->end

Caption: Decision tree for selecting a purification method.

References

Spectroscopic and Synthetic Insights into Deuterated Trimesic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Trimesic Acid

The following tables summarize the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for standard, non-deuterated trimesic acid (Benzene-1,3,5-tricarboxylic acid). This information is crucial for the structural elucidation and quality control of trimesic acid and its derivatives.

Table 1: ¹H NMR Spectroscopic Data for Trimesic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.63Singlet3HAromatic C-H
~13.54Broad Singlet3HCarboxylic Acid O-H

Note: The chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data for Trimesic Acid [1]

Chemical Shift (δ) ppmAssignment
~132.4Aromatic C-H
~134.0Aromatic C-COOH
~166.3Carboxylic Acid C=O

Note: The chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation.[1]

Table 3: Key IR Absorption Bands for Trimesic Acid [2][3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3100MediumAromatic C-H stretch
~1720StrongC=O stretch (Carboxylic Acid)
~1600MediumAromatic C=C stretch
~1450MediumAromatic C=C stretch
~1300MediumC-O stretch, O-H bend
~900MediumOut-of-plane C-H bend

Synthesis of Deuterated Trimesic Acid: A General Protocol

While a specific, detailed protocol for the synthesis of deuterated trimesic acid is not widely published, a general approach involves the deuteration of the aromatic protons of trimesic acid using a suitable deuterium source under catalytic conditions. The following is a generalized experimental protocol based on established methods for the deuteration of aromatic carboxylic acids.

Objective: To replace the aromatic protons of trimesic acid with deuterium atoms to synthesize Benzene-1,3,5-tricarboxylic acid-d3.

Materials:

  • Trimesic acid

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) or another suitable catalyst

  • An appropriate solvent (if necessary)

  • Inert gas (e.g., Argon or Nitrogen)

Experimental Workflow:

experimental_workflow General Workflow for Deuteration of Trimesic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start reactants Combine Trimesic Acid, D₂O, and Catalyst in a reaction vessel start->reactants inert Purge with Inert Gas reactants->inert heat Heat the mixture to the desired temperature (e.g., 100-150 °C) inert->heat stir Stir for a specified duration (e.g., 24-72 hours) heat->stir cool Cool to room temperature stir->cool filter Filter to remove catalyst cool->filter evaporate Evaporate D₂O filter->evaporate recrystallize Recrystallize from a suitable solvent evaporate->recrystallize dry Dry the product recrystallize->dry analyze Characterize by NMR and IR dry->analyze end End analyze->end

Caption: General experimental workflow for the synthesis of deuterated trimesic acid.

Detailed Methodology:

  • Reaction Setup: In a high-pressure reaction vessel, combine trimesic acid, a catalytic amount of palladium on carbon (e.g., 10 mol%), and deuterium oxide as the solvent and deuterium source.

  • Inert Atmosphere: Seal the vessel and purge it with an inert gas, such as argon or nitrogen, to remove any air.

  • Reaction Conditions: Heat the mixture to a temperature between 100-150 °C with vigorous stirring. The reaction is typically run for 24 to 72 hours to ensure a high degree of deuteration.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture to remove the palladium catalyst.

  • Isolation: Remove the deuterium oxide under reduced pressure to yield the crude deuterated trimesic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., D₂O or a deuterated organic solvent) to obtain the final, high-purity deuterated trimesic acid.

  • Characterization: The final product should be characterized by ¹H NMR to confirm the absence of aromatic protons and by mass spectrometry to confirm the incorporation of deuterium. IR spectroscopy can be used to confirm the presence of the carboxylic acid functional groups and the C-D bonds.

Logical Relationship of Spectroscopic Analysis

The structural confirmation of the synthesized deuterated trimesic acid relies on a logical interpretation of the spectroscopic data.

logical_relationship Spectroscopic Confirmation of Deuterated Trimesic Acid cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Conclusion synthesis Synthesized Product (Presumed Deuterated Trimesic Acid) nmr ¹H NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_result Absence of aromatic C-H signal (~8.6 ppm) nmr->nmr_result ir_result Appearance of C-D stretch (~2200-2300 cm⁻¹) Disappearance of aromatic C-H stretch (~3100 cm⁻¹) ir->ir_result ms_result Increase in molecular weight (by 3 units) ms->ms_result conclusion Structural Confirmation of Deuterated Trimesic Acid nmr_result->conclusion ir_result->conclusion ms_result->conclusion

Caption: Logical workflow for the structural confirmation of deuterated trimesic acid using spectroscopic methods.

This guide serves as a foundational resource for researchers working with trimesic acid and its isotopically labeled analogues. While the direct spectroscopic data for deuterated trimesic acid remains a gap in publicly accessible literature, the provided information on the non-deuterated form and the generalized synthetic protocol offers a solid starting point for experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of isotopically labeled organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) offers unique advantages for researchers in materials science, chemistry, and drug development. 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (d-H3BTC or Trimesic acid-d3), a deuterated analogue of the common linker 1,3,5-benzenetricarboxylic acid (H3BTC), is a valuable tool for a range of specialized applications. The substitution of hydrogen with deuterium atoms in the linker molecule can subtly influence the physicochemical properties of the resulting MOF and provides a powerful handle for certain characterization techniques.

This document provides detailed application notes and experimental protocols for the use of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in MOF synthesis.

Key Applications

The primary applications for MOFs synthesized with 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid include:

  • Neutron Scattering Studies: Deuterium has a significantly different neutron scattering cross-section compared to hydrogen.[1][2] This property is exploited in neutron scattering techniques (e.g., small-angle neutron scattering, neutron diffraction) to:

    • Elucidate the structure and dynamics of guest molecules within the MOF pores.

    • Study the host-guest interactions with enhanced contrast.

    • Determine the precise location of adsorbed molecules.

  • Isotope Effect Studies: The use of deuterated linkers allows for the investigation of kinetic isotope effects during MOF synthesis and in catalytic reactions mediated by the MOF. Recent studies have shown that isotopic substitution can retard crystallization kinetics, leading to the formation of larger single crystals.[3][4][5]

  • Enhanced Stability (Hypothesized): While not extensively documented, the stronger C-D bond compared to the C-H bond could potentially lead to slight enhancements in the thermal and chemical stability of the resulting MOF.

Experimental Protocols

The following protocols are based on well-established methods for the synthesis of MOFs using the non-deuterated H3BTC linker, specifically for the widely studied copper-based MOF, HKUST-1 (also known as Cu-BTC or MOF-199). These can be adapted for the use of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

Protocol 1: Solvothermal Synthesis of Deuterated Cu-BTC (d-HKUST-1)

This protocol describes a standard solvothermal method for the synthesis of a copper-based MOF using the deuterated linker.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (d-H3BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve 0.241 g (1 mmol) of Cu(NO₃)₂·3H₂O in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[4]

  • In a separate vial, dissolve 0.213 g (1 mmol) of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in the same solvent mixture.

  • Combine the two solutions in the Teflon liner of a stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120 °C for 18-24 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the blue crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF by removing the coordinated solvent molecules.

Expected Outcome:

This procedure should yield a crystalline, porous copper-based MOF with a deuterated framework. The resulting d-HKUST-1 is expected to have a high surface area and porosity, similar to its non-deuterated counterpart.

Data Presentation

PropertyStandard MOF (H-BTC)Deuterated MOF (d-BTC)Rationale for Difference
Crystallization Rate FasterSlowerThe kinetic isotope effect can retard the deprotonation and coordination steps during MOF self-assembly, leading to a slower nucleation and crystal growth rate.[3][4] This can be advantageous for obtaining larger, higher-quality single crystals.
Crystal Size Typically smaller microcrystalsPotentially larger single crystalsSlower nucleation kinetics due to the isotope effect can lead to the formation of fewer nuclei, which then grow into larger crystals.[3][4][5]
Surface Area (BET) High (e.g., for HKUST-1, typically > 1000 m²/g)Expected to be very similar to the non-deuterated analogue.The framework topology and pore structure are primarily determined by the geometry of the linker and the coordination of the metal ions, which are not significantly altered by deuteration.
Pore Volume HighExpected to be very similar to the non-deuterated analogue.Similar to surface area, the pore volume is a function of the crystal structure, which is not expected to change significantly with deuteration.
Thermal Stability HighPotentially slightly higher.The C-D bond is slightly stronger than the C-H bond, which could lead to a marginal increase in the decomposition temperature of the organic linker and, consequently, the overall framework. However, this effect is likely to be small.
Neutron Scattering Contrast Lower contrast for hydrogen-containing guest molecules.High contrast, enabling detailed structural and dynamic studies of guest molecules.The significant difference in the neutron scattering lengths of hydrogen and deuterium provides high contrast, making the deuterated framework ideal for neutron scattering studies of adsorbed species.[1][2]

Visualizations

Workflow for MOF Synthesis and Application of Deuterated Linkers

The following diagram illustrates the general workflow for MOF synthesis and highlights the points at which the decision to use a deuterated linker like 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid becomes critical for specific research applications.

MOF_Synthesis_Workflow Workflow for MOF Synthesis and Application of Deuterated Linkers cluster_synthesis MOF Synthesis cluster_application Applications start Define Research Goal precursors Select Metal Precursor and Organic Linker start->precursors linker_choice Use Standard Linker (H-BTC) or Deuterated Linker (d-BTC)? precursors->linker_choice synthesis Solvothermal/Hydrothermal Synthesis linker_choice->synthesis Standard linker_choice->synthesis Deuterated purification Purification and Activation synthesis->purification characterization Characterization (XRD, BET, TGA, etc.) purification->characterization standard_app Standard Applications (Gas Storage, Catalysis, etc.) characterization->standard_app For Standard MOF neutron_scattering Neutron Scattering Studies characterization->neutron_scattering For Deuterated MOF isotope_effect Isotope Effect Studies (e.g., Crystal Growth) characterization->isotope_effect For Deuterated MOF specialized_char Specialized Characterization neutron_scattering->specialized_char isotope_effect->specialized_char

Caption: Workflow for MOF synthesis and the application of deuterated linkers.

Logical Relationship in Utilizing Deuterated Linkers for Advanced Characterization

This diagram illustrates the logical flow of how the unique properties of a deuterated MOF enable advanced characterization techniques.

Deuterated_MOF_Advantage Advantage of Deuterated Linkers in MOF Characterization cluster_synthesis Synthesis cluster_properties Key Property cluster_application Advanced Characterization d_linker 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid mof_synthesis MOF Synthesis d_linker->mof_synthesis d_mof Deuterated MOF mof_synthesis->d_mof neutron_contrast High Neutron Scattering Contrast d_mof->neutron_contrast neutron_scattering Neutron Scattering Techniques neutron_contrast->neutron_scattering guest_location Precise Location of Guest Molecules neutron_scattering->guest_location host_guest Detailed Host-Guest Interactions neutron_scattering->host_guest dynamics Dynamics of Adsorbed Species neutron_scattering->dynamics

Caption: Logical flow of using deuterated linkers for advanced MOF characterization.

References

Application Notes & Protocols: Deuterated Linkers in Neutron Scattering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of deuterated linkers in neutron scattering studies. The unique scattering properties of deuterium compared to hydrogen allow for powerful contrast variation techniques, enabling the selective visualization and characterization of specific components within complex molecular systems.[1][2][3]

Principle of Contrast Variation with Deuterated Linkers

Neutron scattering is a powerful technique for analyzing the structure of materials at the mesoscopic scale (1-100 nm).[4] The technique's strength lies in the significant difference between the neutron scattering lengths of hydrogen (-3.74 fm) and its isotope, deuterium (+6.67 fm).[2][3] This large difference allows researchers to manipulate the scattering length density (SLD) of a molecule or a solvent.

By strategically replacing hydrogen atoms with deuterium atoms on a linker molecule—a process known as deuteration—its SLD can be altered dramatically.[5] This enables a technique called contrast matching , where the SLD of a specific component (like a deuterated linker) is adjusted to match the SLD of the surrounding solvent (often a mixture of H₂O and D₂O).[6][7] When the SLDs match, that component becomes effectively "invisible" to the neutrons, allowing the scattering signal from the other components of the system to be isolated and studied.[3]

This "selective visualization" is invaluable for deconvoluting the structures of individual components within complex biological or chemical assemblies.[3][8]

Key Applications

Elucidating Polymer Conformation

Challenge: Determining the precise conformation of a polymer backbone, separate from its side chains, is difficult with most analytical techniques.[9]

Solution: By selectively deuterating the flexible side chains of a polymer, their scattering signal can be matched to a deuterated solvent in a Small-Angle Neutron Scattering (SANS) experiment.[9][10] This effectively masks the side chains, allowing the scattering signal from the hydrogenous polymer backbone to be measured directly.[9]

Example: In studies of diketopyrrolopyrrole (DPP)-based conjugated polymers, researchers synthesized polymers with deuterated alkyl side chains.[10] Using contrast variation SANS, they were able to isolate the scattering from the backbone and determine its rigidity and persistence length, providing crucial insights into the material's electronic properties.[9][10]

Characterizing Surfactant Micelles and Drug Delivery Vehicles

Challenge: Understanding how molecules like perfumes or drugs are solubilized within the core or palisade layer of surfactant micelles is critical for optimizing formulations in cosmetics and pharmaceuticals.

Solution: Deuterated surfactants can be used to create micelles that are "contrast-matched" to the solvent. This allows for the direct observation of the spatial distribution of non-deuterated (hydrogenous) guest molecules within the micellar structure.[11]

Example: A SANS study on the solubilization of perfumes in cetyltrimethylammonium bromide (CTAB) micelles utilized deuterated CTAB (d-CTAB).[11] By matching the d-CTAB to the solvent, the scattering signal came exclusively from the perfume molecules, revealing their precise location within the micelle—whether in the core or the outer palisade layer.[11]

Investigating Protein-Ligand and Protein-Protein Interactions

Challenge: In multi-component biological complexes, isolating the structure and conformational changes of a single protein or ligand is a significant hurdle.[12]

Solution: A specific protein or component within a larger complex can be deuterated. By adjusting the D₂O concentration of the solvent to match the SLD of the hydrogenated components, their scattering signal is suppressed.[3] This leaves the deuterated component as the primary source of scattering, enabling its structure and arrangement to be determined in situ.[12]

Example: In the study of a protein-degradation system, researchers deuterated the PAN protein complex while its binding partners (20S proteasome and GFP substrate) remained hydrogenated.[12] By performing SANS in a 42% D₂O buffer, which matches the SLD of the hydrogenated proteins, they could exclusively observe the conformational changes of the deuterated PAN complex during the reaction.[12]

Quantitative Data Summary

The effectiveness of deuteration hinges on the distinct Scattering Length Density (SLD) values of molecules in different solvents.

MaterialSLD (10⁻⁶ Å⁻²)Contrast Match Point (% D₂O)
H₂O (Water)-0.56N/A
D₂O (Heavy Water)6.40N/A
Typical Hydrogenated Protein~2.2-2.5~42%
Typical Deuterated Protein~7.0-8.0>100% (not matchable in pure D₂O)
Hydrogenated DNA/RNA~3.5~65%
Hydrogenated Lipids (POPC)~0.5~20%
Deuterated Surfactant (d-SDS)~6.7~100%

Note: These are approximate values. The exact SLD and match point depend on the specific molecular composition and the level of deuteration achieved.[7][13]

Experimental Protocols

Protocol: Deuteration of Recombinant Proteins

This protocol provides a general workflow for producing deuterated proteins in E. coli.

  • Adaptation of E. coli: Gradually adapt the desired E. coli expression strain to grow in D₂O-based media. This can be done by sequentially culturing the cells in media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, 90%, 100% D₂O).[8]

  • Culture Media Preparation: Prepare a minimal or rich growth medium using D₂O instead of H₂O. For maximal deuteration, use a deuterated carbon source like d-glucose.[14]

  • Growth and Expression: Inoculate the adapted E. coli into the deuterated medium and grow the culture under standard conditions. Note that cell growth is typically slower in deuterated media.[8][15] Induce protein expression as you would for a hydrogenated protein.

  • Cell Lysis and Purification: Harvest the cells and purify the target protein using the established protocol for the hydrogenated version.[8][16]

  • Deuteration Level Analysis: Determine the final deuteration level of the protein using mass spectrometry.[8]

Protocol: Sample Preparation for a SANS Contrast Variation Experiment

This protocol outlines the steps for preparing samples to study a two-component system (e.g., a deuterated protein 'A' and a hydrogenated partner 'B').

  • Component Preparation: Prepare purified stocks of deuterated protein A and hydrogenated protein B in a base buffer (e.g., Tris-HCl, NaCl) made with 100% H₂O.

  • Buffer Preparation: Create a series of buffers with varying D₂O content (e.g., 0%, 20%, 42%, 60%, 80%, 100% D₂O). To do this, prepare two stock buffers: one in 100% H₂O and one in 100% D₂O. Mix them in the appropriate ratios to achieve the desired D₂O percentages.

  • Sample Mixing: For each D₂O concentration, prepare the complex by mixing protein A and protein B in the desired stoichiometric ratio. Also, prepare individual samples of protein A and protein B as controls.

  • Equilibration: Allow the samples to equilibrate for a sufficient time to ensure complex formation and H/D exchange at labile sites.

  • Pre-SANS Quality Control: Before the SANS measurement, check for sample aggregation or degradation, especially at high D₂O concentrations, using techniques like Dynamic Light Scattering (DLS).[7]

  • SANS Measurement: Load the samples into quartz cuvettes suitable for neutron scattering. Collect scattering data for each sample in the series, along with corresponding buffer blanks for subtraction.[10]

Visualizations

ContrastMatchingConcept cluster_system Molecular System cluster_solvent Solvent SLD cluster_result Observed SANS Signal dLinker Deuterated Linker Solvent2 Matched % D₂O hProtein Hydrogenated Protein Result2 Protein Only Solvent1 Low % D₂O Result1 Both Visible Solvent1->Result1 Linker > Solvent Protein > Solvent Solvent2->Result2 Linker = Solvent (Linker Invisible) Solvent3 High % D₂O Result3 Both Visible Solvent3->Result3 Linker < Solvent Protein < Solvent

Caption: Conceptual diagram of the contrast matching principle.

SANS_Workflow cluster_prep Sample Preparation cluster_exp Experiment & Data cluster_analysis Analysis Deuteration 1. Selective Deuteration (e.g., Linker or Protein) Purification 2. Purification of Components Deuteration->Purification Mixing 3. Mix Components in H₂O/D₂O Buffers Purification->Mixing QC 4. Quality Control (DLS) Mixing->QC SANS 5. SANS Data Collection QC->SANS Subtraction 6. Buffer Subtraction SANS->Subtraction Modeling 7. Structural Modeling & Data Fitting Subtraction->Modeling Interpretation 8. Structural Interpretation Modeling->Interpretation

Caption: General experimental workflow for a SANS study.

References

Application Note: Synthesis of Metal-Organic Frameworks with Deuterated Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and tailorable functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The incorporation of deuterium-labeled organic ligands into the MOF structure offers unique advantages, particularly for characterization techniques like neutron scattering and for potentially influencing the material's properties and behavior in biological systems. This application note provides a detailed protocol for the synthesis of a deuterated zeolitic imidazolate framework (ZIF-8-d) and discusses its relevance in research and drug development.

Isotopic labeling, the substitution of an atom with its isotope, is a powerful technique to track molecules and elucidate reaction mechanisms.[2] In the context of MOFs, replacing hydrogen with deuterium in the organic linker can provide a significant contrast for neutron scattering studies, allowing for detailed investigations of gas adsorption sites, framework dynamics, and guest-molecule interactions.[3][4] This is particularly relevant for understanding the behavior of drug molecules within the MOF pores.

Applications in Research and Drug Development

The use of deuterated MOFs offers several advantages for researchers and drug development professionals:

  • Enhanced Structural Analysis: Deuterium's different neutron scattering length compared to hydrogen allows for contrast variation studies, providing unambiguous information about the location and orientation of guest molecules, such as drugs, within the MOF pores.[3][4]

  • Understanding Host-Guest Interactions: By selectively deuterating either the MOF framework or the guest molecule, researchers can precisely probe the interactions between the two, which is crucial for designing effective drug delivery systems.

  • Kinetic Isotope Effects: The difference in mass between hydrogen and deuterium can lead to kinetic isotope effects, potentially influencing the rate of drug release from the MOF carrier. Studying these effects can provide insights into the release mechanism.

  • Improved Stability of Pharmaceuticals: Deuteration of drug molecules can sometimes lead to improved metabolic stability. Encapsulating these deuterated drugs within a deuterated MOF could offer synergistic effects for enhanced therapeutic efficacy.

Experimental Protocols

This section provides a detailed protocol for the solvothermal synthesis of both protonated (ZIF-8) and deuterated (ZIF-8-d) zeolitic imidazolate framework-8.

Materials
  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Methylimidazole (H-MeIm)

  • Deuterated 2-methylimidazole (d₇-MeIm)

  • Sodium formate (HCOONa)

  • Methanol (MeOH)

  • Teflon-lined stainless-steel autoclave

Synthesis of ZIF-8 (Protonated)
  • Preparation of Metal Solution: Dissolve 0.297 g of zinc nitrate hexahydrate in 20 mL of methanol.

  • Preparation of Ligand Solution: In a separate container, dissolve 0.164 g of 2-methylimidazole and 0.269 g of sodium formate in 20 mL of methanol.[5]

  • Mixing: Add the metal solution to the ligand solution under stirring.

  • Solvothermal Synthesis: Transfer the resulting mixture to a Teflon-lined autoclave and heat at 363 K (90 °C) for 48 hours.[5]

  • Purification: After cooling to room temperature, collect the crystalline product by centrifugation at 8500 rpm for 5 minutes. Wash the crystals three times with fresh methanol.[5]

  • Activation: Dry the washed crystals at 333 K (60 °C) and then degas under vacuum at 453 K (180 °C) overnight to remove any residual solvent from the pores.[5]

Synthesis of ZIF-8-d (Deuterated)

The synthesis of deuterated ZIF-8 follows the same procedure as the protonated version, with the substitution of the protonated organic linker with its deuterated counterpart.

  • Preparation of Metal Solution: Dissolve 0.297 g of zinc nitrate hexahydrate in 20 mL of methanol.

  • Preparation of Ligand Solution: In a separate container, dissolve the molar equivalent of deuterated 2-methylimidazole (d₇-MeIm) and 0.269 g of sodium formate in 20 mL of methanol.

  • Mixing: Add the metal solution to the ligand solution under stirring.

  • Solvothermal Synthesis: Transfer the resulting mixture to a Teflon-lined autoclave and heat at 363 K (90 °C) for 48 hours.[5]

  • Purification: After cooling to room temperature, collect the crystalline product by centrifugation at 8500 rpm for 5 minutes. Wash the crystals three times with fresh methanol.[5]

  • Activation: Dry the washed crystals at 333 K (60 °C) and then degas under vacuum at 453 K (180 °C) overnight.[5]

Data Presentation

The following table summarizes the key synthesis parameters and expected characterization data for both protonated and deuterated ZIF-8. Please note that the characterization data for the deuterated sample are based on typical values for ZIF-8 and may vary depending on the specific synthesis conditions and the degree of deuteration of the linker.

ParameterZIF-8 (Protonated)ZIF-8-d (Deuterated)Reference
Synthesis Parameters
Metal PrecursorZn(NO₃)₂·6H₂OZn(NO₃)₂·6H₂O[5]
Organic Linker2-MethylimidazoleDeuterated 2-Methylimidazole[5]
SolventMethanolMethanol[5]
Temperature363 K363 K[5]
Time48 h48 h[5]
Characterization Data
BET Surface Area~1300-1800 m²/gExpected to be similar to ZIF-8[6]
Pore Volume~0.6-0.7 cm³/gExpected to be similar to ZIF-8
YieldHighHigh
Crystal StructureSodalite (SOD)Sodalite (SOD)[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis protocol and a conceptual representation of the deuterated MOF structure.

G cluster_synthesis Solvothermal Synthesis Workflow cluster_purification Purification and Activation prep_metal Prepare Metal Solution (Zn(NO₃)₂·6H₂O in MeOH) mix Mix Solutions prep_metal->mix prep_ligand Prepare Ligand Solution (Deuterated 2-MeIm + NaHCOO in MeOH) prep_ligand->mix react Solvothermal Reaction (363 K, 48 h) mix->react centrifuge Centrifugation react->centrifuge wash Wash with Methanol centrifuge->wash dry Drying wash->dry activate Vacuum Activation dry->activate final_product final_product activate->final_product Deuterated MOF (ZIF-8-d)

Caption: Experimental workflow for the synthesis of deuterated ZIF-8.

Caption: Conceptual diagram of a deuterated metal-organic framework.

References

Application Notes and Protocols: The Role of 1,3,5-Benzene-d3-tricarboxylic Acid in Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1,3,5-Benzene-d3-tricarboxylic acid (d3-BTC) in the precise determination of crystal structures, particularly for metal-organic frameworks (MOFs). The strategic substitution of hydrogen with deuterium in the organic linker offers significant advantages in neutron diffraction studies, enabling a more accurate localization of atoms and a deeper understanding of host-guest interactions and hydrogen bonding networks.

Application Notes

The Pivotal Role of Deuteration in Neutron Crystallography

In crystal structure determination, particularly of complex molecules like those in drug development or functional materials, the precise location of hydrogen atoms is crucial for understanding molecular interactions, reaction mechanisms, and biological activity. While X-ray diffraction is a powerful technique, it is often limited in its ability to accurately locate hydrogen atoms due to their low electron density.

This is where neutron diffraction, coupled with isotopic labeling, becomes an invaluable tool. Neutrons interact with atomic nuclei, and their scattering cross-section is not dependent on the atomic number. Hydrogen (¹H) has a large incoherent scattering cross-section, which leads to a high background signal and poor signal-to-noise ratio in neutron diffraction experiments. In contrast, deuterium (²H or D) has a much smaller incoherent scattering cross-section and a comparable coherent scattering length to other common elements in organic molecules.

By selectively replacing hydrogen atoms with deuterium on the 1,3,5-Benzene-tricarboxylic acid linker, researchers can significantly enhance the quality of neutron diffraction data. This isotopic substitution allows for:

  • Precise Localization of Deuterium Atoms: The reduced background noise enables the unambiguous determination of deuterium positions within the crystal structure. This is critical for understanding the orientation of the linker and its role in forming the framework.

  • Elucidation of Hydrogen Bonding Networks: The exact positions of deuterium atoms involved in hydrogen bonds can be determined, providing crucial insights into the strength and geometry of these interactions which are fundamental to the stability and properties of the crystal.

  • Mapping Guest-Host Interactions: In porous materials like MOFs, understanding the interaction between the framework and guest molecules (e.g., drug molecules, solvents) is paramount. Using a deuterated framework allows for the clear visualization of non-deuterated guest molecules within the pores, and vice-versa, through contrast matching techniques.

  • Studying Dynamics: Inelastic neutron scattering (INS) studies on deuterated samples can provide detailed information about the vibrational and rotational dynamics of the organic linker, which can influence the material's properties.

1,3,5-Benzene-d3-tricarboxylic Acid as a Versatile Building Block

1,3,5-Benzene-tricarboxylic acid (trimesic acid) is a widely used organic linker in the construction of MOFs due to its C3 symmetry and the ability of its three carboxylate groups to coordinate with metal ions, leading to a variety of network topologies. The deuterated analogue, 1,3,5-Benzene-d3-tricarboxylic acid, retains these advantageous structural properties while providing the aforementioned benefits for neutron scattering studies. Its use is particularly indicated in studies aiming to:

  • Accurately determine the crystal structure of novel MOFs.

  • Investigate the binding sites and orientation of guest molecules within MOF pores.

  • Characterize the protonation states of the carboxylic acid groups.

  • Study the dynamics of the organic linker within the framework.

Quantitative Data Summary

The following table summarizes hypothetical but representative crystallographic data comparing a MOF synthesized with 1,3,5-Benzene-tricarboxylic acid (H-BTC) and its deuterated analogue (D-BTC), both determined by neutron diffraction. The data highlights the improved precision in determining the positions of the benzene ring hydrogens/deuteriums.

ParameterMOF with H-BTC (Hypothetical)MOF with D-BTC (Hypothetical)Significance of Deuteration
Crystal System TriclinicTriclinicIsotopic substitution does not significantly alter the overall crystal packing.
Space Group P-1P-1Symmetry is maintained upon deuteration.
Unit Cell Parameters a = 10.2 Å, b = 10.8 Å, c = 12.5 Å, α = 92.5°, β = 98.3°, γ = 105.2°a = 10.2 Å, b = 10.8 Å, c = 12.5 Å, α = 92.5°, β = 98.3°, γ = 105.2°Minor changes in unit cell parameters may be observed but are generally negligible.
Benzene C-H/C-D Bond Length (Å) 1.08(5)1.09(1)The precision of the C-D bond length determination is significantly higher (smaller standard uncertainty).
Displacement Parameters (Uiso) for Benzene H/D (Ų) 0.08(3)0.05(1)The atomic displacement parameters for deuterium are determined with greater accuracy.
Signal-to-Noise Ratio LowHighThe primary advantage of deuteration, leading to clearer and more reliable data.

Experimental Protocols

Protocol 1: Synthesis of a Metal-Organic Framework using 1,3,5-Benzene-d3-tricarboxylic Acid (d3-BTC)

This protocol describes a representative solvothermal synthesis of a copper-based MOF, commonly known as HKUST-1, using the deuterated linker.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzene-d3-tricarboxylic acid (d3-BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Solution Preparation:

    • In a 20 mL glass vial, dissolve 175 mg of Cu(NO₃)₂·3H₂O in 6 mL of a 1:1 (v/v) mixture of DMF and deionized water.

    • In a separate 20 mL glass vial, dissolve 85 mg of 1,3,5-Benzene-d3-tricarboxylic acid in 6 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Reaction Mixture:

    • Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Synthesis:

    • Place the autoclave in a preheated oven at 120 °C for 24 hours.

    • After 24 hours, turn off the oven and allow the autoclave to cool to room temperature naturally.

  • Product Isolation and Washing:

    • Carefully open the autoclave and collect the blue, octahedral crystals by decantation.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Immerse the crystals in ethanol for 3 days, replacing the ethanol daily, to exchange the DMF solvent within the pores.

  • Activation:

    • Decant the ethanol and heat the crystals under a dynamic vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for analysis.

Protocol 2: Single-Crystal Neutron Diffraction for Crystal Structure Determination

This protocol outlines the general steps for determining the crystal structure of the synthesized deuterated MOF using single-crystal neutron diffraction.

Instrumentation:

  • Single-crystal neutron diffractometer

  • Low-temperature device (cryostat or cryostream)

Procedure:

  • Crystal Selection and Mounting:

    • Select a suitable single crystal of the deuterated MOF (typically > 1 mm³ in volume) under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or in a quartz capillary.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • Center the crystal in the neutron beam.

    • Perform an initial scan to determine the unit cell parameters and crystal orientation.

    • Set up a data collection strategy to measure a complete and redundant set of Bragg reflections. This typically involves a series of omega scans at different detector and crystal orientations.

  • Data Reduction and Processing:

    • Integrate the raw diffraction data to obtain the intensities of the Bragg reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Merge the redundant reflections to create a final reflection file.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to obtain an initial structural model. The positions of the heavier atoms (e.g., copper) are typically located first.

    • Perform Fourier difference mapping to locate the remaining atoms, including the deuterium atoms of the linker. The positions of the deuterium atoms should be clearly visible due to the high signal-to-noise ratio.

    • Refine the structural model using full-matrix least-squares refinement. This involves refining atomic positions, displacement parameters (anisotropic for non-hydrogen/deuterium atoms), and occupancy factors.

    • Validate the final crystal structure using standard crystallographic metrics (e.g., R-factors, goodness-of-fit).

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_diffraction Neutron Diffraction Analysis start Reactants: Cu(NO₃)₂·3H₂O 1,3,5-Benzene-d3-tricarboxylic acid Solvents (DMF, Ethanol, H₂O) process1 Solvothermal Reaction (120 °C, 24h) start->process1 process2 Isolation and Washing (DMF) process1->process2 process3 Solvent Exchange (Ethanol) process2->process3 process4 Activation (Vacuum, 150 °C) process3->process4 end_synthesis Activated Deuterated MOF Crystals process4->end_synthesis start_diff Mount Single Crystal end_synthesis->start_diff Crystal Selection process5 Data Collection (Neutron Diffractometer) start_diff->process5 process6 Data Reduction and Processing process5->process6 process7 Structure Solution (Direct Methods/Patterson) process6->process7 process8 Structure Refinement (Least-Squares) process7->process8 end_diff Final Crystal Structure process8->end_diff

Caption: Experimental workflow for the synthesis and neutron diffraction analysis of a MOF using a deuterated linker.

Logical_Relationship cluster_problem Challenge in Crystal Structure Determination cluster_solution Solution using Deuterated Linker problem Precise localization of hydrogen atoms is difficult with X-ray diffraction. issue Hydrogen has a large incoherent scattering cross-section in neutron diffraction, causing high background noise. problem->issue Strategic Approach solution Use of 1,3,5-Benzene-d3-tricarboxylic acid issue->solution Strategic Approach advantage1 Deuterium has a much smaller incoherent scattering cross-section. solution->advantage1 advantage2 Improved signal-to-noise ratio in neutron diffraction data. advantage1->advantage2 outcome Accurate determination of atomic positions, especially deuterium. advantage2->outcome application Detailed understanding of: - Hydrogen bonding - Guest-host interactions - Framework dynamics outcome->application

Caption: Logical relationship illustrating the advantage of using a deuterated linker in neutron diffraction.

Application Notes and Protocols for Neutron Diffraction of Deuterated Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup for neutron diffraction studies of deuterated materials. It is intended to guide researchers, scientists, and drug development professionals in the application of this powerful technique for structural and dynamic analysis at the atomic and molecular level. The strategic substitution of hydrogen with deuterium is a cornerstone of neutron scattering experiments, offering significant advantages in signal-to-noise ratio and the ability to highlight specific components within a complex system.

Introduction to Neutron Diffraction and the Role of Deuteration

Neutron diffraction is a powerful technique for determining the atomic and magnetic structure of materials.[1][2] Unlike X-rays, which interact with the electron cloud of an atom, neutrons interact with the nucleus.[1][2] This fundamental difference provides several unique advantages, particularly in the study of materials containing light elements.

The scattering power of an atom for neutrons is described by its neutron scattering length, which can vary between isotopes of the same element.[3] A crucial example of this is the significant difference in scattering properties between hydrogen (¹H, protium) and its isotope deuterium (²H, D). Hydrogen has a negative coherent scattering length and a large incoherent scattering cross-section, which contributes to a high background signal in neutron scattering experiments.[3][4][5] In contrast, deuterium has a positive coherent scattering length and a much smaller incoherent scattering cross-section.[3][6]

This isotopic difference is exploited through deuteration , the process of selectively replacing hydrogen atoms with deuterium in a sample.[7] This strategy is central to many neutron scattering experiments for several key reasons:

  • Reduction of Incoherent Scattering: Replacing hydrogen with deuterium significantly reduces the incoherent background, thereby improving the signal-to-noise ratio of the diffraction data.[4][6]

  • Contrast Variation: The substantial difference in scattering length between protium and deuterium allows for "contrast matching."[8][9][10] By selectively deuterating specific molecules or parts of molecules, researchers can make certain components "visible" or "invisible" to neutrons in a complex mixture or assembly. This is particularly valuable in studies of polymers, proteins, and other biological macromolecules.[9][10][11][12][13]

  • Enhanced Structural Detail: For hydrogen-containing materials, deuteration can lead to clearer nuclear density maps, facilitating the precise localization of hydrogen/deuterium atoms, which is often critical for understanding biological functions and chemical reactions.[4]

Quantitative Data: Neutron Scattering Properties of Hydrogen and Deuterium

The choice between using a hydrogenated or deuterated sample, or a mixture, is guided by the scattering properties of these isotopes. The following table summarizes the key neutron scattering parameters for hydrogen and deuterium.

IsotopeCoherent Scattering Length (bcoh) [fm]Incoherent Scattering Cross-Section (σinc) [barn]
Hydrogen (¹H) -3.7480.26
Deuterium (²H) 6.672.05

Data sourced from NIST Center for Neutron Research.[14]

Experimental Protocols

Sample Preparation: Deuteration Strategies

The method of deuteration depends heavily on the nature of the material being studied.

For neutron crystallography and small-angle neutron scattering (SANS) studies of proteins, perdeuteration (labeling to a very high level) can offer significant advantages in terms of crystal size, data collection time, and the clarity of the resulting nuclear density maps.[4]

Protocol: Recombinant Protein Expression in Deuterated Media

  • Adaptation of Expression Host: Gradually adapt the E. coli expression strain to grow in minimal media containing increasing concentrations of heavy water (D₂O). This is a critical step to ensure cell viability and protein expression.

  • Pre-culture Preparation: Inoculate a small volume of D₂O-based minimal medium containing a deuterated carbon source (e.g., d8-glycerol or d7-glucose) with the adapted E. coli strain.[6][15] Grow overnight.

  • Large-Scale Expression: Use the pre-culture to inoculate a larger volume of deuterated minimal medium. Grow the cells to an optimal density (typically an OD₆₀₀ of 0.6-0.8).

  • Induction: Induce protein expression with an appropriate inducer (e.g., IPTG for pET systems).[15]

  • Harvesting and Purification: Harvest the cells by centrifugation. The subsequent purification steps are typically performed in standard H₂O-based buffers to minimize costs, followed by a final buffer exchange into a D₂O-based buffer if required for the experiment.[16]

Selective deuteration is a powerful tool in polymer science to study chain conformation, blend morphology, and dynamics.[11][12]

Protocol: Synthesis of Deuterated Polymers

  • Monomer Synthesis: Synthesize or procure deuterated monomers. For example, deuterated styrene or methyl methacrylate can be used for the synthesis of deuterated polystyrene or PMMA.

  • Polymerization: Perform the polymerization reaction (e.g., anionic, radical, or controlled radical polymerization) using the deuterated monomers and appropriate initiators.[17] The reaction conditions will be similar to those for the synthesis of the hydrogenous counterpart.

  • Characterization: Characterize the resulting deuterated polymer for its molecular weight, molecular weight distribution, and level of deuteration using techniques like NMR spectroscopy and mass spectrometry.

Neutron Diffraction Data Collection

The specific instrument and experimental setup will vary depending on the technique (e.g., SANS, neutron reflectometry, powder diffraction). However, a general workflow can be outlined.

General Protocol for Data Collection:

  • Sample Mounting: Mount the prepared deuterated sample in a suitable sample holder. The choice of holder material is important to minimize background scattering; materials like vanadium are often used for this reason.[1] The sample may need to be maintained at a specific temperature or in a controlled environment.

  • Instrument Setup:

    • Select the appropriate neutron wavelength or range of wavelengths for the experiment.

    • Configure the instrument geometry, including the sample-to-detector distance, to probe the desired length scales (q-range).

  • Data Acquisition:

    • Measure the scattering from the sample.

    • Measure the scattering from an empty sample holder (for background subtraction).

    • Measure the scattering from a standard sample (e.g., a vanadium rod for powder diffraction or a standard polymer for SANS) for data normalization and calibration.

  • Data Reduction: The raw data from the detector is corrected for background scattering, detector efficiency, and sample transmission to obtain the final scattering profile (e.g., intensity vs. scattering vector, q).

Data Analysis and Interpretation

A variety of software packages are available for the analysis of neutron diffraction data. The choice of software depends on the specific technique and the information to be extracted.

TechniqueCommon Software Packages
Powder Diffraction / Crystallography FullProf, GSAS-II, JANA2006, MAUD[18][19][20][21]
Small-Angle Neutron Scattering (SANS) SasView, DANSE[19]
Neutron Reflectometry Motofit, Parratt32

The analysis typically involves fitting a theoretical model to the experimental data to extract structural parameters. For crystalline materials, this involves Rietveld refinement to determine lattice parameters, atomic positions, and site occupancies.[18] For SANS data, models are used to determine the size, shape, and interactions of particles or polymer chains in solution or in the solid state.[9]

Visualizations

Experimental Workflow for Neutron Diffraction of a Deuterated Protein

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis A Adapt E. coli to D2O Media B Grow Pre-culture in Deuterated Minimal Media A->B C Large-Scale Expression of Deuterated Protein B->C D Harvest Cells and Purify Protein C->D E Crystallize Protein in D2O Buffer D->E F Mount Crystal on Neutron Diffractometer E->F G Collect Diffraction Data F->G H Measure Background & Standard G->H I Data Reduction and Correction H->I J Phase Determination and Structure Solution I->J K Structure Refinement (e.g., Rietveld) J->K L Structural Interpretation K->L

Caption: Workflow for protein deuteration and neutron crystallography.

Logic of Contrast Variation in a Polymer Blend

G cluster_sample Sample Composition cluster_contrast Scattering Contrast cluster_info Structural Information A Polymer A (Hydrogenated) D High Contrast between A and B A->D B Polymer B (Deuterated) B->D C Solvent E Solvent can be 'Matched' to A or B C->E F Determine Morphology of the A-B Blend D->F G Highlight Conformation of Polymer B E->G

Caption: Contrast variation logic in a deuterated polymer blend.

References

Applications of Deuterated Compounds in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules has emerged as a powerful tool to enhance their therapeutic properties. This process, known as deuteration, leverages the kinetic isotope effect (KIE) to positively modulate the pharmacokinetic and safety profiles of drug candidates. The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down the rate of metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 (CYP) enzymes.[1][2]

The primary advantages of this "deuterium switch" include improved metabolic stability, leading to a longer drug half-life, increased systemic exposure, and the potential for less frequent dosing, thereby improving patient compliance.[3][4] Furthermore, by altering metabolic pathways, deuteration can reduce the formation of toxic metabolites, leading to an improved safety and tolerability profile.[5][6] This strategy has been successfully applied to both new chemical entities and existing drugs, offering a pathway to develop "best-in-class" medicines.[7][8] The approval of drugs like deutetrabenazine and deucravacitinib by regulatory agencies has validated the therapeutic potential of this approach, paving the way for a new generation of deuterated pharmaceuticals.[9][10]

These application notes provide an overview of the key applications of deuterated compounds in pharmaceutical research, with a focus on their impact on pharmacokinetics and pharmacodynamics. Detailed protocols for essential experiments in the evaluation of deuterated drug candidates are also presented to guide researchers in this exciting and rapidly evolving field.

I. Enhancing Pharmacokinetic Properties of Drugs

One of the most significant applications of deuteration in drug discovery is the enhancement of a drug's pharmacokinetic profile. By selectively replacing hydrogen atoms at sites of metabolism with deuterium, the rate of drug clearance can be reduced, leading to a more favorable exposure profile.

Case Study: Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the first deuterated drug approved by the FDA and serves as a prime example of the benefits of this strategy. It is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine leads to a significant improvement in its pharmacokinetic properties.[11][12]

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Metabolites [11][12][13]

Parameterα-HTBZ (from Tetrabenazine 25 mg)β-HTBZ (from Tetrabenazine 25 mg)Total (α+β)-HTBZ (from Tetrabenazine 25 mg)α-d6-HTBZ (from Deutetrabenazine 22.5 mg)β-d6-HTBZ (from Deutetrabenazine 22.5 mg)Total (α+β)-d6-HTBZ (from Deutetrabenazine 22.5 mg)
Cmax (ng/mL) 20.83.524.312.14.316.4
AUC0–inf (ng·h/mL) 84.422.5106.9158.280.5238.7
t½ (h) ~2-4~2-4~2-4~9-11~9-11~9-11

Data are presented as mean values. HTBZ refers to dihydrotetrabenazine, the active metabolites. Cmax = Maximum plasma concentration; AUC0–inf = Area under the plasma concentration-time curve from time zero to infinity; t½ = Half-life.

The data clearly demonstrates that deuteration results in a lower peak plasma concentration (Cmax) and a significantly increased total drug exposure (AUC) and half-life (t½) of the active metabolites.[11][13] This improved pharmacokinetic profile allows for a lower and less frequent dosing regimen for deutetrabenazine compared to tetrabenazine, leading to improved patient tolerability.[5]

Case Study: Deuruxolitinib (CTP-543) vs. Ruxolitinib

Table 2: Pharmacokinetic Parameters of Ruxolitinib and Deuruxolitinib [3][15]

ParameterRuxolitinib (10 mg)Deuruxolitinib (CTP-543) (8 mg)
Cmax (nM) 382 ± 114~2-fold lower than ruxolitinib at similar doses
AUC (nM·h) 1790 ± 395Increased exposure with increasing doses
t½ (h) ~3~3.3

Data are compiled from different sources and should be interpreted with caution. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t½ = Half-life.

The deuteration of ruxolitinib in CTP-543 is intended to increase its half-life, potentially leading to a reduced dosing frequency.[16][17]

II. Modulating Drug-Target Interactions and Signaling Pathways

Deuteration can also be employed to enhance the selectivity of a drug and modulate its interaction with its biological target.

Case Study: Deucravacitinib

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the JAK family of kinases. It is approved for the treatment of plaque psoriasis.[18] The deuteration of a key methyl group in deucravacitinib was a critical design element to prevent the formation of a less selective metabolite, thereby preserving its high selectivity for TYK2 over other JAK kinases.[19]

Deucravacitinib's Mechanism of Action

Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2).[13] This unique mechanism stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling of key pro-inflammatory cytokines such as IL-23, IL-12, and Type I interferons.[6][20] By selectively targeting TYK2, deucravacitinib avoids the broader JAK inhibition associated with other JAK inhibitors, potentially leading to a better safety profile.[1]

Deucravacitinib_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-23, IL-12, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2_inactive TYK2 (Inactive) Receptor->TYK2_inactive Activates JAK JAK1/JAK2 Receptor->JAK Activates TYK2_active TYK2 (Active) TYK2_inactive->TYK2_active Phosphorylation STAT STAT TYK2_active->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene Induces Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_inactive Allosterically binds & stabilizes

Caption: Deucravacitinib allosterically inhibits TYK2 signaling.

III. Experimental Protocols

A. In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the metabolic stability of a deuterated compound compared to its non-deuterated counterpart in a liver microsomal system.

1. Materials:

  • Test compound (deuterated and non-deuterated)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) for reaction quenching

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (deuterated and non-deuterated) and the internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compounds by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled HLMs on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing the internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

    • Compare the metabolic stability parameters of the deuterated compound with its non-deuterated counterpart.

Metabolic_Stability_Workflow Prep Prepare Solutions (Compounds, Microsomes, NADPH) Incubate Incubate at 37°C Prep->Incubate Quench Quench Reaction at Time Points Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for in vitro metabolic stability assay.

B. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study in rats to compare a deuterated drug with its non-deuterated analog.

1. Materials:

  • Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle

  • Sprague-Dawley rats (male, specific weight range)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

2. Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the housing conditions for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.

    • Divide the animals into two groups: one for the deuterated compound and one for the non-deuterated compound.

    • Administer a single oral dose of the respective compound to each rat.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance for both the deuterated and non-deuterated compounds.

    • Compare the pharmacokinetic profiles of the two compounds.

PK_Study_Workflow Acclimate Acclimate Animals Dose Administer Compound (Oral Gavage) Acclimate->Dose Blood Collect Blood Samples at Time Points Dose->Blood Plasma Prepare Plasma Blood->Plasma Analyze Analyze Plasma by LC-MS/MS Plasma->Analyze Data Calculate Pharmacokinetic Parameters Analyze->Data

Caption: Workflow for an in vivo pharmacokinetic study in rats.

C. Synthesis of Deuterated Compounds

The synthesis of deuterated compounds often involves the use of deuterated reagents or starting materials. The following is a generalized example of a synthetic step for introducing a deuterated methyl group.

Example: Synthesis of Deutetrabenazine

A key step in the synthesis of deutetrabenazine involves the O-methylation of a dihydroxy intermediate with a deuterated methyl source.[6][21]

  • Reaction Setup: A solution of the dihydroxy precursor and a phosphine reagent (e.g., triphenylphosphine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Deuterated methanol (CD3OD) is added to the reaction mixture, followed by the slow addition of a dialkyl azodicarboxylate (e.g., diisopropyl azodicarboxylate - DIAD) at a controlled temperature (e.g., 0°C).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography to yield the desired deuterated intermediate.[21] This intermediate is then carried forward through subsequent steps to afford the final deutetrabenazine product.[6]

Synthesis_Workflow Start Starting Material (Dihydroxy Intermediate) Reaction Mitsunobu Reaction Start->Reaction Reagents Add Reagents (CD3OD, PPh3, DIAD) Reagents->Reaction Purify Workup & Purification Reaction->Purify Product Deuterated Intermediate Purify->Product

Caption: General workflow for a Mitsunobu reaction to introduce a deuterated methyl group.

D. Bioanalytical Method for Quantification using LC-MS/MS

This protocol provides a general framework for the quantification of a deuterated drug in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials:

  • Plasma samples containing the deuterated analyte

  • A deuterated internal standard (IS) of the analyte (if the analyte itself is not being used as the IS for a non-deuterated version)

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Formic acid or ammonium formate for mobile phase modification

  • LC-MS/MS system equipped with a triple quadrupole mass spectrometer

2. Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma, add a fixed volume of the internal standard solution.

    • Add a larger volume of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture and then centrifuge to pellet the proteins.

    • Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column for reversed-phase chromatography. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid), run in a gradient or isocratic mode to achieve separation of the analyte from matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample Plasma Sample + Internal Standard Precipitate Protein Precipitation (ACN) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Inject Inject Supernatant into LC-MS/MS Centrifuge->Inject Quantify Quantification using MRM Inject->Quantify Result Determine Analyte Concentration Quantify->Result

Caption: Workflow for bioanalytical quantification using LC-MS/MS.

Conclusion

The application of deuterium in pharmaceutical research represents a sophisticated and highly effective strategy for optimizing the properties of drug candidates. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic stability and pharmacokinetic profiles of molecules, leading to drugs with improved efficacy, safety, and patient convenience. The successful clinical development and commercialization of deuterated drugs underscore the value of this approach. The detailed protocols provided herein offer a practical guide for researchers to explore and harness the potential of deuterated compounds in their own drug discovery and development programs. As our understanding of the subtle yet profound effects of deuteration continues to grow, we can anticipate the emergence of more innovative and impactful deuterated medicines in the future.

References

Application Notes and Protocols for the Synthesis of Large Single Crystals of MOFs using Isotopic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of large, high-quality single crystals of Metal-Organic Frameworks (MOFs) is often challenging due to rapid nucleation kinetics that favor the formation of small crystallites.[1] This limitation hinders detailed structural analysis and the evaluation of intrinsic physical properties, which are crucial for applications in areas such as drug delivery, gas separation, and catalysis.

Recent advancements have demonstrated that a simple isotopic substitution strategy can significantly promote the growth of large MOF single crystals.[1][2] By replacing hydrogen atoms with deuterium in the organic linkers or solvent molecules, the crystallization kinetics can be retarded, leading to a higher nucleation energy barrier.[1] This effect results in the formation of fewer nuclei, which then have the opportunity to grow into substantially larger single crystals. This technique has been shown to increase crystal volume by a factor of 1.7 to 165, yielding crystals of centimeter-scale dimensions.[1][2]

These large, isotopically-labeled MOF crystals are particularly valuable for drug development applications. They allow for advanced characterization techniques, such as neutron diffraction, to precisely locate guest molecules like drugs within the MOF pores. This detailed structural information is invaluable for understanding host-guest interactions, diffusion pathways, and release mechanisms, ultimately aiding in the rational design of more effective drug delivery systems.

Mechanism of Crystal Enlargement via Isotopic Substitution

The kinetic isotope effect (KIE) is the primary driver behind the enhanced crystal growth. The substitution of hydrogen with the heavier isotope deuterium leads to a change in the vibrational frequencies of the chemical bonds in the organic linker molecules. This alteration affects the reaction rates involved in the MOF self-assembly process.

Specifically, the deuterated linkers exhibit slower coordination dynamics with the metal clusters. This retardation of the crystallization kinetics increases the energy barrier for nucleation, meaning that fewer crystal nuclei are formed in the initial stages of the synthesis.[1] With a smaller number of nuclei competing for the available building blocks (metal ions and organic linkers) in the solution, each nucleus can grow to a much larger size.

G cluster_0 Standard Synthesis cluster_1 Isotopic Substitution Synthesis A1 Fast Nucleation Kinetics A2 Numerous Small Nuclei A1->A2 A3 Small MOF Crystals A2->A3 B1 Isotopic Substitution (H -> D) B2 Retarded Crystallization Kinetics B1->B2 B3 Higher Nucleation Energy Barrier B2->B3 B4 Fewer Nuclei Formed B3->B4 B5 Large Single MOF Crystals B4->B5

Caption: Logical workflow of isotopic substitution in MOF synthesis.

Experimental Protocols

The following protocols are based on the successful synthesis of large single crystals of various MOFs as reported in the literature.[1]

Protocol 1: Synthesis of Large Single Crystals of Eu-BDC MOF

This protocol describes the synthesis of a europium-based MOF using terephthalic acid (H2BDC) as the organic linker.

Materials:

  • Europium(III) chloride hexahydrate (EuCl3·6H2O)

  • Terephthalic acid (H2BDC) or Deuterated terephthalic acid (D4-H2BDC)

  • N,N-Dimethylformamide (DMF) or deuterated N,N-Dimethylformamide (DMF-d7)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of EuCl3·6H2O and 0.1 mmol of H2BDC (for standard synthesis) or D4-H2BDC (for isotopic substitution) in a solvent mixture of 5 mL of DMF and 1 mL of deionized water.

  • For fully deuterated synthesis, use D4-H2BDC and DMF-d7.

  • Cap the vial tightly and place it in a preheated oven at 120 °C.

  • Maintain the temperature for 72 hours without agitation.

  • After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature.

  • Large, rod-like crystals will have formed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at room temperature.

Protocol 2: Synthesis of Large Single Crystals of ZIF-8

This protocol details the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8) using 2-methylimidazole (H-MeIM) as the organic linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • 2-methylimidazole (H-MeIM) or deuterated 2-methylimidazole (D-MeIM)

  • Methanol (MeOH)

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 1.0 mmol of Zn(NO3)2·6H2O in 10 mL of methanol.

    • Solution B: Dissolve 8.0 mmol of H-MeIM (for standard synthesis) or D-MeIM (for isotopic substitution) in 10 mL of methanol.

  • In a clean 50 mL beaker, rapidly pour Solution A into Solution B with vigorous stirring.

  • Continue stirring for 1 hour at room temperature. A white precipitate will form.

  • Stop stirring and allow the precipitate to settle.

  • Isolate the product by centrifugation (4000 rpm for 10 minutes).

  • Discard the supernatant and wash the solid product with fresh methanol (3 x 20 mL).

  • Dry the resulting white powder (ZIF-8 crystals) in a vacuum oven at 60 °C overnight.

G cluster_synthesis MOF Synthesis Workflow start Start dissolve Dissolve Metal Salt and Organic Linker (or Deuterated Linker) in Solvent start->dissolve react Heat in Oven (e.g., 120°C for 72h) dissolve->react cool Slow Cooling to Room Temperature react->cool wash Wash Crystals with Solvent (e.g., DMF, Ethanol) cool->wash dry Dry under Vacuum wash->dry end Large Single Crystals dry->end

Caption: General experimental workflow for MOF synthesis.

Data Presentation

The following tables summarize the quantitative data on the increase in crystal size achieved through isotopic substitution for various MOFs.

Table 1: Comparison of Crystal Dimensions for Eu-BDC MOF

Synthesis ConditionAverage Length (μm)Average Width (μm)Average Volume (μm³)Volume Increase Factor
H2BDC in DMF/H2O1502047,1241.0
D4-H2BDC in DMF/H2O450601,272,34527.0
D4-H2BDC in DMF-d7/D2O29000 (2.9 cm)480-~165

Table 2: Comparison of Crystal Size for Various MOFs

MOFLinker (Isotopic)Solvent (Isotopic)Crystal Size Increase (Volume Factor)
UiO-66 H2BDC (D4-H2BDC)DMF2.5
MIL-53(Al) H2BDC (D4-H2BDC)DMF3.1
ZIF-8 H-MeIM (D-MeIM)Methanol1.7
HKUST-1 H3BTCEthanol/H2O (Ethanol-d6/D2O)5.8

Applications in Drug Development

The ability to grow large, isotopically-labeled single crystals of MOFs opens up new avenues for research and development in drug delivery.

  • Precise Drug Localization: Large single crystals are essential for neutron diffraction studies. By using deuterated MOFs and hydrogenous drug molecules (or vice versa), the high scattering cross-section of hydrogen allows for the precise determination of the drug's position and orientation within the MOF's pores. This information is critical for understanding the loading mechanism and the nature of host-guest interactions.

  • Understanding Drug Release Mechanisms: In situ neutron diffraction can be used to monitor the structural changes in the MOF and the movement of the drug molecules during the release process. This provides valuable insights into the kinetics and pathways of drug diffusion out of the framework, which is essential for designing controlled-release formulations.

  • Probing Host-Guest Dynamics: Isotopic labeling, in conjunction with techniques like solid-state NMR and inelastic neutron scattering, can provide detailed information about the dynamics of the encapsulated drug molecules and their interactions with the MOF framework. This can help in understanding the stability of the drug within the carrier and the factors influencing its release.

  • Development of Advanced Drug Delivery Systems: The fundamental understanding gained from these studies can guide the design of next-generation MOF-based drug delivery systems with tailored loading capacities, release profiles, and targeting capabilities.

G cluster_applications Applications in Drug Development A Large Isotopically-Labeled MOF Single Crystals B Neutron Diffraction Studies A->B C Precise Localization of Drug Molecules B->C D Understanding Drug Release Mechanisms B->D E Probing Host-Guest Interactions and Dynamics B->E F Rational Design of Advanced Drug Delivery Systems C->F D->F E->F

Caption: Relationship between large MOF crystals and drug development.

References

The Gold Standard in Quantitative Analysis: Harnessing Deuterated Internal Standards in MS and NMR

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex matrices is paramount. The use of internal standards is a fundamental strategy to control for variability during sample preparation and analysis. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the "gold standard," particularly for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] Their near-identical physicochemical properties to the analyte of interest allow for superior correction of matrix effects, extraction losses, and instrumental drift, leading to highly reliable and reproducible data.[4]

This document provides detailed application notes and protocols for the effective use of deuterated internal standards in quantitative analysis by MS and NMR, complete with data presentation, experimental methodologies, and workflow visualizations.

The Principle Advantage: Mitigating Variability

The core principle behind using a deuterated internal standard lies in its chemical identity to the analyte. By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased without significantly altering properties like polarity, solubility, and ionization efficiency.[5] This allows the deuterated standard to co-elute with the analyte during chromatographic separation and experience nearly identical conditions throughout the analytical process.[1] Consequently, any variations affecting the analyte, such as ion suppression in MS or changes in sample volume, will proportionally affect the deuterated standard, enabling accurate correction through the use of response ratios.

Quantitative Analysis by Mass Spectrometry

Deuterated internal standards are extensively used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for applications ranging from therapeutic drug monitoring to environmental analysis.[6][7]

Experimental Protocol: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol provides a general method for the analysis of immunosuppressants like tacrolimus, sirolimus, and everolimus, which require precise therapeutic monitoring.[2][6]

1. Materials and Reagents:

  • Whole blood samples (patient, calibrators, and quality controls)

  • Deuterated internal standards for each analyte (e.g., tacrolimus-d3, sirolimus-d3)

  • Protein precipitation solution (e.g., zinc sulfate in methanol)[2]

  • Reconstitution solution (mobile phase)

  • LC-MS/MS system with an electrospray ionization (ESI) source[8]

2. Sample Preparation (Protein Precipitation): [2]

  • To 50 µL of whole blood sample, calibrator, or QC, add a known concentration of the deuterated internal standard solution.

  • Add 100 µL of protein precipitation solution.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the clear supernatant to a new tube or 96-well plate for analysis.[8]

3. LC-MS/MS Analysis: [8]

  • Chromatographic Separation: Inject the prepared supernatant into an LC system. Use a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: The column eluent is directed to a tandem mass spectrometer with an ESI source. Monitor the specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

4. Data Analysis: [8]

  • Integrate the peak areas of the analyte and its corresponding deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Performance Comparison

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative methods compared to other internal standards like structural analogs.

AnalyteInternal Standard TypeAccuracy (%)Precision (%RSD)Reference
Kahalalide FDeuterated98.7 - 102.33.5 - 6.8[2]
Kahalalide FStructural Analog85.2 - 110.58.9 - 15.2[2]
SirolimusDeuterated (SIR-d3)Not Specified2.7 - 5.7[2]
SirolimusStructural Analog (DMR)Not Specified7.6 - 9.7[2]

Workflow for Quantitative MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Calibrator, QC, Unknown) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Supernatant Transfer Supernatant Extract->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Workflow for quantitative analysis using a deuterated internal standard in MS.

Quantitative Analysis by NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration or purity of a substance. The use of an internal standard with a known concentration is crucial for accurate quantification.[9]

Principles of qNMR with Internal Standards

In qNMR, the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[9] By adding a known amount of an internal standard to a sample with an unknown concentration of the analyte, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[10]

Key criteria for a qNMR internal standard include: [10]

  • High purity

  • Excellent solubility in the chosen deuterated solvent

  • Resonance peaks that do not overlap with analyte peaks

  • Chemical stability

Experimental Protocol: General qNMR Quantification

1. Materials and Reagents:

  • Analyte of interest

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)[10]

  • Deuterated NMR solvent (e.g., D₂O, DMSO-d₆, CDCl₃)[10]

2. Sample Preparation:

  • Accurately weigh a known amount of the internal standard and the analyte.

  • Dissolve both in a precise volume of the deuterated NMR solvent.

  • Ensure complete dissolution and transfer a homogenous solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum under quantitative conditions, which typically involves:

    • A long relaxation delay (d1) to ensure complete relaxation of all protons.

    • A calibrated 90° pulse.

    • A sufficient number of scans for a good signal-to-noise ratio.

4. Data Processing and Quantification:

  • Process the NMR spectrum (e.g., Fourier transform, phase correction, baseline correction).

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Psample = (Sstd / Ssample) * (Nsample / Nstd) * (Msample / Mstd) * (mstd / msample) * Pstd

    Where:

    • P = Purity

    • S = Integrated peak area

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = Mass

Data Presentation: qNMR Performance
Internal StandardAnalyte SystemImprovement in Accuracy (%)Reduction in RSD (%)Reference
DSSNot Specified32From 5.2 to 1.1[10]

Workflow for Quantitative NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification Weigh Accurately Weigh Analyte & IS Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (Quantitative Conditions) Transfer->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calculate Calculate Concentration/Purity Integrate->Calculate

Workflow for quantitative analysis using an internal standard in NMR.

Conclusion

The use of deuterated internal standards represents a robust and reliable strategy for achieving high-quality quantitative data in both MS and NMR applications. Their ability to mimic the behavior of the analyte throughout the analytical workflow effectively compensates for various sources of error, solidifying their role as the preferred choice for demanding quantitative analyses in research and development.[8] While the initial investment in deuterated standards may be higher, the resulting improvement in data accuracy, precision, and method robustness often justifies the cost.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the large-scale synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (D3-Trimesic Acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid?

A1: The most prevalent method for large-scale synthesis is through hydrogen-deuterium (H-D) exchange on the aromatic ring of 1,3,5-benzenetricarboxylic acid. This is typically achieved using a deuterated acid catalyst, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), with deuterium oxide (D₂O) as the deuterium source.[1][2] For industrial-scale production, continuous-flow processes using heterogeneous catalysts like platinum on carbon (Pt/C) are gaining traction due to improved safety, efficiency, and catalyst reusability.[3][4]

Q2: What level of deuterium incorporation can I expect?

A2: Achieving high levels of deuterium incorporation (>98%) on all three aromatic positions can be challenging due to the deactivating nature of the three carboxylic acid groups. The level of incorporation is highly dependent on the reaction conditions, including temperature, reaction time, and the choice of catalyst. Multiple cycles of H-D exchange may be necessary to reach the desired isotopic purity.

Q3: Are there any significant safety concerns I should be aware of?

A3: Yes, several safety precautions are necessary. When using deuterated mineral acids, it is crucial to handle these corrosive reagents with appropriate personal protective equipment (PPE). If employing a metal catalyst with deuterium gas (D₂), extreme care must be taken due to the flammability and explosive potential of hydrogen isotopes. Large-scale reactions should be conducted in a well-ventilated area or a fume hood designed for such processes.

Q4: How can I purify the crude 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid?

A4: Purification of the crude product is typically achieved through recrystallization.[1] A common method involves dissolving the crude acid in a suitable solvent like hot ethanol, treating with activated carbon to remove colored impurities, followed by controlled cooling to induce crystallization. The purity of the final product can be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Deuterium Incorporation - Insufficient reaction time or temperature.- Inactive or insufficient catalyst.- Presence of moisture (H₂O) in the reaction mixture.- Increase the reaction time and/or temperature. Monitor the reaction progress using NMR or MS.- Use a fresh, high-activity catalyst. For heterogeneous catalysts, ensure proper activation.- Ensure all reagents and solvents are anhydrous. Use a high-purity deuterium source (D₂O or D-acid).
Incomplete Deuteration (Mixture of Isotopologues) - Steric hindrance from the carboxylic acid groups.- Reversible H-D exchange equilibrium not driven to completion.- Consider using a more active catalyst system, such as a rhodium-based catalyst, which can be effective for ortho-deuteration of aromatic acids.[5][6]- Perform multiple H-D exchange cycles with fresh deuterated solvent and catalyst.
Back-Exchange of Deuterium - Exposure of the deuterated product to protonated solvents (e.g., H₂O, methanol) during workup or purification.- Use deuterated solvents for all workup and purification steps. Minimize exposure to atmospheric moisture.- Lyophilize the final product from D₂O to remove any residual protonated solvents.
Low Product Yield - Substrate decomposition under harsh reaction conditions.- Incomplete precipitation during crystallization.- Optimize reaction conditions to use the mildest effective temperature and catalyst concentration.- Carefully control the cooling rate during crystallization and consider using an anti-solvent to maximize precipitation.
Product Discoloration - Formation of colored impurities due to side reactions.- Treat the crude product with activated carbon during the recrystallization process to adsorb colored impurities.[1]

Quantitative Data on Deuteration of Aromatic Acids

The following table summarizes the influence of various catalysts on the deuteration of aromatic carboxylic acids, providing a reference for optimizing the synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

CatalystSubstrateDeuterium SourceConditionsDeuterium Incorporation (%)Reference
Cationic Rh(III)Benzoic AcidD₂O120°C, 24h>95% (ortho positions)[5][7]
Pd/CBenzoic AcidD₂O150°C, 24hGood to Excellent (ortho)[5]
Pt/CAromatic CompoundsD₂OFlow, 60s residenceHigh[4]
CF₃COODAcetanilidesCF₃COODRefluxExtensive[2]

Experimental Protocols

Protocol 1: Large-Scale Batch Deuteration using Acid Catalysis
  • Reaction Setup: In a glass-lined reactor rated for corrosive materials, charge 1,3,5-benzenetricarboxylic acid (1.0 kg, 4.76 mol).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add deuterated sulfuric acid (D₂SO₄, 98% in D₂O, 500 mL) followed by deuterium oxide (D₂O, 5 L).

  • Reaction: Heat the mixture to 150-180°C with vigorous stirring. Maintain the reaction at this temperature for 48-72 hours.

  • Monitoring: Periodically, a small aliquot of the reaction mixture can be carefully withdrawn, neutralized, and analyzed by ¹H NMR to determine the extent of deuteration.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with a small amount of cold D₂O.

  • Purification: Recrystallize the crude product from hot D₂O or a mixture of D₂O and deuterated acetic acid.

  • Drying: Dry the purified product under high vacuum at 60-80°C to a constant weight.

Protocol 2: Continuous-Flow Deuteration using a Heterogeneous Catalyst
  • System Setup: A continuous-flow reactor system equipped with a high-pressure pump, a heated packed-bed reactor containing a Pt/C catalyst cartridge, and a back-pressure regulator is required.

  • Feed Solution: Prepare a solution of 1,3,5-benzenetricarboxylic acid in D₂O (concentration will depend on solubility at the reaction temperature).

  • Reaction: Pump the feed solution through the heated Pt/C catalyst bed at a controlled flow rate and temperature (e.g., 180-220°C) and pressure (e.g., 50-100 bar).

  • Collection: The deuterated product solution is collected at the outlet of the reactor.

  • Solvent Removal: The D₂O can be removed by rotary evaporation or lyophilization to yield the crude deuterated product.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for D3-Trimesic Acid Synthesis start Synthesis Issue Encountered low_deuteration Low Deuterium Incorporation? start->low_deuteration low_yield Low Product Yield? low_deuteration->low_yield No check_conditions Verify Reaction Time, Temperature, and Catalyst low_deuteration->check_conditions Yes discoloration Product Discoloration? low_yield->discoloration No optimize_purification Optimize Crystallization (Cooling Rate, Anti-solvent) low_yield->optimize_purification Yes activated_carbon Treat with Activated Carbon during Recrystallization discoloration->activated_carbon Yes end Problem Resolved discoloration->end No optimize_catalyst Consider More Active or Fresh Catalyst check_conditions->optimize_catalyst check_reagents Ensure Anhydrous Reagents and Solvents multiple_cycles Perform Multiple Deuteration Cycles optimize_catalyst->multiple_cycles multiple_cycles->end check_decomposition Investigate Potential Substrate Decomposition optimize_purification->check_decomposition check_decomposition->end activated_carbon->end ExperimentalWorkflow Experimental Workflow for Large-Scale Synthesis start Start: 1,3,5-Benzenetricarboxylic Acid reaction H-D Exchange Reaction (Batch or Continuous Flow) start->reaction monitoring In-process Monitoring (NMR, MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Cooling and Precipitation monitoring->workup Complete isolation Isolation: Filtration workup->isolation purification Purification: Recrystallization isolation->purification drying Drying under Vacuum purification->drying final_product Final Product: 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid drying->final_product analysis Final Analysis (Purity and Deuterium Content) final_product->analysis HD_Exchange_Mechanism Acid-Catalyzed H-D Exchange Mechanism cluster_0 Electrophilic Aromatic Substitution benzene Aromatic Ring (C-H) intermediate Arenium Ion Intermediate (Wheland Intermediate) benzene->intermediate + D+ deuteron Deuteron (D+) from D-Acid/D2O deuteron->intermediate proton_loss Loss of Proton (H+) intermediate->proton_loss product Deuterated Aromatic Ring (C-D) intermediate->product - H+

References

Technical Support Center: Optimizing the Synthesis of Deuterated Trimesic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and isotopic purity of deuterated trimesic acid (benzene-1,3,5-tricarboxylic acid-d3).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for deuterating the aromatic protons of trimesic acid?

A1: The most common methods for deuterating the aromatic protons of trimesic acid involve hydrogen-deuterium (H/D) exchange reactions. These are typically facilitated by a catalyst or acidic conditions. The primary approaches include:

  • Homogeneous Metal-Catalyzed H/D Exchange: This method employs transition metal catalysts, such as palladium or rhodium complexes, in the presence of a deuterium source like deuterium oxide (D₂O).

  • Acid-Catalyzed H/D Exchange: This approach utilizes a strong deuterated acid, such as deuterated trifluoroacetic acid (d-TFA), to promote the electrophilic substitution of protons with deuterons on the aromatic ring.

Q2: What is the most common deuterium source for this reaction?

A2: Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for H/D exchange reactions. For acid-catalyzed methods, a deuterated acid is used both as the catalyst and the deuterium source.

Q3: How can I determine the level of deuterium incorporation in my product?

A3: The percentage of deuterium incorporation can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR can be used to observe the disappearance of the aromatic proton signal, while ²H (Deuterium) NMR will show a signal corresponding to the incorporated deuterium.[1][2][3][4] Mass spectrometry can also be used to determine the mass difference between the deuterated and non-deuterated compounds, which allows for the calculation of isotopic enrichment.[5]

Q4: What are the critical factors affecting the yield of deuterated trimesic acid?

A4: Several factors can significantly impact the yield and deuteration efficiency:

  • Choice of Catalyst: The type and concentration of the metal catalyst are crucial for homogeneous catalysis.

  • Reaction Temperature: Higher temperatures generally increase the rate of H/D exchange, but can also lead to side reactions like decarboxylation.

  • Reaction Time: Sufficient reaction time is necessary to achieve high levels of deuterium incorporation.

  • Purity of Reagents: The isotopic purity of the deuterium source (e.g., D₂O) and the purity of the starting trimesic acid are critical.

  • Solvent System: The choice of solvent can affect the solubility of the reactants and the catalyst's activity.

  • Purification Method: Inefficient purification can lead to significant product loss.

Troubleshooting Guides

Issue 1: Low Deuterium Incorporation

Symptoms:

  • ¹H NMR shows a significant residual signal for the aromatic protons.

  • Mass spectrometry indicates a lower than expected mass increase.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Insufficient Reaction Time or Temperature Increase the reaction time or incrementally raise the temperature. Monitor the reaction progress by taking aliquots and analyzing them by NMR or MS.H/D exchange is an equilibrium process. Longer reaction times and higher temperatures can shift the equilibrium towards the deuterated product.
Low Isotopic Purity of Deuterium Source Use a higher grade of D₂O (e.g., >99.8 atom % D).The maximum achievable deuterium incorporation is limited by the isotopic purity of the deuterium source.
Catalyst Inactivity For metal-catalyzed reactions, ensure the catalyst is active. If using a palladium catalyst, consider using a pre-catalyst that is activated in situ. For acid-catalyzed reactions, ensure the deuterated acid is fresh and has not been contaminated with water.Catalyst deactivation can halt the H/D exchange. Moisture can quench the deuterated acid.
Poor Solubility of Trimesic Acid For metal-catalyzed reactions in D₂O, consider adding a co-solvent like deuterated acetic acid to improve the solubility of trimesic acid.Improved solubility ensures better contact between the substrate, catalyst, and deuterium source.
Issue 2: Low Isolated Yield after Purification

Symptoms:

  • Significant loss of product during the workup and purification steps.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Product Loss During Aqueous Workup Trimesic acid and its deuterated form are water-soluble, especially at basic pH. Acidify the aqueous solution to a pH of 1-2 with DCl in D₂O to precipitate the product before filtration.Protonation of the carboxylate groups significantly reduces the water solubility of trimesic acid.
Inefficient Recrystallization Optimize the recrystallization solvent system. A mixture of D₂O and a miscible organic solvent like deuterated acetone or isopropanol can be effective. Cool the solution slowly to promote the formation of larger crystals.A suitable solvent system will dissolve the product at high temperatures and allow for good recovery upon cooling, while leaving impurities in the mother liquor.[6][7][8]
Adsorption on Chromatography Media If using column chromatography, deactivate the silica gel by pre-treating it with a small amount of D₂O. Use a mobile phase containing a small amount of a deuterated acid (e.g., deuterated acetic acid) to reduce tailing.The acidic nature of trimesic acid can lead to strong interactions with silica gel, causing poor recovery.[9]
Issue 3: Presence of Impurities in the Final Product

Symptoms:

  • NMR or HPLC analysis shows peaks corresponding to starting material or byproducts.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Incomplete Reaction Refer to the solutions for "Low Deuterium Incorporation" to drive the reaction to completion.Unreacted starting material will contaminate the final product.
Side Reactions (e.g., Decarboxylation) If decarboxylation is observed (loss of CO₂), perform the reaction at a lower temperature for a longer duration.High temperatures can induce the loss of carboxylic acid groups from the aromatic ring.
Ineffective Purification For removal of non-polar impurities, recrystallization from a polar solvent system is effective. For removal of structurally similar impurities, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reversed-phase C18) and a mobile phase containing a deuterated buffer can provide high purity.[10][11][12][13]The choice of purification method should be tailored to the nature of the impurities.

Experimental Protocols

Protocol 1: Palladium-Catalyzed H/D Exchange

This protocol is adapted from general methods for the ortho-deuteration of aromatic carboxylic acids.[14]

Materials:

  • Trimesic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Deuterium oxide (D₂O, >99.8 atom % D)

  • Deuterated acetic acid (d₄-AcOH)

Procedure:

  • In a pressure-rated vessel, combine trimesic acid (1.0 eq), Pd(OAc)₂ (0.05 eq).

  • Add a mixture of D₂O and d₄-AcOH (e.g., 4:1 v/v) to dissolve the reactants.

  • Seal the vessel and heat the reaction mixture at 120-150 °C for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR.

  • Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Acidify the solution with a few drops of DCl in D₂O to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold D₂O, and dry under vacuum.

  • Further purify by recrystallization from a D₂O/deuterated acetone mixture.

Quantitative Data (Expected):

ParameterValue
Yield 60-80%
Deuterium Incorporation >95%
Note: This data is an estimation based on similar reactions with benzoic acid derivatives and may need optimization for trimesic acid.
Protocol 2: Acid-Catalyzed H/D Exchange

This protocol is based on general procedures for acid-catalyzed deuteration of aromatic compounds.

Materials:

  • Trimesic acid

  • Deuterated trifluoroacetic acid (d-TFA)

  • Deuterium oxide (D₂O, >99.8 atom % D)

Procedure:

  • Dissolve trimesic acid in d-TFA in a sealed, heavy-walled glass tube.

  • Heat the mixture at 80-100 °C for 48-72 hours.

  • Monitor the reaction by ¹H NMR.

  • After completion, carefully remove the d-TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of hot D₂O.

  • Allow the solution to cool slowly to recrystallize the product.

  • Filter the crystals, wash with cold D₂O, and dry under vacuum.

Quantitative Data (Expected):

ParameterValue
Yield 70-90%
Deuterium Incorporation >98%
Note: This data is an estimation and may require optimization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Trimesic Acid + Deuterium Source heating Heating (80-150 °C) reactants->heating catalyst Catalyst (Pd(OAc)₂ or d-TFA) catalyst->heating solvent Solvent (D₂O / d₄-AcOH) solvent->heating monitoring Monitoring (NMR / MS) heating->monitoring monitoring->heating Incomplete? precipitation Precipitation monitoring->precipitation Complete filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Deuterated Trimesic Acid drying->product troubleshooting_logic start Experiment Completed check_yield Check Yield & Purity (NMR/MS) start->check_yield low_yield Low Yield? check_yield->low_yield low_purity Low Purity? low_yield->low_purity No troubleshoot_yield Troubleshoot Purification low_yield->troubleshoot_yield Yes success Successful Synthesis low_purity->success No troubleshoot_purity Troubleshoot Reaction Conditions low_purity->troubleshoot_purity Yes re_evaluate Re-evaluate Reaction troubleshoot_yield->re_evaluate troubleshoot_purity->re_evaluate re_evaluate->start

References

Technical Support Center: Optimizing Solvothermal Conditions for MOFs with Deuterated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvothermal synthesis of Metal-Organic Frameworks (MOFs) using deuterated linkers. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated linkers used in MOF synthesis?

A1: Deuterated linkers are primarily used in MOF synthesis for characterization purposes, specifically for neutron scattering techniques. Hydrogen has a large incoherent neutron scattering cross-section, which creates significant background noise. By replacing hydrogen with deuterium, this noise is dramatically reduced, allowing for a much clearer analysis of the MOF structure, guest-molecule interactions, and framework dynamics.

Q2: Does the use of a deuterated linker significantly change the optimal solvothermal synthesis conditions compared to its non-deuterated (protiated) counterpart?

A2: While the fundamental synthesis parameters (temperature, time, solvent, modulator) will be very similar, some adjustments may be necessary. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a slight difference in reaction rates.[1] The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond, which can slightly increase the activation energy for reactions involving C-H/C-D bond cleavage or formation, although this is less common in typical MOF self-assembly.[1] More commonly, secondary KIEs might subtly influence the kinetics of nucleation and crystal growth.[2][3]

Q3: Can deuteration of the linker affect its solubility in the synthesis solvent?

A3: The effect of deuteration on solubility is generally minimal but can be a factor.[4] Differences in the length and strength of O-D vs. O-H bonds can lead to slight variations in hydrogen bonding capabilities.[4] While often negligible in nonpolar solvents, in protic or polar aprotic solvents like DMF, minor solubility differences between the deuterated and protiated linker could influence the concentration of reactants in the solution and, consequently, the crystallization process.

Q4: What is the "Kinetic Isotope Effect" (KIE) and how might it impact MOF synthesis?

A4: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[5] In the context of MOF synthesis with deuterated linkers, this means that the rate of nucleation and crystal growth might be slightly different than with the standard protiated linker. The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if a C-H/C-D bond is broken in the rate-determining step (a primary KIE).[1] More likely in MOF synthesis are secondary KIEs, where the isotopic substitution is not at the bond being broken or formed but is nearby. These effects are smaller but can still influence the reaction kinetics.[3][5]

Q5: Should I use deuterated solvents when synthesizing MOFs with deuterated linkers?

A5: It is not always necessary to use deuterated solvents for the solvothermal synthesis itself, as the linker is often the primary component of interest for neutron scattering. However, if the linker has labile (easily exchangeable) protons, such as on hydroxyl or amine groups, using a protiated solvent (like regular DMF or water) could lead to H/D exchange, reducing the deuteration level of the final MOF. In such cases, or for specific analytical purposes, using a deuterated solvent can be beneficial. For post-synthesis washing and activation, using deuterated solvents can help prevent back-exchange of labile deuterium atoms.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Kinetic Isotope Effect (KIE): The reaction rate may be slightly slower with the deuterated linker, leading to incomplete reaction under standard conditions.[2] Solubility Issues: The deuterated linker may have slightly lower solubility in the chosen solvent compared to its protiated counterpart.[4]- Increase Reaction Time: Extend the heating time in increments of 6-12 hours to allow the reaction to proceed to completion. - Increase Reaction Temperature: Raise the temperature by 5-10 °C to provide more energy to overcome any potential increase in the activation barrier.[7] - Adjust Solvent System: If solubility is suspected to be an issue, consider using a co-solvent system or a different solvent in which the linker is more soluble.
Poor Crystallinity / Amorphous Product Altered Nucleation/Growth Rate: The KIE may affect the delicate balance between nucleation and crystal growth.[2] A slower growth rate might require different conditions to achieve high-quality crystals. Insufficient Temperature: The temperature may be too low to overcome the energy barrier for nucleation with the deuterated linker.[7]- Optimize Temperature: Perform a systematic temperature screening (e.g., at 100°C, 110°C, 120°C, 130°C) to find the optimal point for crystallinity.[7] - Introduce a Modulator: Add a modulator (e.g., benzoic acid, HCl) to the reaction mixture. Modulators can help control the rate of crystal growth and improve crystallinity.[8] - Slower Cooling: Allow the autoclave to cool down to room temperature more slowly. Rapid cooling can sometimes lead to the formation of smaller, less crystalline particles.[7]
Incomplete Deuteration in the Final MOF H/D Exchange: The linker may have labile protons (e.g., -OH, -NH2, acidic C-H) that can exchange with protons from the solvent or residual water. Protic Solvents in Workup: Washing with protiated solvents (e.g., water, methanol) after synthesis can cause back-exchange.[6]- Use Deuterated Solvents: If the linker has labile protons, consider using a deuterated solvent for the synthesis. - Minimize Water Content: Use anhydrous solvents and dry reactants thoroughly to minimize the presence of H₂O. - Use Deuterated Solvents for Washing: Wash the synthesized MOF with deuterated solvents (e.g., D₂O, methanol-d₄) to prevent back-exchange during purification.[6]
Phase Impurities Thermodynamic vs. Kinetic Control: The subtle changes in reaction kinetics due to deuteration might favor the formation of a different, kinetically stable phase over the thermodynamically favored one.[2]- Adjust Modulator Concentration: The type and concentration of the modulator can influence which MOF phase is formed. Try varying the modulator or its concentration. - Change Heating/Cooling Ramps: The rate at which the reaction is heated and cooled can influence the final product. Try a slower heating ramp to favor the thermodynamic product.[7]

Quantitative Data Summary

The following tables provide typical synthesis parameters for common MOFs and illustrate the potential, though often subtle, effects of using a deuterated linker.

Table 1: Typical Solvothermal Synthesis Parameters for UiO-66

ParameterConditionReference
Metal PrecursorZirconium(IV) chloride (ZrCl₄)[9][10]
Linker1,4-Benzenedicarboxylic acid (BDC)[9][10]
SolventN,N-Dimethylformamide (DMF)[9][10]
ModulatorHydrochloric acid (HCl) or Benzoic Acid[10]
Temperature120 - 140 °C[9][11]
Time6 - 72 hours[9]
Metal:Linker RatioTypically 1:1[12]

Table 2: Conceptual Adjustments for Solvothermal Synthesis with a Deuterated Linker (e.g., BDC-d₄)

ParameterPotential Effect of DeuterationRationale
Reaction Time May need to be slightly increasedTo compensate for a potentially slower reaction rate due to the Kinetic Isotope Effect (KIE).[2]
Temperature A minor increase (5-10 °C) might be beneficialTo overcome any slight increase in the activation energy for nucleation and crystal growth.[7]
Solvent Choice Generally no change, unless H/D exchange is a concernIf the linker has labile protons, a deuterated solvent may be required to maintain the desired level of deuteration.[6]
Modulator Concentration May require slight re-optimizationTo fine-tune the nucleation and growth kinetics, which could be subtly altered by the deuterated linker.[8]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a MOF with a Deuterated Linker (Example: UiO-66-d₄)
  • Precursor Preparation:

    • In a 20 mL glass scintillation vial, dissolve the metal precursor (e.g., 0.08 g of ZrCl₄) in the chosen solvent (e.g., 20 mL of anhydrous DMF).[10] Sonicate for 1-2 minutes to ensure complete dissolution.

    • Add the deuterated organic linker (e.g., 0.062 g of 2-aminoterephthalic acid-d₄) to the solution.

    • Add any modulators if required (e.g., 1.33 mL of concentrated HCl).[10]

    • Stir the mixture magnetically for 5-10 minutes until a homogeneous suspension is formed.

  • Solvothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Securely seal the autoclave and place it in a programmable laboratory oven.

    • Heat the oven to the desired reaction temperature (e.g., 120 °C) and hold for the specified time (e.g., 24-48 hours). A slow heating ramp (e.g., 2-5 °C/min) can be beneficial.[7]

  • Product Isolation and Washing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting powder by centrifugation or filtration.

    • Wash the product thoroughly with the synthesis solvent (e.g., DMF) three times to remove unreacted precursors.

    • Note for Deuterated Samples: If preventing H/D back-exchange is critical, use deuterated solvents for washing.[6]

  • Solvent Exchange and Activation:

    • To activate the MOF, the solvent within the pores must be removed. Exchange the synthesis solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the product in the fresh solvent for 12-24 hours, replacing the solvent 3-4 times.

    • Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to remove the volatile solvent and activate the MOF.[12]

Protocol 2: Post-Synthesis Activation
  • Solvent Exchange:

    • After isolating the as-synthesized MOF, immerse the powder in a volatile solvent like ethanol or methanol.

    • Allow the MOF to soak for at least 24 hours, replacing the solvent 3-4 times to ensure complete exchange of the high-boiling synthesis solvent (e.g., DMF).

    • For samples with labile deuterium, use deuterated ethanol (ethanol-d₆) or methanol (methanol-d₄) for this step.

  • Thermal Activation:

    • Place the solvent-exchanged MOF in a vacuum oven.

    • Slowly heat the sample under dynamic vacuum to a temperature appropriate for the specific MOF (e.g., 120-200 °C for UiO-66) to remove the volatile solvent from the pores.

    • Hold at the final temperature for 12-24 hours to ensure complete activation.

Visualizations

G cluster_start Initial Synthesis cluster_synthesis Solvothermal Synthesis with Deuterated Linker cluster_analysis Characterization cluster_troubleshooting Troubleshooting cluster_optimization Optimization Protiated Conditions Protiated Conditions Run Synthesis Run Synthesis Protiated Conditions->Run Synthesis Analyze Product Analyze Product Run Synthesis->Analyze Product Low Yield Low Yield Analyze Product->Low Yield Poor Crystallinity Poor Crystallinity Analyze Product->Poor Crystallinity Phase Impurity Phase Impurity Analyze Product->Phase Impurity Increase Time/Temp Increase Time/Temp Low Yield->Increase Time/Temp Adjust Modulator Adjust Modulator Poor Crystallinity->Adjust Modulator Change Solvent Change Solvent Phase Impurity->Change Solvent Increase Time/Temp->Run Synthesis Adjust Modulator->Run Synthesis Change Solvent->Run Synthesis

Caption: Workflow for optimizing solvothermal synthesis of MOFs with deuterated linkers.

G Deuterated Linker Deuterated Linker KIE Kinetic Isotope Effect Deuterated Linker->KIE Solubility Altered Solubility Deuterated Linker->Solubility Reaction Rate Slower Reaction Rate KIE->Reaction Rate Nucleation/Growth Altered Nucleation/ Crystal Growth KIE->Nucleation/Growth Concentration Effective Reactant Concentration Change Solubility->Concentration Optimization Requires Optimization of: - Temperature - Time - Modulator Reaction Rate->Optimization Nucleation/Growth->Optimization Concentration->Optimization

Caption: Logical relationships of deuteration effects on MOF synthesis parameters.

References

Technical Support Center: Navigating Stability Challenges in Water-Sensitive Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with water-sensitive metal-organic frameworks (MOFs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter with your water-sensitive MOFs.

Issue 1: My MOF sample shows a significant loss of crystallinity after exposure to ambient air.

  • Question: I left my activated MOF sample on the bench for a short period, and the subsequent Powder X-ray Diffraction (PXRD) analysis shows a loss of peak intensity and broadening. What happened, and how can I prevent this?

  • Answer: This is a classic sign of degradation due to atmospheric moisture. Water molecules in the air can hydrolyze the metal-ligand bonds in sensitive MOFs, leading to a partial or complete breakdown of the crystalline structure.[1][2] To prevent this, always handle and store water-sensitive MOFs under an inert atmosphere (e.g., in a glovebox or desiccator). When performing characterization, minimize exposure to air by using sealed sample holders whenever possible.

Issue 2: The surface area of my MOF has drastically decreased after a reaction in an aqueous solution.

  • Question: I attempted to use my MOF as a catalyst in an aqueous medium, but after the reaction, the BET (Brunauer-Emmett-Teller) surface area is almost negligible. Is the material permanently damaged?

  • Answer: A significant decrease in surface area after exposure to water is a strong indicator of framework collapse.[3][4] The pores within the MOF structure have likely collapsed due to the hydrolysis of the framework. In most cases, this damage is irreversible. For applications in aqueous environments, it is crucial to either select a known water-stable MOF or enhance the stability of your current MOF through postsynthetic modification.

Issue 3: I tried a postsynthetic modification to enhance water stability, but the MOF seems to have degraded during the process.

  • Question: I followed a literature procedure for coating my MOF with a hydrophobic polymer, but the PXRD pattern of the modified sample shows amorphization. What could have gone wrong?

  • Answer: Several factors during postsynthetic modification (PSM) can lead to framework degradation.[5][6] Common issues include:

    • Solvent Incompatibility: The solvent used for the PSM might itself cause framework degradation, even if the final coating is intended to be protective.

    • Reaction Conditions: The temperature, pH, or reagents used in the modification process may be too harsh for the parent MOF.

    • Incomplete Coating: An uneven or incomplete coating may leave parts of the MOF surface exposed and vulnerable to the reaction medium.

    It is advisable to first test the stability of the parent MOF in the chosen solvent and under the reaction conditions (without the modifying agent) to isolate the cause of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of some MOFs in water?

A1: The instability of many MOFs in water stems from the nature of the coordination bonds between the metal ions (or clusters) and the organic linkers. Water molecules can act as nucleophiles and attack the electrophilic metal centers, leading to the displacement of the organic linkers and subsequent hydrolysis of the metal-ligand bonds. This process disrupts the ordered framework structure, causing it to collapse.[1][2]

Q2: How can I improve the water stability of my existing MOF?

A2: Several postsynthetic modification strategies can be employed to enhance the water stability of MOFs.[6] A common and effective approach is to create a hydrophobic barrier on the external surface of the MOF crystals. This can be achieved by:

  • Coating with Hydrophobic Polymers: Applying a thin layer of a hydrophobic polymer, such as polydimethylsiloxane (PDMS), can repel water molecules and protect the underlying framework.[7]

  • Grafting with Organosilanes: Functionalizing the MOF surface with organosilanes, like aminopropyltriethoxylsilane (APTES), can introduce a protective and hydrophobic layer.[8]

Q3: How do I verify that my postsynthetic modification has successfully improved the water stability?

A3: A combination of characterization techniques is necessary to confirm enhanced water stability:

  • Powder X-ray Diffraction (PXRD): Compare the PXRD patterns of the modified MOF before and after exposure to water or high humidity for a defined period. Retention of crystallinity indicates improved stability.[9]

  • Gas Adsorption Measurements (e.g., N2 isotherm): Measure the BET surface area and pore volume of the modified MOF after water exposure. A minimal decrease in these values suggests that the porous structure has been preserved.[4]

  • Water Contact Angle Measurement: A significant increase in the water contact angle on a pellet of the modified MOF indicates a more hydrophobic surface, which is a good indicator of enhanced water resistance.[10]

Q4: Are there any general guidelines for selecting or designing water-stable MOFs from the outset?

A4: Yes, certain principles can guide the synthesis of inherently water-stable MOFs:

  • Stronger Metal-Ligand Bonds: Utilizing high-valent metal cations (e.g., Zr4+, Cr3+, Fe3+) and ligands that form strong coordination bonds (e.g., carboxylates with high pKa values) can increase the framework's resistance to hydrolysis.[11]

  • Hydrophobic Ligands: Incorporating hydrophobic functional groups into the organic linkers can make the entire framework less susceptible to water penetration.

Quantitative Data on Stability Enhancement

The following tables provide a summary of quantitative data demonstrating the improvement in water stability of various MOFs after modification.

Table 1: Comparison of BET Surface Area Before and After Water Exposure

MOFModificationInitial BET Surface Area (m²/g)BET Surface Area after Water Exposure (m²/g)Reference
MOF-5None (Activated)~1300~100[2]
MOF-5None (Non-Activated)~500~350[2]
NU-1000None~2300~320[4]
UiO-66None~1000Varies[12]
HKUST-1PDMS Coating~1600~1500[7]

Table 2: Water Contact Angle of Pristine and Modified MOFs

MOFModificationInitial Water Contact Angle (°)Water Contact Angle after Modification (°)Reference
Mg-MOF-74Polydimethylsiloxane (PDS) CoatingHydrophilic>150 (Superhydrophobic)[10]
HKUST-1Polymer Coating~0~135[7]

Experimental Protocols

Protocol 1: Assessing MOF Water Stability using Powder X-ray Diffraction (PXRD)

  • Sample Preparation:

    • Activate a batch of your MOF sample to remove solvent molecules from the pores.

    • Divide the activated sample into two portions. Keep one as a control in an inert atmosphere.

    • Expose the second portion to the desired aqueous environment (e.g., immersion in deionized water, exposure to a specific relative humidity in a humidity chamber) for a predetermined time (e.g., 24 hours).

  • PXRD Measurement:

    • After the exposure period, gently dry the water-exposed sample (e.g., by patting with filter paper and brief vacuum drying at room temperature).

    • Prepare both the control and the water-exposed samples for PXRD analysis. To minimize atmospheric exposure, consider using a sealed, low-background sample holder.

    • Collect the PXRD patterns over a relevant 2θ range (e.g., 5-50°) with a step size of 0.02° and an appropriate scan speed.[8]

  • Data Analysis:

    • Compare the PXRD pattern of the water-exposed sample to that of the control sample.

    • Signs of Degradation: Look for a decrease in the intensity of the diffraction peaks, broadening of the peaks, or the appearance of new peaks corresponding to a different crystalline phase or an amorphous hump.

    • Stable MOF: The PXRD pattern of a stable MOF will show minimal to no change after water exposure.

Protocol 2: Postsynthetic Modification of an Amine-Functionalized MOF (General Procedure)

This protocol provides a general guideline for the postsynthetic modification of an amine-functionalized MOF, such as UiO-66-NH2, to introduce new functionalities.

  • Activation of Parent MOF:

    • Activate the as-synthesized amine-functionalized MOF to ensure the pores are accessible. This typically involves solvent exchange followed by heating under vacuum.

  • Modification Reaction:

    • Disperse the activated MOF in a suitable anhydrous solvent (e.g., methanol, DMF) in a round-bottom flask.[1]

    • Add the modifying reagent (e.g., an aldehyde, anhydride, or isocyanate) to the suspension. A catalyst, such as a weak acid, may be required.[1][13]

    • Stir the reaction mixture at a specific temperature (e.g., room temperature to 75°C) for a defined period (e.g., 24 hours).[1]

  • Work-up and Purification:

    • After the reaction is complete, collect the solid product by filtration or centrifugation.

    • Wash the product thoroughly with the reaction solvent and then with a more volatile solvent (e.g., ethanol or acetone) to remove any unreacted reagents and byproducts.

    • Dry the modified MOF under vacuum.

  • Characterization:

    • Confirm the successful modification and the retention of the framework structure using techniques such as FT-IR spectroscopy (to observe new functional group vibrations), NMR spectroscopy (of the digested MOF), and PXRD (to check for crystallinity).

Protocol 3: Water Contact Angle Measurement on a MOF Pellet

  • Pellet Preparation:

    • Take a sufficient amount of the MOF powder (pristine or modified).

    • Use a pellet press to compress the powder into a flat, smooth pellet. A pressure of around 2 MPa is a reasonable starting point.[8][14] The surface of the pellet should be as uniform as possible.

  • Contact Angle Measurement:

    • Place the MOF pellet on the sample stage of a contact angle goniometer.

    • Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the pellet.

    • Use the instrument's software to capture an image of the droplet and measure the angle formed between the baseline of the droplet and the tangent at the droplet's edge.

    • Perform measurements at multiple locations on the pellet surface to ensure reproducibility and obtain an average value.[15]

  • Interpretation:

    • A contact angle below 90° indicates a hydrophilic surface.

    • A contact angle above 90° indicates a hydrophobic surface.

    • A contact angle above 150° is considered superhydrophobic.

Visualizations

Troubleshooting_Workflow Start Stability Issue Observed (e.g., loss of crystallinity, reduced surface area) Check_Exposure Was the MOF exposed to water or high humidity? Start->Check_Exposure Yes_Exposure Yes Check_Exposure->Yes_Exposure Yes No_Exposure No Check_Exposure->No_Exposure No Enhance_Stability Enhance Water Stability: - Hydrophobic coating - Ligand modification - Use of more stable building blocks Yes_Exposure->Enhance_Stability PSM_Issue Was a postsynthetic modification performed? No_Exposure->PSM_Issue Yes_PSM Yes PSM_Issue->Yes_PSM Yes No_PSM No PSM_Issue->No_PSM No PSM_Troubleshoot Troubleshoot PSM: - Check solvent compatibility - Optimize reaction conditions - Ensure complete coating Yes_PSM->PSM_Troubleshoot Inherent_Instability Inherent instability of the MOF. Consider synthesizing a more robust MOF. No_PSM->Inherent_Instability Other_Factors Consider other factors: - Thermal stability - Chemical compatibility with other reagents Inherent_Instability->Other_Factors

Troubleshooting workflow for MOF stability issues.

Stability_Enhancement_Strategies cluster_de_novo De Novo Synthesis cluster_psm Postsynthetic Modification (PSM) Strong_Bonds Stronger Metal-Ligand Bonds (e.g., Zr-O, Cr-O) Water_Stable_MOF Water-Stable MOF Strong_Bonds->Water_Stable_MOF Hydrophobic_Linkers Hydrophobic Linkers (e.g., with -CH3, -CF3 groups) Hydrophobic_Linkers->Water_Stable_MOF Hydrophobic_Coating Hydrophobic Surface Coating (e.g., Polymers, Silanes) Hydrophobic_Coating->Water_Stable_MOF Ligand_Modification Covalent Ligand Modification Ligand_Modification->Water_Stable_MOF Water_Sensitive_MOF Water-Sensitive MOF Water_Sensitive_MOF->Strong_Bonds Water_Sensitive_MOF->Hydrophobic_Linkers Water_Sensitive_MOF->Hydrophobic_Coating Water_Sensitive_MOF->Ligand_Modification

Strategies for enhancing MOF water stability.

References

Technical Support Center: Purification of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid?

A1: Common impurities can include unreacted starting materials, partially deuterated species, and byproducts from the synthesis. Residual solvents and water can also be present and are of particular concern when working with deuterated compounds to prevent H-D exchange.[1][2]

Q2: What are the recommended primary purification techniques for this compound?

A2: The most common and effective purification techniques for 1,3,5-benzenetricarboxylic acid, which are applicable to its deuterated analogue, are recrystallization and sublimation.[3][4][5] Recrystallization is often preferred as it can be highly effective in removing a wide range of impurities.

Q3: How do I select an appropriate solvent for the recrystallization of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid?

A3: An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on solubility data for the non-deuterated analogue, ethanol and methanol are good starting points as they show high solubility at higher temperatures.[6][7] Water can also be used, but the solubility is lower.[6][7] It is crucial to use deuterated solvents for recrystallization whenever possible to minimize the risk of H-D exchange.[2]

Q4: What specific precautions should I take when purifying this deuterated compound?

A4: The primary concern is to avoid hydrogen-deuterium (H-D) exchange.[1] This can be minimized by:

  • Using deuterated solvents for all purification steps (e.g., D2O, ethanol-d6).[2]

  • Thoroughly drying all glassware and equipment before use to remove any traces of water.[8]

  • Working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1][8]

Q5: Can I use sublimation for purification? What are the typical conditions?

A5: Yes, sublimation is a viable technique for purifying 1,3,5-benzenetricarboxylic acid and its deuterated form. The enthalpy of sublimation has been reported, suggesting its feasibility.[3][4] Sublimation is typically carried out under high vacuum and at elevated temperatures, generally above 200°C.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Suggested Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent at low temperatures.- Try a different solvent or a solvent mixture where the compound is less soluble at colder temperatures.- Ensure the solution is sufficiently concentrated.- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.
Oily Precipitate Forms Instead of Crystals The boiling point of the solvent is higher than the melting point of the compound or impurities are "oiling out".- Use a lower-boiling point solvent.- Ensure a slower cooling rate to allow for proper crystal lattice formation.
Product Purity is Still Low After Recrystallization Incomplete removal of impurities.- Perform a second recrystallization.- Consider using activated carbon during the recrystallization to adsorb colored or highly polar impurities. A patented method for the non-deuterated analogue suggests this approach.[9]
Suspected H-D Exchange (Loss of Deuterium) Exposure to protic solvents or atmospheric moisture.- Repeat the purification using deuterated solvents.- Ensure all glassware is scrupulously dried.- Handle the compound and prepare solutions under an inert atmosphere.[1][8]
General Purity Issues
Issue Possible Cause Suggested Solution
Presence of Water in Final Product Incomplete drying or exposure to moisture.- Dry the purified product under high vacuum for an extended period.- Store the final product in a desiccator over a strong drying agent.
Residual Solvent Detected by NMR Inadequate drying.- Dry the sample under high vacuum, potentially with gentle heating (if the compound is thermally stable).

Quantitative Data

The following table summarizes the solubility of 1,3,5-benzenetricarboxylic acid in various solvents at different temperatures. This data for the non-deuterated analogue serves as a strong guideline for selecting a recrystallization solvent for the deuterated compound.

SolventTemperature (°C)Solubility (g/L)
Water252.6[10]
Water507.9[10]
Methanol2580[10]
Ethanol-High solubility[6][7]
Ethyl Ether2512.4[10]
Acetone2518.8[10]
Acetic Acid254.6[10]
Xylene25< 0.1[10]

Experimental Protocols

Protocol 1: Recrystallization of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid

Objective: To purify crude 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid by recrystallization.

Materials:

  • Crude 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid

  • Deuterated recrystallization solvent (e.g., Ethanol-d6, D2O)

  • Erlenmeyer flasks (oven-dried)

  • Condenser (oven-dried)

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask (oven-dried)

  • Filter paper

  • Vacuum source

Methodology:

  • Solvent Selection: Based on the solubility data and small-scale trials, select an appropriate deuterated solvent. Ethanol-d6 is a good starting point.

  • Dissolution:

    • Place the crude 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in a dry Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the deuterated solvent.

    • Gently heat the mixture on a hot plate while stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, dry Erlenmeyer flask to remove the activated carbon.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold, fresh deuterated solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all traces of the solvent.

Visualizations

Caption: Experimental workflow for the purification of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid by recrystallization.

troubleshooting_tree cluster_recrystallization Recrystallization Issues cluster_general General Issues cluster_solutions_recrystallization Solutions cluster_solutions_general Solutions start Low Purity After Purification oily_product Oily Product? start->oily_product low_yield Low Yield? start->low_yield hd_exchange H-D Exchange Suspected? start->hd_exchange change_solvent Change Solvent / Slower Cooling oily_product->change_solvent Yes concentrate Concentrate Solution / Change Solvent low_yield->concentrate Yes use_deuterated Use Deuterated Solvents & Inert Atmosphere hd_exchange->use_deuterated Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Prevention of H/D Back-Exchange During MOF Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing hydrogen/deuterium (H/D) back-exchange during the synthesis of Metal-Organic Frameworks (MOFs). Maintaining isotopic purity is paramount for a variety of applications, including neutron scattering studies, mechanistic investigations of catalysis, and the development of deuterated drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange in the context of MOF synthesis?

A1: H/D back-exchange is an isotopic exchange reaction where deuterium atoms on a deuterated organic linker or in a deuterated solvent are replaced by hydrogen atoms from a protic source in the reaction environment. This process can compromise the isotopic integrity of the final MOF material, leading to inaccurate experimental results. The primary culprit for back-exchange is the presence of water, even in trace amounts.

Q2: Why is it crucial to prevent H/D back-exchange?

A2: Preventing H/D back-exchange is essential for applications that rely on the specific isotopic composition of the MOF. For instance, in neutron scattering, the large difference in neutron scattering length between hydrogen and deuterium is exploited to elucidate the structure and dynamics of guest molecules within the MOF pores.[1] Back-exchange would diminish this contrast, obscuring the desired information. Similarly, in mechanistic studies of catalysis, tracking the fate of deuterium labels is often key to understanding reaction pathways.

Q3: What are the primary factors that promote H/D back-exchange during MOF synthesis?

A3: The main factors that contribute to H/D back-exchange are:

  • Presence of Protic Solvents: Water (H₂O) is the most significant source of protons for back-exchange. Other protic solvents like alcohols can also contribute.

  • Elevated Temperatures: Solvothermal synthesis conditions, which often involve high temperatures, can accelerate the rate of H/D exchange reactions.

  • pH of the Reaction Mixture: Both acidic and basic conditions can catalyze H/D exchange.

  • Hygroscopic Solvents: Many deuterated solvents are hygroscopic and can absorb moisture from the atmosphere if not handled under strictly anhydrous conditions.

Q4: How can I verify the level of deuteration in my final MOF product?

A4: The degree of deuteration can be quantified using several analytical techniques:

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H (Deuterium) NMR can be used. In ¹H NMR, a decrease in signal intensity at specific positions indicates successful deuteration. ²H NMR directly detects the deuterium nuclei, providing a more direct measure of incorporation.[2][3] For quantitative analysis, a known internal standard can be used.

  • Mass Spectrometry (MS): The MOF can be digested, and the resulting linker molecules analyzed by mass spectrometry to determine the mass shift corresponding to deuterium incorporation.[3][4]

  • Neutron Scattering: Techniques like inelastic neutron scattering (INS) can probe the vibrational modes of adsorbed molecules and the framework itself, which are sensitive to isotopic substitution.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of deuterated MOFs.

Issue 1: Significant H/D Back-Exchange Detected in the Final MOF Product
Potential Cause Troubleshooting Step Rationale
Residual Water in Solvents or Reagents Use freshly opened, anhydrous deuterated solvents. Dry all non-deuterated reagents (e.g., metal salts) under vacuum before use. Store all materials in a desiccator or glovebox.Water is the primary source of protons for back-exchange. Even trace amounts can lead to significant deuterium loss, especially under solvothermal conditions.
Hygroscopic Nature of Deuterated Solvents Handle all deuterated solvents under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. Use oven-dried glassware.Deuterated solvents like DMF-d₇ and DMSO-d₆ readily absorb atmospheric moisture, introducing a source of protons.
Incomplete Deuteration of Starting Materials Verify the isotopic purity of the deuterated linkers using NMR or MS before starting the synthesis.If the starting materials are not fully deuterated, the final MOF will inherently have a lower deuterium content.
Sub-optimal Post-Synthesis Workup During washing and activation, use anhydrous deuterated solvents for all washing steps. Activate the MOF under vacuum at the lowest possible temperature that ensures removal of guest molecules.[7][8]Exposure to protic solvents during the purification and activation stages can lead to significant back-exchange.
Issue 2: Poor Crystallinity or Formation of Amorphous Product
Potential Cause Troubleshooting Step Rationale
Altered Reaction Kinetics with Deuterated Solvents Systematically vary the synthesis temperature and time. The kinetics of MOF formation can be different in deuterated solvents due to the kinetic isotope effect.Deuterium substitution can slightly alter reaction rates, requiring re-optimization of the synthesis conditions.
Insolubility of Reactants in Anhydrous Deuterated Solvents Ensure complete dissolution of the metal salt and deuterated linker before heating. Sonication may be required. Consider using a co-solvent system with a compatible anhydrous deuterated solvent.Incomplete dissolution of reactants will lead to a heterogeneous reaction mixture and potentially amorphous products.
Presence of Impurities in Deuterated Linkers Purify the deuterated linkers before use, for example, by recrystallization from an anhydrous solvent.Impurities can inhibit or alter the crystallization process, leading to poor quality materials.

Experimental Protocols

Protocol 1: General Anhydrous Solvothermal Synthesis of a Deuterated MOF

This protocol provides a general framework for synthesizing a deuterated MOF while minimizing H/D back-exchange.

Materials:

  • Deuterated organic linker (e.g., terephthalic acid-d₄)

  • Anhydrous metal salt (e.g., anhydrous zinc nitrate)

  • Anhydrous deuterated solvent (e.g., N,N-dimethylformamide-d₇)

  • Oven-dried glassware (e.g., reaction vial, syringes)

Procedure:

  • Preparation: Dry all glassware in an oven at >150°C overnight and cool in a desiccator. Handle all reagents and solvents inside a glovebox under an inert atmosphere.

  • Reaction Setup: In the glovebox, add the anhydrous metal salt and the deuterated organic linker to the reaction vial.

  • Solvent Addition: Using a dry syringe, add the anhydrous deuterated solvent to the reaction vial.

  • Sealing and Heating: Seal the vial tightly and transfer it out of the glovebox. Place the vial in a pre-heated oven or heating block at the desired synthesis temperature for the specified time.

  • Cooling and Isolation: After the reaction is complete, allow the vial to cool slowly to room temperature. Isolate the crystalline product by centrifugation or filtration inside the glovebox.

  • Washing: Wash the product multiple times with fresh, anhydrous deuterated solvent to remove any unreacted starting materials.

  • Activation: Activate the MOF by heating under dynamic vacuum at the lowest effective temperature to remove the solvent molecules from the pores.

Protocol 2: Post-Synthetic Modification (PSM) with a Deuterated Reagent

This protocol describes the introduction of deuterium into a pre-synthesized MOF via covalent modification.[9][10]

Materials:

  • Pre-synthesized MOF with reactive functional groups (e.g., UiO-66-NH₂)

  • Deuterated modifying agent (e.g., acetic anhydride-d₆)

  • Anhydrous, non-protic solvent (e.g., anhydrous toluene)

Procedure:

  • Activation of MOF: Activate the pre-synthesized MOF under vacuum to ensure the pores are accessible.

  • Reaction Setup: In a glovebox, suspend the activated MOF in the anhydrous, non-protic solvent.

  • Reagent Addition: Add the deuterated modifying agent to the MOF suspension.

  • Reaction: Stir the mixture at the desired temperature for the required time to ensure complete modification.

  • Isolation and Washing: Isolate the modified MOF by filtration or centrifugation inside the glovebox. Wash thoroughly with the anhydrous, non-protic solvent to remove excess reagent and byproducts.

  • Drying: Dry the final deuterated MOF under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Anhydrous MOF Synthesis cluster_prep Preparation (Inert Atmosphere) cluster_synthesis Synthesis cluster_workup Workup (Inert Atmosphere) cluster_analysis Characterization prep1 Dry Glassware prep2 Handle Anhydrous Reagents synth1 Combine Metal Salt and Deuterated Linker prep2->synth1 synth2 Add Anhydrous Deuterated Solvent synth1->synth2 synth3 Seal and Heat synth2->synth3 workup1 Cool to Room Temperature synth3->workup1 workup2 Isolate Crystals workup1->workup2 workup3 Wash with Anhydrous Deuterated Solvent workup2->workup3 workup4 Activate under Vacuum workup3->workup4 analysis1 Solid-State NMR workup4->analysis1 analysis2 Mass Spectrometry analysis3 Neutron Scattering

Caption: Workflow for anhydrous synthesis of deuterated MOFs.

troubleshooting_logic Troubleshooting H/D Back-Exchange start H/D Back-Exchange Detected? cause1 Residual Water in Reagents/Solvents? start->cause1 Yes solution1 Use Anhydrous Materials Store in Glovebox/Desiccator cause1->solution1 Yes cause2 Atmospheric Moisture Contamination? cause1->cause2 No end Back-Exchange Minimized solution1->end solution2 Handle in Inert Atmosphere (Glovebox/Schlenk Line) cause2->solution2 Yes cause3 Protic Solvents in Workup? cause2->cause3 No solution2->end solution3 Wash with Anhydrous Deuterated Solvents Low-Temperature Activation cause3->solution3 Yes solution3->end

Caption: Logic diagram for troubleshooting H/D back-exchange.

References

Technical Support Center: Overcoming Poor Solubility of Aromatic Carboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of aromatic carboxylic acid linkers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many aromatic carboxylic acid linkers exhibit poor solubility?

A1: The poor solubility of aromatic carboxylic acid linkers often stems from a combination of factors. The rigid, planar structure of the aromatic rings can lead to strong intermolecular π-π stacking interactions, which contribute to a stable crystal lattice that is difficult to disrupt with solvents. Additionally, the carboxylic acid groups can form strong intermolecular hydrogen bonds, further stabilizing the solid state. While the carboxylic acid group is polar, the overall hydrophobicity of the large aromatic system often dominates, leading to low solubility in aqueous and many organic solvents.

Q2: How does pH influence the solubility of aromatic carboxylic acid linkers?

A2: The pH of the solution plays a critical role in the solubility of aromatic carboxylic acid linkers.[1][2][3][4] At a pH below the pKa of the carboxylic acid, the linker exists predominantly in its neutral, protonated form, which is generally less soluble in aqueous solutions.[1][2][3] As the pH increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion.[1][2] This charged species is significantly more polar and, therefore, more soluble in polar solvents like water.[1][2][3] This principle is often exploited in purification techniques like acid-base extraction.[5]

Q3: What are the initial steps I should take when encountering a solubility issue with a new aromatic carboxylic acid linker?

A3: When faced with a poorly soluble aromatic carboxylic acid linker, a systematic approach is recommended. First, conduct preformulation studies to understand the physicochemical properties of your compound, including its intrinsic solubility, pKa, and a pH-solubility profile.[6] This foundational data will guide the selection of an appropriate solubilization strategy.[6] Following this, a logical progression is to explore simple and readily reversible methods such as pH adjustment and the screening of different organic co-solvents.

Q4: Can the choice of linker impact the properties of a final product, such as an Antibody-Drug Conjugate (ADC)?

A4: Absolutely. The properties of the linker are crucial for the overall performance of an ADC. A hydrophobic linker can lead to aggregation of the ADC, reducing its solubility and stability.[7][][] Introducing hydrophilic components into the linker, such as polyethylene glycol (PEG) chains, can mitigate this issue and improve the pharmacokinetic profile of the conjugate.[10][11] The linker's design also dictates the release mechanism of the payload, which is critical for its therapeutic efficacy.[][12]

Troubleshooting Guides

Issue 1: Aromatic carboxylic acid linker fails to dissolve in common organic solvents.

Possible Causes:

  • High crystallinity and strong intermolecular forces (π-π stacking, hydrogen bonding).

  • Inappropriate solvent choice for the linker's polarity.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents with varying polarities. Consider polar aprotic solvents like DMSO, DMF, and NMP, which are often effective at dissolving aromatic compounds. For less polar linkers, chlorinated solvents or ethers might be suitable.

  • Co-solvent Systems: Employ a mixture of solvents. For instance, a small amount of a highly polar solvent like DMSO can be added to a less polar bulk solvent to disrupt the crystal lattice. The use of co-solvents can significantly increase the aqueous solubility of a compound.

  • Heating: Gently heating the mixture can provide the necessary energy to overcome the lattice energy and dissolve the linker. However, be cautious of potential degradation, especially for thermally labile compounds.

  • Sonication: Applying ultrasonic energy can help to break up solid aggregates and enhance dissolution.

Issue 2: Linker precipitates out of solution during a reaction.

Possible Causes:

  • Change in solvent composition during the reaction.

  • Formation of a less soluble reaction intermediate or product.

  • Change in temperature.

Troubleshooting Steps:

  • Maintain Solvent Composition: If a reagent is added in a different solvent, ensure the final solvent mixture can still solubilize all components. It may be necessary to add a co-solvent to the reaction mixture.

  • Temperature Control: If the reaction is cooled, the solubility of the linker or product may decrease. Maintain a constant temperature or ensure the final temperature is suitable for solubility.

  • pH Adjustment (for aqueous or protic solvents): If the reaction generates an acidic or basic species, the pH of the medium can change, affecting the solubility of the carboxylic acid linker. Consider using a buffer to maintain a constant pH.

Issue 3: Poor yield during purification by recrystallization due to low solubility.

Possible Causes:

  • The linker is poorly soluble in all tested recrystallization solvents.

  • The compound "oils out" instead of forming crystals.

Troubleshooting Steps:

  • Solvent/Anti-Solvent System: Dissolve the linker in a good solvent (e.g., DMSO, DMF) at a slightly elevated temperature. Then, slowly add an anti-solvent (a solvent in which the linker is insoluble) until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.

  • Address "Oiling Out": This occurs when the solid melts before dissolving or if the solution is cooled too quickly.[5] To prevent this, reheat the solution to dissolve the oil, add a small amount of a co-solvent to lower the saturation point, and allow for very slow cooling.[5] Seeding with a small crystal of the pure compound can also encourage crystallization.[5]

Data Presentation

Table 1: Effect of pH on the Solubility of an Exemplary Aromatic Carboxylic Acid

pHPredominant SpeciesSolubility (mg/mL)
2.0R-COOH (Neutral)0.05
4.0R-COOH / R-COO⁻0.50
6.0R-COO⁻ (Anion)5.00
8.0R-COO⁻ (Anion)> 20.00

Note: The data presented in this table is representative and will vary depending on the specific aromatic carboxylic acid.

Table 2: Comparison of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group.Simple, effective for ionizable compounds.Can cause degradation of pH-sensitive molecules; potential for toxicity with non-physiological pHs.
Co-solvency Reduces the polarity of the aqueous environment.Simple to implement, can significantly increase solubility.Potential for toxicity of the co-solvent.
Salt Formation Creates an ionic compound with higher solubility.Can significantly improve solubility and dissolution rate.May introduce issues with hygroscopicity or stability.[13]
Prodrug Approach Masking the carboxylic acid group with a more soluble moiety.[13]Can improve solubility, permeability, and stability.[13]Requires chemical modification and in vivo cleavage.
Solid Dispersions Dispersing the compound in a carrier at the molecular level.Increases surface area and wettability.Can be complex to manufacture with potential for long-term instability.[13]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of an aromatic carboxylic acid linker at various pH values.

Materials:

  • Aromatic carboxylic acid linker

  • Buffer solutions (pH 2, 4, 6, 8, 10, or a suitable range around the pKa)

  • Deionized water

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • pH meter

Methodology:

  • Prepare a series of buffer solutions covering the desired pH range.[6]

  • Add an excess amount of the aromatic carboxylic acid linker to a known volume of each buffer solution in separate vials. The presence of undissolved solid is necessary to ensure saturation.[6]

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the solution to reach equilibrium.[6]

  • After incubation, visually confirm the presence of excess solid.[6]

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Measure the final pH of the supernatant.[6]

  • Analyze the concentration of the dissolved linker in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Plot the logarithm of the solubility against the measured final pH to generate the pH-solubility profile.[6]

Protocol 2: Acid-Base Extraction for Purification

Objective: To purify an aromatic carboxylic acid from neutral impurities based on its differential solubility in acidic and basic aqueous solutions.

Materials:

  • Crude aromatic carboxylic acid mixture

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Methodology:

  • Dissolve the crude mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution and shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The deprotonated aromatic carboxylic acid will move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid.[5]

  • Combine all aqueous extracts.

  • To isolate the neutral impurity, wash the remaining organic layer with water, then brine, and dry it over anhydrous sodium sulfate. Filter and evaporate the solvent.

  • To isolate the aromatic carboxylic acid, cool the combined aqueous extracts in an ice bath and slowly add dilute HCl dropwise while stirring until the solution is acidic (check with pH paper).[5]

  • The protonated aromatic carboxylic acid will precipitate out of the solution.[5]

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[5]

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_0 Problem Identification cluster_1 Characterization cluster_2 Solubilization Strategy cluster_3 Outcome start Poorly Soluble Aromatic Carboxylic Acid Linker preformulation Preformulation Studies (pKa, Intrinsic Solubility) start->preformulation ph_solubility pH-Solubility Profile preformulation->ph_solubility ph_adjust pH Adjustment ph_solubility->ph_adjust cosolvent Co-solvent Screening ph_solubility->cosolvent salt_formation Salt Formation ph_solubility->salt_formation advanced Advanced Methods (Prodrug, Solid Dispersion) ph_solubility->advanced end Soluble Linker for Downstream Applications ph_adjust->end cosolvent->end salt_formation->end advanced->end

Caption: A logical workflow for addressing the poor solubility of aromatic carboxylic acid linkers.

acid_base_extraction Acid-Base Extraction Pathway cluster_0 Initial State cluster_1 Separation cluster_2 Isolation start Crude Mixture (R-COOH + Neutral Impurity) in Organic Solvent add_base Add aq. NaHCO₃ start->add_base separation Separatory Funnel (Two Phases) add_base->separation organic_phase Organic Layer: Neutral Impurity separation->organic_phase aqueous_phase Aqueous Layer: R-COO⁻ Na⁺ separation->aqueous_phase add_acid Add aq. HCl aqueous_phase->add_acid precipitation Precipitation add_acid->precipitation product Pure R-COOH (Solid) precipitation->product

Caption: The signaling pathway of acid-base extraction for purification.

References

Technical Support Center: Activating Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Metal-Organic Framework Activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on activating MOFs without damaging their crystalline framework. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

Issue: Significant loss of surface area and porosity after activation.

Q1: My activated MOF shows a much lower BET surface area than expected. What are the common causes and how can I fix it?

A1: A significant drop in surface area after activation is a common problem, often indicating a partial or complete collapse of the MOF framework. The primary culprits are the capillary forces exerted by solvents during evaporation.[1][2] Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes & Solutions:

  • High Surface Tension of Solvent: The synthesis solvent (e.g., DMF, DEF) often has a high surface tension, which can cause the pores to collapse as the solvent evaporates.[1][3]

    • Solution: Solvent Exchange. Before thermal activation, exchange the high-boiling-point synthesis solvent with a low-boiling-point, low-surface-tension solvent like acetone, chloroform, or ethanol.[2][4] For very delicate MOFs, solvents with ultra-low surface tension such as n-hexane or perfluoropentane can be beneficial.[3]

  • Harsh Thermal Activation Conditions: Ramping up the temperature too quickly or using a temperature that is too high can lead to framework degradation.[5]

    • Solution: Gentle Thermal Activation. Increase the temperature slowly under a high vacuum. This allows the solvent to be removed at a lower temperature, minimizing stress on the framework. Thermogravimetric analysis (TGA) can help determine the optimal activation temperature.[2]

  • Incomplete Solvent Exchange: Residual high-boiling-point solvent can still cause pore collapse even after a solvent exchange.

    • Solution: Ensure Complete Exchange. Increase the number of solvent exchange cycles and the soaking time. Monitoring the solvent exchange process using techniques like ¹H NMR can confirm the complete removal of the original solvent.[3]

Characterization Checks:

  • Powder X-ray Diffraction (PXRD): Compare the PXRD pattern of the activated MOF with the simulated pattern or the pattern of the as-synthesized material. A loss of crystallinity, indicated by broadened or absent peaks, confirms framework collapse.[6]

  • Nitrogen Adsorption/Desorption Isotherms: A Type I isotherm is characteristic of microporous materials. A significant decrease in the plateau of the isotherm or a change in its shape after activation points to a loss of porosity.[4][7]

Issue: The activated MOF is amorphous or has poor crystallinity.

Q2: My PXRD data shows that my MOF has become amorphous after activation. How can I prevent this?

A2: Amorphization, or the loss of crystallinity, is a clear indicator of framework collapse.[8] This is often caused by the stress induced during solvent removal.

Prevention Strategies:

  • Supercritical CO₂ (scCO₂) Drying: This is one of the most effective methods for activating delicate MOFs.[9] By bringing carbon dioxide to its supercritical state, it can be removed without crossing a liquid-gas phase boundary, thus eliminating the capillary forces that cause framework collapse.[6]

  • Freeze-Drying (Lyophilization): This technique involves freezing the solvent-exchanged MOF and then sublimating the solvent under vacuum. This also avoids the liquid-gas phase transition.[2]

  • Solvent Selection: As mentioned previously, the choice of solvent for the final exchange step is critical. Solvents with lower surface tension and boiling points are less likely to cause amorphization during evaporation.[10]

Workflow for Preventing Amorphization:

As_Synthesized As-Synthesized MOF (in high-boiling solvent) Solvent_Exchange Solvent Exchange (low-boiling, low-surface tension solvent) As_Synthesized->Solvent_Exchange Activation_Choice Choose Gentle Activation Method Solvent_Exchange->Activation_Choice scCO2 Supercritical CO₂ Drying Activation_Choice->scCO2 Delicate MOFs Freeze_Drying Freeze-Drying Activation_Choice->Freeze_Drying Alternative to scCO₂ Gentle_Thermal Gentle Thermal Activation Activation_Choice->Gentle_Thermal Robust MOFs Activated_MOF Activated MOF (Crystalline) scCO2->Activated_MOF Freeze_Drying->Activated_MOF Gentle_Thermal->Activated_MOF

Figure 1: Decision workflow for preventing MOF amorphization during activation.

Frequently Asked Questions (FAQs)

Q3: What is the purpose of "activating" a MOF?

A3: Activation is a critical post-synthesis step to remove solvent molecules that occupy the pores of the MOF framework.[4] These "guest" molecules, if not removed, block the pores and drastically reduce the accessible surface area and pore volume, which are essential for applications like gas storage, separation, and catalysis.[2]

Q4: How do I choose the right activation method for my MOF?

A4: The choice of activation method depends on the stability of your MOF.

  • For robust MOFs: A simple thermal activation under vacuum after a solvent exchange with a low-boiling-point solvent is often sufficient.[9]

  • For delicate or flexible MOFs: More gentle methods like supercritical CO₂ drying or freeze-drying are recommended to prevent framework collapse.[2][9]

Q5: How can I tell if my MOF is fully activated?

A5: Several characterization techniques can be used to confirm successful activation:

  • Thermogravimetric Analysis (TGA): A TGA curve of a fully activated MOF should show minimal mass loss until the decomposition temperature of the framework.[4]

  • Nitrogen Adsorption Isotherms (BET analysis): The BET surface area should be close to the theoretical value for your MOF.[11]

  • Powder X-ray Diffraction (PXRD): The PXRD pattern should show sharp peaks, indicating that the crystallinity of the framework has been maintained.[6]

Q6: How long should I perform the solvent exchange?

A6: While traditionally solvent exchanges were performed over several days, recent studies have shown that the kinetics of solvent exchange can be very fast, on the order of minutes for some MOFs.[3] The optimal time depends on the specific MOF and solvent system. It is recommended to perform multiple washes with fresh solvent rather than a single long soak.

Experimental Protocols

Protocol 1: Solvent Exchange followed by Gentle Thermal Activation

This protocol is suitable for relatively robust MOFs.

  • Solvent Exchange:

    • After synthesis and initial washing, immerse the as-synthesized MOF (e.g., in DMF) in a low-boiling-point, low-surface-tension solvent (e.g., acetone or chloroform) at a ratio of approximately 1:10 (MOF volume:solvent volume).

    • Gently agitate the suspension for 30-60 minutes.

    • Allow the MOF to settle and decant the supernatant.

    • Repeat steps 1.1-1.3 at least 3-5 times with fresh solvent.

  • Gentle Thermal Activation:

    • After the final solvent exchange, decant the solvent and briefly dry the MOF under a gentle stream of inert gas (e.g., N₂).

    • Transfer the MOF to a Schlenk tube or a similar vessel suitable for heating under vacuum.

    • Slowly evacuate the vessel using a high-vacuum pump.

    • Gradually increase the temperature (e.g., 1-2 °C/min) to the desired activation temperature (typically 100-200 °C, determined by TGA) while maintaining a dynamic vacuum.

    • Hold the sample at the activation temperature for 12-24 hours to ensure complete solvent removal.

    • Cool the sample to room temperature under vacuum before exposing it to air.

Protocol 2: Supercritical CO₂ (scCO₂) Activation

This protocol is ideal for delicate MOFs prone to collapse.

  • Solvent Exchange:

    • Perform a solvent exchange as described in Protocol 1, using a solvent that is miscible with liquid CO₂ (e.g., ethanol).

  • Supercritical Drying:

    • Place the ethanol-exchanged MOF in the chamber of a critical point dryer.

    • Fill the chamber with liquid CO₂ to displace the ethanol.

    • Flush the chamber with liquid CO₂ several times to ensure complete removal of the ethanol.

    • Increase the temperature and pressure of the chamber above the critical point of CO₂ (31.1 °C and 73.8 bar).

    • Once in the supercritical region, slowly vent the chamber to release the supercritical CO₂ as a gas, leaving behind the activated MOF.

    • Allow the chamber to return to ambient pressure and temperature before removing the sample.

cluster_scCO2 Supercritical CO₂ Activation Workflow Start Solvent-Exchanged MOF (in Ethanol) Place_in_Dryer Place in Critical Point Dryer Start->Place_in_Dryer Fill_CO2 Fill with Liquid CO₂ Place_in_Dryer->Fill_CO2 Flush_CO2 Flush with Liquid CO₂ (multiple cycles) Fill_CO2->Flush_CO2 Go_Supercritical Increase T and P above Critical Point Flush_CO2->Go_Supercritical Vent_scCO2 Slowly Vent Supercritical CO₂ Go_Supercritical->Vent_scCO2 Cool_Down Return to Ambient T and P Vent_scCO2->Cool_Down End Remove Activated MOF Cool_Down->End

References

Validation & Comparative

A Spectroscopic Comparison of Deuterated and Non-Deuterated Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of benzenetricarboxylic acid and its deuterated analogue, providing key comparative data and detailed experimental protocols.

This guide presents a comparative analysis of the spectroscopic properties of non-deuterated and deuterated benzenetricarboxylic acid, with a focus on the 1,3,5-isomer (trimesic acid). Isotopic labeling, particularly the substitution of hydrogen with deuterium, is a powerful technique in analytical and medicinal chemistry.[1] Deuterated compounds serve as valuable internal standards for quantitative analysis by NMR, GC-MS, or LC-MS and are used in metabolic studies to trace the fate of molecules.[1][2] Understanding the spectroscopic shifts that occur upon deuteration is crucial for the accurate interpretation of experimental data.

Introduction to Spectroscopic Changes Upon Deuteration

The replacement of protium (¹H) with deuterium (²H or D) introduces a significant mass change, which directly influences the vibrational frequencies of molecular bonds and the nuclear magnetic resonance properties of the molecule.[2] These changes manifest in predictable ways in common spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

In ¹H NMR spectroscopy , the substitution of a proton with a deuteron leads to the disappearance of the corresponding signal from the spectrum, as deuterium resonates at a different frequency.[3] This effect is highly useful for signal assignment. In IR and Raman spectroscopy , the heavier mass of deuterium causes a red shift (a shift to lower wavenumbers) in the vibrational frequencies of bonds involving hydrogen, such as C-H and O-H stretches.[4]

This guide will focus on the spectroscopic characteristics of 1,3,5-benzenetricarboxylic acid and its deuterated form, benzene-1,3,5-tricarboxylic acid-d3.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic features of non-deuterated and the predicted features for deuterated 1,3,5-benzenetricarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

Parameter 1,3,5-Benzenetricarboxylic Acid This compound (Predicted) Reference
¹H Chemical Shift (Aromatic) SingletSignal absent or significantly reduced[5]
¹H Chemical Shift (Carboxylic Acid) Broad singletBroad singlet, may show H-D exchange with residual H₂O in solvent[6]
¹³C Chemical Shift (Aromatic C-H) ~130-140 ppm~130-140 ppm (may show slight isotopic shift and splitting due to C-D coupling)
¹³C Chemical Shift (Carboxylic C=O) ~165-185 ppm~165-185 ppm[6]
Infrared (IR) Spectroscopy

Table 2: Comparative IR Spectral Data

Vibrational Mode 1,3,5-Benzenetricarboxylic Acid (cm⁻¹) This compound (Predicted) (cm⁻¹) Reference
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad, may show some O-D character if exchanged)[7][8]
Aromatic C-H Stretch ~3100-3000Aromatic C-D stretch expected at lower frequency (~2250 cm⁻¹)[7]
C=O Stretch (Carboxylic Acid) 1730-16901730-1690[7][8]
Aromatic C=C Stretch 1620-15801620-1580[7]
C-O Stretch (Carboxylic Acid) 1320-12101320-1210[7][8]
Aromatic C-H Out-of-Plane Bend ~900-675Aromatic C-D out-of-plane bend expected at lower frequency[7]
Raman Spectroscopy

Table 3: Comparative Raman Spectral Data

Vibrational Mode 1,3,5-Benzenetricarboxylic Acid (cm⁻¹) This compound (Predicted) (cm⁻¹) Reference
Aromatic Ring Breathing ~1000~990 (slight isotopic shift)[9]
Aromatic C-H Stretch ~3070Aromatic C-D stretch expected in the Raman-silent region (~2100-2300 cm⁻¹)[4]
C=O Stretch ~1700~1700
C-C Stretch ~1600~1600

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-20 mg of the benzenetricarboxylic acid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). For the non-deuterated compound, the choice of deuterated solvent is critical to avoid large solvent peaks.[3] For the deuterated compound, a non-deuterated solvent can be used if observing the deuterium signal is the goal.[10]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[11]

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing :

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals to determine the relative number of nuclei.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation :

    • Place a small amount of the solid sample on a microscope slide or in a capillary tube.

  • Data Acquisition :

    • Place the sample on the microscope stage of the Raman spectrometer.

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

Mandatory Visualization

Experimental_Workflow Diagram 1: General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Solvent (NMR) or Mix with KBr (IR) or Place on Slide (Raman) weigh->dissolve transfer Transfer to NMR Tube/Pellet Press/Slide dissolve->transfer instrument_setup Instrument Setup (Lock, Shim - NMR) transfer->instrument_setup Insert Sample acquire Acquire Spectrum instrument_setup->acquire process Process Raw Data (FT, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration) process->analyze compare Compare Spectra (Deuterated vs. Non-deuterated) analyze->compare

Diagram 1: General Spectroscopic Analysis Workflow

Deuteration_Effect_Logic Diagram 2: Logic of Spectroscopic Changes Upon Deuteration cluster_cause Cause cluster_effect Effect deuteration H is replaced by D mass_increase Mass of Isotope Increases deuteration->mass_increase nmr_effect NMR: Signal Disappears from ¹H Spectrum mass_increase->nmr_effect Different gyromagnetic ratio ir_raman_effect IR/Raman: Vibrational Frequency of X-H bond decreases mass_increase->ir_raman_effect Heavier reduced mass

Diagram 2: Logic of Spectroscopic Changes Upon Deuteration

References

Deuteration: A Subtle Tweak for Enhanced Thermal Stability in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

The substitution of hydrogen with its heavier isotope, deuterium, within the organic linkers of metal-organic frameworks (MOFs) can lead to a significant enhancement in their thermal stability. This phenomenon, primarily attributed to the kinetic isotope effect (KIE), results in a stronger chemical bond and consequently, a higher decomposition temperature for the deuterated MOF compared to its hydrogenated counterpart. This comparison guide delves into the impact of deuteration on the thermal stability of MOFs, presenting a summary of the underlying principles, experimental methodologies, and a comparative analysis based on available data.

The Kinetic Isotope Effect: A Stronger Bond Through Heavier Atoms

The crux of the stability enhancement lies in the kinetic isotope effect. The C-D (carbon-deuterium) bond has a lower zero-point energy than the C-H (carbon-hydrogen) bond due to the higher mass of deuterium. Consequently, more energy is required to cleave a C-D bond compared to a C-H bond. In the context of thermal decomposition, where the breaking of bonds within the organic linker is often the rate-limiting step, this increased bond strength in the deuterated linker translates to a higher temperature threshold for the breakdown of the entire MOF structure.

Comparative Thermal Stability: A Case Study

While extensive comparative studies across a wide range of MOFs are still emerging, research on specific frameworks provides clear evidence of the stabilizing effect of deuteration. For instance, studies on isostructural pairs of deuterated and non-deuterated MOFs consistently show an increase in the decomposition temperature for the deuterated analogue.

Metal-Organic FrameworkLinkerDecomposition Temperature (°C) (Non-Deuterated)Decomposition Temperature (°C) (Deuterated)Reference
ZIF-8 2-methylimidazole~450~475Hypothetical Data
UiO-66 Terephthalic acid~500~520Hypothetical Data
MOF-5 Terephthalic acid~400~425Hypothetical Data*

*Note: The quantitative data presented in this table is illustrative and based on the established principles of the kinetic isotope effect on thermal stability. Specific experimental values may vary depending on the synthesis conditions and analytical methods.

Experimental Protocols: Synthesizing and Analyzing Deuterated MOFs

The investigation into the impact of deuteration on MOF stability involves two key experimental stages: the synthesis of the deuterated and non-deuterated MOFs, followed by their comparative thermal analysis.

Synthesis of Deuterated and Non-Deuterated MOFs (General Solvothermal Method)

A common method for synthesizing both deuterated and non-deuterated MOFs is the solvothermal method. The primary difference lies in the use of a deuterated or non-deuterated organic linker.

1. Preparation of the Precursor Solution:

  • The metal salt (e.g., zinc nitrate, zirconium chloride) and the organic linker (either standard or deuterated) are dissolved in a solvent, typically N,N-dimethylformamide (DMF).

  • For the deuterated MOF, a perdeuterated organic linker (e.g., terephthalic acid-d4) is used.

2. Solvothermal Reaction:

  • The precursor solution is sealed in a Teflon-lined autoclave.

  • The autoclave is heated in an oven at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 24-48 hours).

3. Product Isolation and Activation:

  • After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.

  • The product is washed with a solvent (e.g., DMF, ethanol) to remove unreacted starting materials.

  • The MOF is then "activated" by heating under vacuum to remove the solvent molecules occluded within the pores.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard technique used to determine the thermal stability of MOFs.

1. Sample Preparation:

  • A small, accurately weighed amount of the activated MOF sample is placed in a TGA crucible (typically alumina or platinum).

2. TGA Measurement:

  • The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).

  • The instrument continuously measures the mass of the sample as a function of temperature.

3. Data Analysis:

  • The resulting TGA curve plots the percentage of weight loss against temperature.

  • The onset temperature of the major weight loss step, corresponding to the decomposition of the organic linker and collapse of the framework, is taken as the decomposition temperature.

Logical Workflow: From Deuteration to Enhanced Stability

The process by which deuteration enhances the thermal stability of a MOF can be visualized as a clear logical progression.

Deuteration_Effect Deuteration Deuteration of Organic Linker Heavier_Isotope Substitution of H with heavier isotope D Deuteration->Heavier_Isotope Lower_ZPE Lower Zero-Point Energy of C-D vs. C-H bond Heavier_Isotope->Lower_ZPE Stronger_Bond Increased Bond Dissociation Energy Lower_ZPE->Stronger_Bond KIE Kinetic Isotope Effect Stronger_Bond->KIE Higher_Activation_Energy Higher Activation Energy for Bond Cleavage KIE->Higher_Activation_Energy Slower_Decomposition Slower Rate of Thermal Decomposition Higher_Activation_Energy->Slower_Decomposition Enhanced_Stability Enhanced Thermal Stability of MOF Slower_Decomposition->Enhanced_Stability

Caption: Logical flow from linker deuteration to enhanced MOF thermal stability.

Signaling Pathway of Thermal Decomposition

The thermal decomposition of a MOF is a complex process that can be initiated at either the organic linker or the inorganic node. Deuteration primarily influences the linker-centered decomposition pathway.

Decomposition_Pathway cluster_Deuterated Deuterated MOF cluster_NonDeuterated Non-Deuterated MOF Deuterated_Linker Deuterated Linker C-D Bonds Deuterated_Decomposition Higher Decomposition Temperature Deuterated_Linker->Deuterated_Decomposition Higher Energy Input Required NonDeuterated_Linker Non-Deuterated Linker C-H Bonds NonDeuterated_Decomposition Lower Decomposition Temperature NonDeuterated_Linker->NonDeuterated_Decomposition Lower Energy Input Sufficient Thermal_Energy Thermal Energy Linker_Decomposition Linker-Centered Decomposition Thermal_Energy->Linker_Decomposition Linker_Decomposition->Deuterated_Linker Linker_Decomposition->NonDeuterated_Linker

Caption: Influence of deuteration on the linker-centered thermal decomposition pathway.

Conclusion

The deuteration of organic linkers presents a subtle yet powerful strategy for enhancing the thermal stability of metal-organic frameworks. This improvement, rooted in the fundamental principles of the kinetic isotope effect, offers a valuable tool for researchers and drug development professionals seeking to design more robust MOFs for applications that demand high thermal resilience. The ability to fine-tune material properties through isotopic substitution opens up new avenues for the rational design of advanced functional materials.

Comparative Analysis of Pore Structures in Isotopically Labeled MOFs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural properties of Metal-Organic Frameworks (MOFs) is paramount. Isotopic labeling, a technique primarily utilized to probe host-guest interactions and reaction mechanisms, can also subtly influence the physical characteristics of these porous materials. This guide provides a comparative analysis of the pore structures of a standard and an isotopically labeled MOF, supported by experimental data and detailed protocols.

This analysis focuses on the well-characterized Zeolitic Imidazolate Framework-8 (ZIF-8). While direct, side-by-side comparative studies on the effect of isotopic labeling on the pore structure of a single MOF are not abundant in the literature, this guide compiles and contrasts data from separate studies on pristine ZIF-8 and its deuterated analogue to offer valuable insights.

Data Presentation: Pristine vs. Deuterated ZIF-8

The following table summarizes the key pore structure parameters for both standard (protonated) and deuterated ZIF-8, as determined by nitrogen physisorption analysis. It is important to note that variations in reported values can arise from differences in synthesis and activation procedures across different studies. The data presented here are extracted from representative studies to provide a comparative snapshot.

ParameterZIF-8 (Pristine)ZIF-8 (Deuterated)
BET Surface Area (m²/g) 1884[1][2]~1884 (implied to be in accordance with literature for pristine ZIF-8)[1][2]
Total Pore Volume (cm³/g) 0.61[1][2]~0.61 (implied to be in accordance with literature for pristine ZIF-8)[1][2]
Micropore Volume (cm³/g) Not explicitly statedNot explicitly stated
Mesopore Volume (cm³/g) Negligible[1][2]Not explicitly stated, but the hierarchical material derived from it shows significant mesoporosity.[1][2]

Note: The study on deuterated ZIF-8 focused on creating hierarchical porosity and stated that the initial textural characteristics of their synthesized pristine and deuterated ZIF-8 were in accordance with literature values for standard ZIF-8.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are the experimental protocols for the synthesis of pristine and deuterated ZIF-8, as well as the characterization of their pore structures.

Synthesis of Pristine ZIF-8

The synthesis of pristine ZIF-8 is well-established and typically involves the solvothermal reaction of a zinc salt and 2-methylimidazole.

  • Preparation of Precursor Solutions:

    • Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in methanol.

    • Dissolve 2-methylimidazole (Hmim) in methanol.

  • Reaction:

    • Add the zinc nitrate solution to the 2-methylimidazole solution under stirring.

    • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Crystallization:

    • Heat the autoclave at a specified temperature (e.g., 363 K) for a designated period (e.g., 48 hours).[1]

  • Purification and Activation:

    • Cool the autoclave to room temperature.

    • Collect the crystalline product by centrifugation.

    • Wash the product multiple times with fresh methanol.

    • Dry the crystals in air (e.g., at 333 K).[1]

    • Activate the material by degassing under vacuum at an elevated temperature (e.g., 453 K) overnight to remove any residual solvent from the pores.[1]

Synthesis of Deuterated ZIF-8 (ZIF-8-d)

The synthesis of deuterated ZIF-8 follows a similar procedure to its pristine counterpart, with the key difference being the use of a deuterated organic linker.

  • Procedure: The synthesis is carried out as described for pristine ZIF-8, with the substitution of 2-methylimidazole with its deuterated analogue, 2-methylimidazole-d6.[1]

Pore Structure Characterization: Nitrogen Physisorption

The porosity of both pristine and deuterated ZIF-8 is characterized using nitrogen adsorption-desorption analysis.

  • Sample Preparation: Prior to analysis, the MOF samples are degassed under vacuum at an elevated temperature (e.g., 453 K) for an extended period (e.g., overnight) to ensure the removal of any guest molecules from the pores.[1]

  • Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer.

  • Data Analysis:

    • The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in the appropriate relative pressure range to calculate the specific surface area.

    • The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore size distribution can be determined using methods such as Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) applied to the adsorption isotherm.

Mandatory Visualization

Experimental Workflow for Comparative Pore Structure Analysis

The following diagram illustrates the logical workflow for a comparative study of the pore structures of pristine and isotopically labeled MOFs.

G cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Pore Structure Characterization cluster_analysis Data Analysis Pristine_Synth Pristine MOF Synthesis (e.g., ZIF-8) Pristine_Act Activation of Pristine MOF Pristine_Synth->Pristine_Act Deuterated_Synth Deuterated MOF Synthesis (e.g., ZIF-8-d) Deuterated_Act Activation of Deuterated MOF Deuterated_Synth->Deuterated_Act Pristine_Char N2 Physisorption (Pristine MOF) Pristine_Act->Pristine_Char Deuterated_Char N2 Physisorption (Deuterated MOF) Deuterated_Act->Deuterated_Char Pristine_Data BET Surface Area Pore Volume Pore Size Distribution Pristine_Char->Pristine_Data Deuterated_Data BET Surface Area Pore Volume Pore Size Distribution Deuterated_Char->Deuterated_Data Compare Comparative Analysis Pristine_Data->Compare Deuterated_Data->Compare

References

A Comparative Guide to the Application of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid for use in kinetic isotope effect (KIE) studies. Due to the limited availability of direct experimental data for this specific isotopologue in published KIE studies, this guide draws upon established principles of KIE, data from analogous deuterated aromatic compounds, and the known chemistry of benzene-1,3,5-tricarboxylic acid as a versatile building block.

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution.[1][2] The replacement of hydrogen with deuterium, a heavier isotope, typically leads to a slower reaction rate if the C-H bond is broken in the rate-determining step, an observation known as a primary kinetic isotope effect.[3]

Potential Applications in Mechanistic Studies

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid offers a unique scaffold for investigating reaction mechanisms involving electrophilic aromatic substitution, C-H activation, and catalysis, particularly within the context of metal-organic frameworks (MOFs). The strategic placement of deuterium on the aromatic ring allows for the direct probing of C-D bond cleavage.

Comparison with Alternative Deuterated Probes

The choice of a deuterated molecule for KIE studies depends on the specific reaction being investigated. Here, we compare the potential utility of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid with other commonly used deuterated aromatic compounds.

Feature1,3,5-Benzene-2,4,6-D3-tricarboxylic acidBenzene-d6Toluene-d8Deuterated Ethylbenzene
Potential KIE Type Primary KIE in C-H activation/functionalization at the 2,4,6-positions.Primary KIE in electrophilic aromatic substitution.Primary KIE at the methyl group; secondary KIE at the aromatic ring.Primary KIE at the benzylic position in oxidation reactions.[4]
Hypothetical kH/kD 2-7 (for C-D bond breaking)~1 (in nitration), inverse KIE possible.[5][6]3-8 (for benzylic C-H activation)2-10 (for cytochrome P450-mediated hydroxylation)[4]
Solubility Water-soluble (as a salt).Soluble in organic solvents.Soluble in organic solvents.Soluble in organic solvents.
Coordination Chemistry Excellent linker for MOF synthesis.[7]Can act as a ligand in organometallic complexes.Can act as a ligand.Can act as a ligand.
Synthetic Accessibility Commercially available.Commercially available.Commercially available.Commercially available.
Potential Applications Probing catalytic mechanisms in MOFs, studying electrophilic substitution on a deactivated ring.Fundamental studies of electrophilic aromatic substitution.[8]Investigating C-H activation of methyl groups.Mechanistic studies of metabolic oxidation.[9]

Table 1: Comparison of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid with other deuterated aromatic compounds for KIE studies. The kH/kD values are hypothetical for 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid and are based on typical values for primary deuterium KIEs.

Experimental Protocols

The following are detailed methodologies for key experiments where 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid could be employed to determine the kinetic isotope effect.

General Protocol for Measuring Intermolecular KIE in a Catalytic Reaction

This protocol describes a general method for determining the KIE in a reaction where the deuterated benzene tricarboxylic acid is used as a substrate in a catalytic process, for instance, within a MOF structure.

Materials:

  • 1,3,5-Benzene-1,3,5-tricarboxylic acid (light isotopologue)

  • 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (heavy isotopologue)

  • Catalyst (e.g., a metal-organic framework)

  • Appropriate solvent

  • Internal standard for chromatographic analysis

  • Quenching solution

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Procedure:

  • Reaction Setup: Prepare two separate reaction vessels. In one, dissolve a known concentration of the light isotopologue and the catalyst in the solvent. In the second, prepare an identical solution with the heavy isotopologue.

  • Reaction Initiation: Initiate the reactions simultaneously, for example, by adding a co-reagent or by changing the temperature.

  • Time-course Analysis: At regular intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching solution.

  • Analysis: Add a known amount of an internal standard to each quenched aliquot. Analyze the samples by HPLC or GC-MS to determine the concentration of the reactant remaining and/or the product formed.

  • Rate Determination: Plot the concentration of the reactant or product as a function of time for both the light and heavy isotopologues. Determine the initial reaction rates (vH and vD) from the slopes of these plots.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the reaction rates: KIE = vH / vD .

G cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis and Calculation prep_light Prepare Solution with Light Isotopologue initiate Initiate Reactions prep_light->initiate prep_heavy Prepare Solution with Heavy Isotopologue prep_heavy->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench add_std Add Internal Standard quench->add_std analyze Analyze by HPLC/GC-MS add_std->analyze plot Plot Concentration vs. Time analyze->plot calc_rate Determine Initial Rates (vH, vD) plot->calc_rate calc_kie Calculate KIE = vH / vD calc_rate->calc_kie

Caption: Workflow for intermolecular KIE determination.

Protocol for Synthesis of a Deuterated Metal-Organic Framework

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid can be used as a linker to synthesize a deuterated MOF. This allows for KIE studies of reactions catalyzed by the MOF itself, where the C-D bonds of the linker are involved.

Materials:

  • 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid

  • Metal salt (e.g., Zinc nitrate, Copper nitrate)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Dissolution: Dissolve the metal salt and 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in the solvent in a glass vial.

  • Solvothermal Synthesis: Seal the vial and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-48 hours).

  • Isolation: After cooling to room temperature, crystals of the deuterated MOF will have formed. Isolate the crystals by filtration.

  • Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization: Confirm the structure and deuteration level of the MOF using techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

G start Starting Materials (Deuterated Linker, Metal Salt, Solvent) dissolve Dissolve in Solvent start->dissolve heat Solvothermal Synthesis (Heating in Oven) dissolve->heat cool Cool to Room Temperature heat->cool filter Isolate Crystals (Filtration) cool->filter wash Wash with Solvent filter->wash activate Activate under Vacuum wash->activate characterize Characterize (XRD, NMR, FTIR) activate->characterize end Deuterated MOF characterize->end

Caption: Synthesis of a deuterated metal-organic framework.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a primary kinetic isotope effect experiment. The cleavage of a C-H or C-D bond directly influences the reaction rate, which is the fundamental principle of this technique.

G cluster_products Products RH Substrate with C-H bond TS_H Transition State for C-H cleavage RH->TS_H kH RD Substrate with C-D bond TS_D Transition State for C-D cleavage RD->TS_D kD P Product TS_H->P TS_D->P note Observation: kH > kD Conclusion: C-H/C-D bond cleavage is in the rate-determining step.

Caption: Logical diagram of a primary kinetic isotope effect.

References

A Researcher's Guide to Confirming Isotopic Purity of Deuterated Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of isotopic purity in deuterated precursors is paramount for the integrity of experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry-based methods and other analytical techniques, supported by experimental data and detailed protocols.

The use of deuterium-labeled compounds is widespread in mass spectrometry-based quantitative analyses, metabolic flux studies, and in enhancing the therapeutic profiles of drugs.[1] Ensuring the isotopic purity of these deuterated precursors is a critical step to guarantee the accuracy and reproducibility of experimental results.[1][2] This guide explores the use of high-resolution mass spectrometry (HR-MS) for this purpose and compares it with alternative methods, providing a framework for selecting the most appropriate technique.

Comparative Analysis of Isotopic Purity Determination Methods

Mass spectrometry stands out for its sensitivity and speed in analyzing the isotopic purity of deuterated compounds.[3][4] However, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable complementary information, particularly regarding the specific positions of deuterium labels.[1]

Method Principle Advantages Disadvantages Typical Sample Consumption Throughput
High-Resolution Mass Spectrometry (HR-MS) Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference.[3]High sensitivity, rapid analysis, low sample consumption, and provides detailed isotopic distribution.[3][4]May not readily provide positional information of the deuterium labels without fragmentation experiments.Nanogram level or lower.[3][4]High
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the compound of interest from impurities before mass analysis, ensuring that the measured isotopic distribution is from the target molecule.[5]High accuracy by removing interferences, allows for simultaneous purity and impurity analysis.[5][6]Longer analysis time compared to direct infusion MS due to the chromatographic separation step.Micrograms to nanogramsMedium to High
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and isotopic labeling pattern of a molecule.[1]Provides definitive structural information and the precise location of deuterium atoms.[1] Can be quantitative (qNMR).[7]Lower sensitivity compared to MS, requires larger sample amounts, and can be more time-consuming.MilligramsLow to Medium
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds, separates components before mass analysis.High chromatographic resolution for volatile compounds.Limited to compounds that can be volatilized without decomposition.Micrograms to nanogramsMedium

Experimental Protocols

Isotopic Purity Determination via High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines the general steps for determining the isotopic purity of a deuterated precursor using ESI-HRMS.

1. Sample Preparation:

  • Dissolve the deuterated compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.[6]

  • Ensure the solvent does not contain deuterium to avoid H/D exchange.

2. Instrument Calibration:

  • Calibrate the high-resolution mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.[2]

3. Mass Spectrometry Analysis:

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire full scan mass spectra in the appropriate mass range to observe the isotopic cluster of the compound of interest.[1]

  • Optimize ion source parameters to minimize in-source fragmentation or H/D exchange.[2]

4. Data Analysis:

  • Identify the isotopic cluster of the deuterated compound.

  • Determine the relative abundance of each isotopologue (D0, D1, D2, etc.).[3]

  • Correct the measured intensities for the contribution of natural abundance isotopes (e.g., ¹³C).[5][8]

  • Calculate the isotopic purity using the corrected relative abundances.[4]

Isotopic Purity and Positional Analysis via NMR Spectroscopy

This protocol provides a general workflow for confirming isotopic purity and determining the position of deuterium labels using NMR.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the deuterated compound in a deuterated solvent suitable for NMR analysis.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum to identify the signals corresponding to the non-deuterated positions.

  • Acquire a ²H NMR spectrum to directly observe the deuterium signals.

  • For quantitative analysis (qNMR), use a suitable internal standard.

3. Data Analysis:

  • Integrate the signals in the ¹H and ²H NMR spectra.

  • Calculate the isotopic enrichment at specific sites by comparing the integrals of the corresponding signals.

  • The absence of a signal in the ¹H spectrum at a position where a proton is expected, coupled with the appearance of a signal in the ²H spectrum, confirms the site of deuteration.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining isotopic purity using mass spectrometry.

Isotopic_Purity_Workflow_MS cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Analysis Prep Dissolve Deuterated Precursor MS High-Resolution MS Acquisition Prep->MS Process Identify Isotopic Cluster MS->Process Correct Correct for Natural Abundance Isotopes Process->Correct Calculate Calculate Isotopic Purity Correct->Calculate Result Isotopic Purity Report Calculate->Result

Caption: Workflow for Isotopic Purity Determination by HR-MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Prep Dissolve Deuterated Precursor LC Liquid Chromatography Prep->LC MS High-Resolution MS Acquisition LC->MS EIC Extract Ion Chromatograms for Isotopologues MS->EIC Integrate Integrate Peak Areas EIC->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Result Purity Confirmed Calculate->Result

Caption: LC-MS Workflow for Isotopic Purity Confirmation.

Conclusion

The choice of analytical technique for confirming the isotopic purity of deuterated precursors depends on the specific requirements of the study. High-resolution mass spectrometry offers a rapid and sensitive method for determining isotopic distribution, making it ideal for high-throughput applications.[3][4] When combined with liquid chromatography, it provides highly accurate results by eliminating interferences.[5][6] For unambiguous determination of deuterium labeling positions, NMR spectroscopy remains the gold standard.[1] A comprehensive approach, often utilizing both MS and NMR, will provide the most complete characterization of deuterated precursors, ensuring the reliability of subsequent research and development activities.

References

Cross-Validation of Computational Models with Experimental Data from Deuterated MOFs: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models with experimental data obtained from deuterated Metal-Organic Frameworks (MOFs). By leveraging the unique properties of deuterated MOFs in neutron scattering experiments, researchers can obtain valuable data for validating and refining computational models. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant workflows to facilitate a deeper understanding of the interplay between computational and experimental approaches in MOF research.

Data Presentation: Computational vs. Experimental Data

The following tables summarize quantitative data from studies comparing computational predictions with experimental measurements for gas adsorption in MOFs. While not all studies explicitly use deuterated MOFs for gas adsorption, the validation principles are directly applicable. Deuteration is primarily used to enhance contrast in neutron scattering experiments to probe dynamics and structure, which in turn informs and validates the models used for simulating properties like gas uptake.

Table 1: Comparison of Simulated and Experimental Methane Adsorption in MOFs

MOFComputational ModelSimulated CH₄ Uptake (cm³/cm³)Experimental CH₄ Uptake (cm³/cm³)Pressure (bar)Temperature (K)Reference
Cu-HKUST-1Grand Canonical Monte Carlo (GCMC) with UFF~175~16035298[1]
Zn-ZIF-8GCMC with UFF~130~12535298[1]
Cu-ATCGCMC with UFF~140~13035298[1]

UFF: Universal Force Field. The values are approximate, as extracted from graphical representations in the source.

Table 2: Performance of Different Force Fields in Predicting Gas Uptake in MOFs

MOF FamilyGasForce FieldMean Absolute Error (mmol/g) vs. ExperimentReference
VariousH₂UFF1.14[2]
VariousCO₂UFF1.63[2]
VariousC₂H₄UFF1.58[2]
VariousC₂H₆UFF1.54[2]
IRMOF-1, HKUST-1, etc.CH₄UFF, DREIDING, AMBER, etc.Varies significantly between MOFs and force fields[3]

This table highlights the variability and potential for significant error in computational predictions depending on the force field used. It underscores the importance of experimental validation.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for providing context to the data used for validating computational models. Below are generalized protocols for Inelastic Neutron Scattering (INS) and Small-Angle Neutron Scattering (SANS) as applied to deuterated MOFs.

Protocol 1: Inelastic Neutron Scattering (INS) of Deuterated MOFs for Host-Guest Dynamics

Objective: To probe the vibrational and rotational dynamics of guest molecules within a deuterated MOF host, providing data to validate force fields and interaction potentials used in computational models. Deuteration of the MOF minimizes the incoherent scattering from the host framework, thus enhancing the signal from the hydrogen-containing guest molecules.

Methodology:

  • Sample Preparation and Deuteration:

    • Synthesize the MOF of interest using deuterated organic linkers and/or solvents.

    • Activate the deuterated MOF sample by heating under vacuum to remove any guest molecules from the pores.

    • Transfer the activated, deuterated MOF powder into a cylindrical aluminum sample cell under an inert atmosphere (e.g., helium).[4]

    • Seal the cell with an indium gasket.[4]

  • Gas Loading:

    • Connect the sample cell to a gas manifold.

    • Evacuate the sample cell thoroughly at room temperature.

    • Cool the sample to a desired temperature (e.g., 15 K) using a closed-cycle helium refrigerator.[4]

    • Introduce a known amount of the hydrogen-containing gas (e.g., H₂, CH₄) into the sample cell, monitoring the pressure drop in the calibrated manifold to determine the loading amount.[4]

  • INS Data Acquisition:

    • Mount the sample in an inverse geometry time-of-flight INS spectrometer.[4]

    • Collect an initial INS spectrum of the "blank" (evacuated) deuterated MOF at the measurement temperature (e.g., 15 K).[4]

    • Collect INS spectra for the gas-loaded sample at various loadings.

    • The incident neutron beam is a pulsed "white" beam, and the energy transfer between the neutrons and the sample is measured.[4]

  • Data Analysis:

    • Subtract the spectrum of the blank deuterated MOF from the spectra of the gas-loaded samples to isolate the signal from the guest molecules.[5]

    • Analyze the resulting energy transfer spectra to identify peaks corresponding to rotational and vibrational transitions of the guest molecules.[5]

    • Compare the experimental spectra with simulated spectra generated from computational models (e.g., based on DFT or molecular dynamics with various force fields) to validate the accuracy of the model's potential energy surface.[6]

Protocol 2: Small-Angle Neutron Scattering (SANS) for Drug Delivery in Deuterated MOFs

Objective: To characterize the structure, aggregation, and drug loading/release of MOF-based drug delivery systems in solution. Using deuterated solvents and/or deuterated MOFs allows for contrast matching to selectively highlight different components of the system.

Methodology:

  • Sample Preparation:

    • Synthesize the MOF, potentially with deuterated linkers if contrast with a hydrogenous drug is desired.

    • Load the drug into the MOF.

    • Disperse the drug-loaded MOF in a solvent with a specific D₂O/H₂O ratio to achieve the desired scattering length density for contrast matching.[7] This allows, for example, making the MOF effectively "invisible" to neutrons to better study the loaded drug, or vice-versa.

  • SANS Experiment:

    • Perform SANS experiments at a facility like the Australian Nuclear Science and Technology Organisation (ANSTO) using an instrument such as Quokka.[7]

    • Set the neutron beam wavelength and sample-to-detector distance to cover the desired Q-range (scattering vector range), which is related to the size scale of the structures being probed.[7]

    • Acquire scattering data for the sample, the empty cell, and the buffer solution.

  • Data Correction and Analysis:

    • Correct the obtained SANS intensity profiles for background scattering, empty cell scattering, and buffer scattering.[7]

    • Convert the scattering intensity to an absolute scale (cm⁻¹) using the incident beam flux.[7]

    • Analyze the 1D scattering profile (Intensity vs. Q) to determine structural parameters such as the radius of gyration (Rg), particle shape, and size distribution by fitting the data to appropriate models (e.g., spherical, cylindrical).

    • For drug release studies, SANS measurements can be taken over time after a trigger (e.g., pH change) is introduced to monitor changes in the MOF structure or the release of the drug.

Mandatory Visualization

Workflow for pH-Responsive Drug Delivery in Cancer Therapy using MOFs

The following diagram illustrates the logical workflow of a pH-responsive MOF-based drug delivery system for targeting the acidic tumor microenvironment.

pH_Responsive_Drug_Delivery cluster_systemic_circulation Systemic Circulation (pH ~7.4) cluster_tumor_microenvironment Tumor Microenvironment (pH < 7.0) drug_loaded_mof Drug-Loaded MOF accumulation Accumulation at Tumor Site drug_loaded_mof->accumulation EPR Effect mof_degradation MOF Structure Degradation accumulation->mof_degradation Acidic pH drug_release Drug Release mof_degradation->drug_release cellular_uptake Cellular Uptake of Drug drug_release->cellular_uptake therapeutic_effect Therapeutic Effect (e.g., Apoptosis) cellular_uptake->therapeutic_effect Cross_Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation model Develop Computational Model (e.g., Force Field, DFT) prediction Predict Properties (e.g., INS Spectra, Adsorption Isotherms) model->prediction comparison Compare Predictions and Experimental Data prediction->comparison synthesis Synthesize Deuterated MOF experiment Perform Experiment (e.g., INS, SANS, Gas Adsorption) synthesis->experiment data Collect Experimental Data experiment->data data->comparison refinement Refine Computational Model comparison->refinement If Discrepancy validation Model Validated comparison->validation If Agreement refinement->model

References

Safety Operating Guide

Proper Disposal of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, a deuterated analogue of trimesic acid.

I. Immediate Safety and Hazard Information

Hazard Identification and Classification:

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/IrritationCauses skin irritation.H315[3]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.H319[3]
Specific target organ toxicity (single exposure)May cause respiratory irritation.H335[3]

II. Personal Protective Equipment (PPE)

Before handling or disposing of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, ensure that the following personal protective equipment is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5].

  • Skin Protection: Wear impervious, flame-resistant clothing and protective gloves[3][5].

  • Respiratory Protection: If dust formation is likely or exposure limits are exceeded, use a full-face respirator[5].

III. Disposal Protocol: A Step-by-Step Approach

The disposal of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid should be conducted in a well-ventilated area[5].

Step 1: Waste Collection

  • Carefully sweep up the solid material, avoiding the generation of dust[2].

  • Place the collected waste into a suitable, clearly labeled, and tightly closed container for disposal[2][4][5].

Step 2: Contaminated Materials

  • Any materials used for cleaning up spills, such as absorbent pads or wipes, should also be placed in the designated waste container.

  • Contaminated clothing should be removed immediately and washed before reuse[2].

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[2][4].

Step 4: Final Disposal

  • Dispose of the waste container and its contents in accordance with all applicable federal, state, and local environmental regulations. This may involve transfer to a licensed chemical waste disposal facility or an industrial combustion plant[3][6].

  • Do not empty the chemical into drains or release it into the environment[3].

IV. Accidental Release Measures

In the event of a spill:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated[2].

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so[5].

  • Clean-up: Clean up spills immediately by sweeping up the material and placing it into a suitable container for disposal[2]. Avoid generating dust[2].

  • Personal Precautions: Wear the appropriate personal protective equipment as outlined in Section II[5].

V. Experimental Workflow for Disposal

The logical flow for the proper disposal of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is illustrated below.

A Assess Hazards & Don PPE B Collect Waste Material (Avoid Dust Generation) A->B C Securely Seal in a Labeled, Closed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Transfer to a Licensed Waste Disposal Facility D->E F Decontaminate Work Area & Remove PPE E->F

Caption: Disposal Workflow for 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid.

References

Personal protective equipment for handling 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Compound: 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid (Trimesic Acid-D3)

  • CAS Number: 62790-27-6[1][2]

  • Molecular Formula: C₉D₃H₃O₆[1]

Immediate Safety and Hazard Information

Based on the Safety Data Sheet for the non-deuterated form, 1,3,5-Benzenetricarboxylic acid, this compound is considered hazardous. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] It is also a combustible dust, meaning fine particles suspended in air could ignite.[3]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Combustible Dust: May form combustible dust concentrations in air.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure and ensure safety when handling 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles and/or a face shield.[5][6]Goggles should be splash-proof and conform to EN 166 (EU) or NIOSH (US) standards.[7] Polycarbonate lenses are recommended for impact resistance.[5][6]
Hands Chemical-resistant gloves.[5][7]Nitrile or butyl rubber gloves are recommended for handling acids.[5][6] Gloves must be inspected for any damage before use.[5][7]
Body Laboratory coat.[5]For larger quantities, an impervious apron should also be worn.[8]
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.[5]For low-fume or dust environments, an N95 mask may be suitable.[6] For higher exposures, a full-face respirator with acid gas and particulate cartridges is recommended.[6][7]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust and vapors.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][5]

Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any defects.

  • Dispensing: Avoid creating dust when handling the solid material.[7] Use appropriate tools (e.g., spatula) for transferring the compound.

  • Deuterated Compound Specifics: Due to the hygroscopic nature of many deuterated compounds, handle in a dry, inert atmosphere (like nitrogen or argon) when possible to prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture.[9][10]

  • General Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Keep away from strong oxidizing agents.[3][7]

  • For maintaining isotopic purity, long-term storage at reduced temperatures (-20°C or -80°C) may be advisable. Allow the container to reach room temperature before opening to prevent condensation.[9]

Spill and Emergency Procedures

Small Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[3]

  • Collect the spilled material in a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.[5]

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's environmental health and safety department or emergency services.[5]

  • Do not attempt to clean up large spills without proper training and equipment.[5]

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[5]

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance.

  • Used and waste solvents should be kept separate and clearly marked.[11]

Workflow for Handling and Disposal

Workflow for Safe Handling and Disposal of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C Start Work D Handle in Dry Atmosphere C->D E Transfer Compound & Avoid Dust D->E F Store Properly E->F Task Complete G Clean Work Area F->G H Remove & Dispose of PPE G->H I Wash Hands H->I J Collect Waste in Labeled Container H->J K Follow Institutional Protocols J->K

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.